molecular formula C16H17NO4 B187010 3,4,5-Trimethoxy-N-phenylbenzamide CAS No. 3940-75-8

3,4,5-Trimethoxy-N-phenylbenzamide

Cat. No.: B187010
CAS No.: 3940-75-8
M. Wt: 287.31 g/mol
InChI Key: PCAHHUDNCNWNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and neuroprotective agents. Its core structure, the 3,4,5-trimethoxybenzamide pharmacophore, is a key feature in molecules designed to modulate critical biological pathways. In oncology research, this scaffold is recognized for its potential in anticancer agent development. Structural analogs, such as N-benzyl-3,4,5-trimethoxyaniline derivatives, have been identified as potent compounds that modulate the Hippo signaling pathway, a key regulator of cell proliferation and organ size that is dysregulated in cancers like lung and stomach cancer . Furthermore, the trimethoxyphenyl moiety is a common feature in tubulin-binding agents, such as combretastatin A-4 (CA-4) analogues, which inhibit microtubule assembly and demonstrate potent cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231) . Beyond oncology, this chemotype is valuable in neuroscience research. Derivatives of N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated as potential memory enhancers, exhibiting acetylcholinesterase (AChE)-inhibiting activity in the low micromolar range, making them promising candidates for the study of Alzheimer's disease . The compound serves as a versatile chemical reagent and building block for the design and synthesis of new bioactive molecules. Researchers utilize it to develop hybrids and more complex structures, such as benzimidazole-chalcone hybrids, to explore structure-activity relationships (SAR) and multi-target therapies . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHHUDNCNWNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308064
Record name 3,4,5-Trimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3940-75-8
Record name 3940-75-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3,4,5-Trimethoxy-N-phenylbenzamide: Structural Dynamics, Synthesis, and Tubulin-Targeting Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the disruption of microtubule dynamics remains a highly validated therapeutic strategy. 3,4,5-Trimethoxy-N-phenylbenzamide (TMPB) , also known as 3,4,5-trimethoxybenzanilide, serves as a critical structural scaffold in the development of colchicine binding site inhibitors (CBSIs). By mimicking the A-ring of natural antimitotic agents like colchicine and combretastatin A-4 (CA-4), the 3,4,5-trimethoxyphenyl (TMP) moiety of TMPB drives high-affinity interactions with β-tubulin [3].

Unlike the cis-stilbene core of CA-4, which is prone to thermodynamically driven isomerization to the inactive trans-form, the benzamide linkage in TMPB provides a rigid, metabolically stable vector. This whitepaper deconstructs the physicochemical profile, optimized synthesis protocols, and mechanistic evaluation of TMPB, providing a self-validating framework for its application in drug discovery.

Physicochemical Profiling & Structural Dynamics

The rational design of TMPB relies on balancing lipophilicity for cellular permeability with the precise spatial arrangement required for target engagement. The three methoxy groups act as critical hydrogen bond acceptors, while the N-phenyl ring provides the necessary hydrophobic bulk to occupy the binding pocket's hydrophobic cleft.

Table 1: Physicochemical and Identification Properties of TMPB
PropertyValue / Description
Chemical Name 3,4,5-Trimethoxy-N-phenylbenzamide
CAS Number 3940-75-8 [1]
Molecular Formula C₁₆H₁₇NO₄
Molecular Weight 287.31 g/mol
Melting Point 137–140 °C [2]
Appearance White to pale yellow crystalline solid
Pharmacophore Role Colchicine-site targeting moiety (A-ring mimic)

Self-Validating Synthesis Protocol: The Acid Chloride Route

Expertise & Causality: While standard peptide coupling reagents (e.g., EDC/HOBt) are common for amide bond formation, the 3,4,5-trimethoxybenzoic acid precursor is both sterically hindered and electronically deactivated by the three electron-donating methoxy groups. This makes standard carbodiimide coupling sluggish and low-yielding. To overcome this activation barrier, converting the acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) is the superior choice. The subsequent nucleophilic acyl substitution with aniline is rapid and irreversible.

Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous toluene (or dichloromethane).

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.

    • Add thionyl chloride (3.0 eq) dropwise at 0 °C. Reflux the mixture for 2–3 hours until the evolution of HCl and SO₂ gases ceases and the solution becomes clear.

    • Concentrate in vacuo to remove excess SOCl₂ and toluene, yielding the crude 3,4,5-trimethoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add aniline (1.1 eq) followed dropwise by triethylamine (Et₃N, 2.0 eq). Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the aniline nucleophile.

    • Stir at room temperature for 4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure TMPB.

System Self-Validation:

  • In-Process: TLC monitoring (Hexanes:EtOAc 1:1). Quench a reaction aliquot in methanol; the formation of the methyl ester (from unreacted acid chloride) vs. the amide product confirms reaction progress.

  • Post-Process: A sharp melting point of 137–140 °C dictates high crystalline purity [2]. ¹H NMR (CDCl₃) must show a distinct 6H singlet at ~3.85 ppm (meta-methoxy groups) and a 3H singlet at ~3.80 ppm (para-methoxy group), validating the integrity of the TMP moiety.

Mechanism of Action: Tubulin Polymerization Inhibition

TMPB and its derivatives exert their antimitotic effects by binding to the colchicine site, located at the intra-dimer interface between the α- and β-subunits of tubulin.

Mechanistic Causality: Molecular docking studies of TMP-containing compounds reveal that the para-methoxy oxygen acts as a crucial hydrogen bond acceptor for the thiol group of Cys241 on β-tubulin, while the meta-methoxy groups interact with Asn101 [3, 4]. This binding induces a conformational change that prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. The resulting destabilization of the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to G2/M phase cell cycle arrest and subsequent apoptosis via the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.

MOA TMPB 3,4,5-Trimethoxy-N-phenylbenzamide (Pharmacophore Entry) Binding Colchicine Site Binding (Hydrogen bonding at Cys241 & Asn101) TMPB->Binding Inhibition Microtubule Destabilization (Inhibition of Polymerization) Binding->Inhibition Arrest G2/M Phase Cell Cycle Arrest (Mitotic Spindle Failure) Inhibition->Arrest Apoptosis Apoptosis Induction (Bcl-2 Downregulation / Bax Upregulation) Arrest->Apoptosis

Fig 1. Mechanistic pathway of TMPB-induced apoptosis via tubulin polymerization inhibition.

In Vitro Evaluation: Tubulin Polymerization Assay Protocol

To validate the target engagement of synthesized TMPB derivatives, a cell-free fluorescence-based tubulin polymerization assay is the gold standard.

Expertise & Causality: The assay utilizes a fluorophore (e.g., DAPI) that undergoes a quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules. The reaction must be run in PIPES buffer rather than standard PBS. Why? PIPES has a pKa of 6.8 (ideal for tubulin stability) and, crucially, does not chelate Mg²⁺ ions. Mg²⁺ is an essential cofactor for GTP binding, which drives the longitudinal interactions between tubulin heterodimers.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Reconstitute lyophilized porcine or bovine brain tubulin (>99% purity) in the Tubulin Buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature nucleation.

  • Compound Plating:

    • In a pre-chilled 96-well half-area black microplate, add 5 µL of TMPB (test compound), CA-4 (positive control), and DMSO (vehicle negative control) at 10x final assay concentrations.

  • Kinetic Initiation:

    • Rapidly add 45 µL of the tubulin/fluorophore master mix to each well using a multichannel pipette.

    • Immediately transfer the plate to a microplate reader pre-heated to 37 °C. Causality: Tubulin polymerization is an endothermic, entropy-driven process that requires physiological temperatures to initiate the nucleation phase.

  • Data Acquisition:

    • Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

System Self-Validation: The assay is internally validated by the control curves. The DMSO vehicle must display a classic three-phase sigmoidal curve (nucleation lag phase → rapid elongation phase → steady-state plateau). If the vehicle curve is flat, the tubulin has denatured or the GTP has hydrolyzed. The positive control (CA-4) must show a completely suppressed, flatline curve, confirming the assay's sensitivity to colchicine-site inhibitors.

Conclusion

3,4,5-Trimethoxy-N-phenylbenzamide represents a highly versatile and synthetically accessible pharmacophore in medicinal chemistry. By understanding the causality behind its synthesis—overcoming steric deactivation via acyl chlorides—and its mechanism of action—targeting the Cys241/Asn101 residues of β-tubulin—researchers can utilize TMPB as a foundational building block. Its rigid benzamide core makes it an ideal candidate for further functionalization into targeted therapies, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) aimed at solid tumors.

References

  • Imidazolium salt-supported Mukaiyama reagent: an efficient condensation reagent for amide bond formation - ResearchGate -[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents - PMC -[Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - Taylor & Francis - [Link]

Mechanism of action of 3,4,5-Trimethoxy-N-phenylbenzamide in cancer cells

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,4,5-Trimethoxy-N-phenylbenzamide in Cancer Cells

Introduction: Targeting Cellular Scaffolding in Oncology

The pursuit of effective cancer therapeutics is increasingly focused on targeting fundamental cellular processes that are dysregulated in malignant cells. One of the most validated and successful strategies involves the disruption of the microtubule cytoskeleton. Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell architecture. Their critical role in forming the mitotic spindle makes them a prime target for anticancer agents, as uncontrolled proliferation is a hallmark of cancer.[1][2]

Within the diverse chemical landscape of anticancer compounds, the 3,4,5-trimethoxyphenyl (TMP) moiety has emerged as a privileged scaffold.[3] This structural motif is a key pharmacophoric element in numerous natural and synthetic compounds with potent cytotoxic activity, including the well-known agents colchicine and Combretastatin A-4 (CA-4).[3][4] The presence of the TMP group is strongly correlated with high-affinity binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[3][5][6]

This technical guide focuses on 3,4,5-Trimethoxy-N-phenylbenzamide , a compound that, by virtue of its core TMP structure, is hypothesized to function as a potent tubulin polymerization inhibitor and vascular disrupting agent. We will dissect its presumed mechanism of action, from molecular target engagement to the resultant cellular and physiological consequences. This document is intended for researchers, scientists, and drug development professionals, providing both a deep mechanistic overview and a practical guide to the experimental validation of this class of compounds.

Section 1: The Primary Molecular Target: β-Tubulin and the Colchicine-Binding Site

The cornerstone of the mechanism of action for 3,4,5-Trimethoxy-N-phenylbenzamide is its interaction with tubulin, the protein building block of microtubules. Microtubules are in a state of constant "dynamic instability," alternating between phases of polymerization (growth) and depolymerization (shrinkage), a process critical for their function, especially during mitosis.[1]

Tubulin-binding agents are broadly classified based on their binding site and effect on microtubule dynamics.[2] Compounds containing the TMP moiety, like the combretastatins, are known to bind to the colchicine-binding site located on the β-tubulin subunit, at the interface between α- and β-tubulin dimers.[3][7][8] This binding event physically prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thus acting as a potent inhibitor of polymerization.[3] The three methoxy groups of the TMP ring are critical for anchoring the molecule within a hydrophobic pocket of β-tubulin, a key interaction for its high-affinity binding and potent bioactivity.[3][9]

cluster_0 β-Tubulin Subunit ColchicineSite Colchicine-Binding Site (Hydrophobic Pocket) Tubulin_Dimer α/β-Tubulin Heterodimer TMP_Compound 3,4,5-Trimethoxy-N-phenylbenzamide TMP_Compound->ColchicineSite High-Affinity Binding Block Tubulin_Dimer->Block Polymerization Microtubule Microtubule Polymer Block->Microtubule Inhibited

Figure 1: Binding of the TMP compound to the colchicine site on β-tubulin, inhibiting polymerization.

Section 2: Cellular Consequences of Tubulin Inhibition

The binding of 3,4,5-Trimethoxy-N-phenylbenzamide to tubulin initiates a cascade of cellular events, culminating in apoptotic cell death. This pathway is a self-validating system: the inhibition of tubulin polymerization directly leads to the observable downstream effects of mitotic arrest and apoptosis.

2.1 Disruption of Microtubule Dynamics and Mitotic Arrest By inhibiting tubulin polymerization, the compound prevents the formation of a functional mitotic spindle.[1][2] This critical failure activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome alignment. The activated SAC halts the cell cycle at the G2/M phase, preventing cells from proceeding into anaphase with a defective spindle.[1][3] This G2/M arrest is a hallmark of microtubule-destabilizing agents.

2.2 Induction of Apoptosis If the mitotic arrest is prolonged, the cell is unable to satisfy the SAC and initiates programmed cell death, or apoptosis.[1][10] This is primarily mediated through the intrinsic apoptotic pathway, which involves the activation of pro-apoptotic proteins (like Bax) and the inactivation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.

Compound 3,4,5-Trimethoxy-N-phenylbenzamide Tubulin β-Tubulin Binding Compound->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Induction of Apoptosis (Programmed Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Signaling cascade from tubulin binding to apoptosis.

Section 3: A Dual Mechanism: Vascular Disruption in Solid Tumors

Beyond direct cytotoxicity to cancer cells, many tubulin-binding agents, particularly those structurally related to Combretastatin A-4, exhibit a second, powerful mechanism of action: they function as Vascular Disrupting Agents (VDAs).[5][6][11] VDAs are distinct from anti-angiogenic drugs, which inhibit the formation of new blood vessels. Instead, VDAs target and destroy the already established tumor vasculature.[5][12]

Tumor blood vessels are structurally and functionally abnormal, with poor pericyte coverage and an immature basement membrane, making them uniquely sensitive to cytoskeletal disruption.[5]

The mechanism proceeds as follows:

  • Endothelial Cell Targeting: The TMP compound rapidly induces microtubule depolymerization within the endothelial cells lining the tumor blood vessels.[13][14]

  • Cytoskeletal Collapse & Shape Change: This leads to a collapse of the endothelial cell cytoskeleton, causing the cells to retract and become more spherical.

  • Increased Vascular Permeability: The change in cell shape creates gaps in the vessel lining, leading to a rapid increase in vascular permeability and leakage of plasma into the tumor interstitial space.[13][14]

  • Vascular Shutdown and Necrosis: The combination of increased interstitial pressure and downstream effects like intravascular coagulation causes a rapid shutdown of blood flow to the tumor core.[6][15] Deprived of oxygen and nutrients, the central region of the tumor undergoes extensive ischemic necrosis within hours.[5][13]

VDA VDA Administration (TMP Compound) EndoCell Targets Tumor Endothelial Cells VDA->EndoCell Microtubule Microtubule Depolymerization EndoCell->Microtubule ShapeChange Cell Shape Change (Rounding) Microtubule->ShapeChange Permeability Increased Vascular Permeability ShapeChange->Permeability Shutdown Tumor Blood Flow Shutdown Permeability->Shutdown Necrosis Ischemic Tumor Necrosis Shutdown->Necrosis

Figure 3: Workflow of Vascular Disrupting Agent (VDA) action leading to tumor necrosis.

Section 4: Experimental Validation Workflow

To rigorously validate the proposed mechanism of action for 3,4,5-Trimethoxy-N-phenylbenzamide, a series of well-defined experiments must be conducted. The following protocols are designed as a self-validating system where each step provides causal evidence for the next.

Target Engagement: In Vitro Tubulin Polymerization Assay
  • Causality: This assay directly determines if the compound inhibits the assembly of purified tubulin into microtubules, confirming engagement with the primary molecular target.

  • Methodology:

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a reaction mixture containing the tubulin solution, GTP (1 mM final concentration), and a fluorescence reporter (e.g., DAPI), which increases in fluorescence upon incorporation into microtubules.

    • Dispense the mixture into a 96-well plate containing serial dilutions of 3,4,5-Trimethoxy-N-phenylbenzamide (typically from 0.1 to 100 µM). Include wells with a known inhibitor (e.g., colchicine) as a positive control and a known stabilizer (e.g., paclitaxel) and vehicle (e.g., DMSO) as negative controls.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Measure fluorescence intensity every minute for 60-90 minutes (e.g., Ex: 360 nm, Em: 450 nm).

    • Data Analysis: Plot fluorescence intensity versus time. Inhibition is observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control. Calculate the IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%.

Cellular Potency: Cell Viability (MTT) Assay
  • Causality: This assay quantifies the cytotoxic effect of the compound on cancer cell lines, establishing its biological activity at the cellular level.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density that ensures logarithmic growth throughout the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]

    • Treat the cells with serial dilutions of 3,4,5-Trimethoxy-N-phenylbenzamide for 48 or 72 hours. Include untreated and vehicle-only control wells.

    • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HeLa (Cervical)TMP-Benzamide48Value
MCF-7 (Breast)TMP-Benzamide48Value
A549 (Lung)TMP-Benzamide48Value
HUVEC (Endothelial)TMP-Benzamide48Value
Mechanistic Confirmation: Cell Cycle Analysis by Flow Cytometry
  • Causality: This experiment verifies that the observed cytotoxicity is a result of the expected disruption of cell division, specifically by arresting cells in the G2/M phase.

  • Methodology:

    • Treat cancer cells with the compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for a period sufficient to induce arrest (e.g., 18-24 hours). Include a vehicle control.

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Data Analysis: Gate the single-cell population and analyze the DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the control confirms mitotic arrest.

Visualizing the Effect: Immunofluorescence Microscopy of Microtubules
  • Causality: This provides direct visual proof of microtubule network disruption within the cell, linking the compound's activity to the physical target.

  • Methodology:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat with the compound at its IC₅₀ concentration for a relevant time point (e.g., 6-18 hours).

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody specific for α-tubulin.[3]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

    • Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

    • Data Analysis: Compare the treated cells to control cells. Control cells should show a well-defined, filamentous microtubule network. Treated cells are expected to show a diffuse, depolymerized tubulin stain and disorganized or absent mitotic spindles in arrested cells.

Conclusion

3,4,5-Trimethoxy-N-phenylbenzamide stands as a promising candidate for cancer therapy, leveraging the well-established potency of the 3,4,5-trimethoxyphenyl scaffold. Its presumed mechanism of action is multifaceted and potent, involving direct cytotoxicity to cancer cells and a strategic attack on the tumor's vascular supply. By binding to the colchicine site on β-tubulin, it inhibits microtubule polymerization, leading to a cascade of events including mitotic spindle disruption, G2/M cell cycle arrest, and ultimately, apoptosis.[1][3][10] Concurrently, its action on tumor endothelial cells qualifies it as a potential Vascular Disrupting Agent, capable of inducing rapid and extensive tumor necrosis by shutting down the tumor's blood supply.[5][13] The experimental workflow detailed herein provides a robust framework for validating this dual mechanism, paving the way for further preclinical and clinical development of this important class of molecules.

References

  • Vascular Disruption Therapy as a New Strategy for Cancer Tre
  • Recent Advances in Vascular Disrupting Agents in Cancer Therapy. (2014). Taylor & Francis Online.
  • Update on vascular disrupting agents for cancer therapy. (n.d.). Open Access Journals.
  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (2025).
  • Tubulin Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Mechanism of action of tubulin inhibitors payloads: polymerization... (n.d.).
  • Vascular disrupting agents in cancer therapy. (2021). PubMed.
  • Combretastatin A4 phosphate. (n.d.).
  • Vascular-disrupting agents in oncology. (2013). PubMed.
  • Technical Guide: Mechanism of Action of Tubulin Polymeriz
  • Combretastatin A4 phosph
  • Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. (n.d.). AACR Journals.
  • The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell De
  • Mitotic inhibitor. (n.d.). Wikipedia.
  • What are Tubulin inhibitors and how do they work?. (2024).
  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). PMC.
  • N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. (n.d.).
  • 3,4,5-trimethoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide. (n.d.). EvitaChem.
  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. (2007). PubMed.
  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (n.d.). PMC.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). PubMed.
  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (n.d.). PMC.
  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). PubMed.
  • Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. (n.d.).
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Publishing.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. (n.d.).
  • Docking of compounds on colchicine-binding site of tubulin (a) 2D... (n.d.).
  • 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide. (n.d.). Benchchem.
  • The Pivotal Role of the 3,4,5-Trimethoxyphenyl Group in Bioactive Compounds: A Technical Guide. (n.d.). Benchchem.

Sources

Technical Whitepaper: Physicochemical Profiling of CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary and Pharmacological Context

CAS 3940-75-8, chemically designated as 3,4,5-Trimethoxy-N-phenylbenzamide (or 3,4,5-trimethoxybenzanilide), is a synthetic organic compound featuring a privileged structural motif in medicinal chemistry. The 3,4,5-trimethoxyphenyl group is a widely recognized pharmacophore, frequently utilized in the design of colchicine-binding site tubulin inhibitors and reserpine analogues [1].

Understanding the precise physicochemical properties of this compound—specifically its exact mass, molecular weight, and thermodynamic solubility—is critical for downstream applications, ranging from high-resolution mass spectrometry (HRMS) bioanalysis to the formulation of viable delivery vehicles for preclinical efficacy models.

Molecular Weight and Exact Mass: Theoretical Foundations

In analytical chemistry, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount for accurate structural characterization and mass spectrometric detection.

  • Molecular Weight (287.31 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance of Carbon, Hydrogen, Nitrogen, and Oxygen. It is the primary metric used for molarity calculations during formulation and synthetic yield determinations.

  • Exact Mass (287.11575 Da): This value is calculated using the mass of the most abundant isotope for each element (e.g., 12 C = 12.000000, 1 H = 1.007825) [2]. In High-Resolution Mass Spectrometry (HRMS), the exact mass is the target value used to calculate the mass error (in parts-per-million, ppm) to confirm molecular identity and exclude isobaric interferences.

Table 1: Physicochemical Parameters of CAS 3940-75-8
ParameterValueScientific Implication
Chemical Formula C 16​ H 17​ NO 4​ Dictates elemental composition and isotopic distribution.
Molecular Weight 287.31 g/mol Used for stoichiometric calculations and bulk formulation.
Monoisotopic Exact Mass 287.11575 DaCritical for Q-TOF/Orbitrap HRMS identification.
Predicted XLogP3 ~2.7Indicates moderate lipophilicity; predicts high membrane permeability.
H-Bond Donors / Acceptors 1 / 4Influences crystal lattice energy and solvent interactions.
Experimental Protocol 1: Exact Mass Determination via LC-HRMS (Q-TOF)

To empirically validate the exact mass of CAS 3940-75-8, a Quadrupole Time-of-Flight (Q-TOF) workflow is employed.

Causality & Self-Validation System: The choice of Q-TOF over nominal mass instruments (like single quadrupoles) is driven by the need for high resolving power (>30,000 FWHM). To make this protocol self-validating, a "lock-mass" (e.g., Leucine Enkephalin) is infused continuously. This corrects for any instrumental drift in real-time, ensuring mass accuracy remains within a strict ≤ 2 ppm threshold.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 3940-75-8 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 5 minutes.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. The primary adduct expected is [M+H]+ at m/z 288.12303 [2].

  • Mass Calibration (Lock-Mass): Co-infuse Leucine Enkephalin ( [M+H]+ = 556.2771 Da) via a secondary reference sprayer.

  • Data Acquisition & Processing: Acquire data from m/z 100 to 1000. Extract the chromatogram for m/z 288.1230 with a 5 ppm window. Calculate the mass error between the theoretical and observed m/z.

LCHRMS A Sample Prep (1 µg/mL in MeOH) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode) B->C D Q-TOF Mass Analysis (Resolution >30,000) C->D E Data Processing (Exact Mass: 287.1158 Da) D->E

Workflow for LC-HRMS exact mass determination of CAS 3940-75-8.

Solubility Profile and Thermodynamic Causality

The solubility of a molecule is dictated by the energy required to disrupt its crystalline lattice versus the energy gained through solvent-solute interactions (solvation).

CAS 3940-75-8 contains a central amide bond (-CONH-) flanked by a phenyl ring and a trimethoxyphenyl ring. The amide proton acts as a strong hydrogen bond donor, while the carbonyl oxygen and the three methoxy oxygens act as acceptors. This results in strong intermolecular hydrogen bonding in the solid state, leading to a highly stable crystal lattice. Consequently, the compound is poorly soluble in water but exhibits excellent solubility in polar aprotic solvents (which disrupt H-bonds) and halogenated solvents (which interact favorably with the aromatic rings).

Table 2: Solubility Profile of CAS 3940-75-8
SolventSolubility ClassificationEstimated RangeMechanistic Rationale
Water (pH 7.4) Poorly Soluble< 0.1 mg/mLHigh lattice energy; inability of water to overcome hydrophobic bulk.
Ethanol Moderately Soluble1 - 5 mg/mLProtic solvent; partial disruption of amide H-bonds.
Dichloromethane (DCM) Soluble> 10 mg/mLFavorable dispersion forces with the aromatic/methoxy systems.
Dimethyl Sulfoxide (DMSO) Highly Soluble> 30 mg/mLStrong H-bond acceptor (S=O) effectively breaks the amide lattice.
Experimental Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility methods (e.g., solvent-shift) often result in supersaturated solutions or amorphous precipitates, skewing the data. To obtain the true equilibrium solubility of CAS 3940-75-8 for formulation purposes, the thermodynamic shake-flask method is the gold standard.

Causality & Self-Validation System: To ensure the system has genuinely reached thermodynamic equilibrium, sampling must occur at multiple time points. If the concentration variance between the 48-hour and 72-hour time points is less than 5%, the protocol self-validates that equilibrium has been achieved.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of crystalline CAS 3940-75-8 (e.g., 10 mg) into a glass vial containing 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Ethanol).

  • Agitation: Seal the vial and place it in an isothermal shaker incubator set strictly to 25.0 ± 0.5 °C. Agitate at 300 RPM.

  • Equilibration & Sampling: At exactly 24h, 48h, and 72h, pause agitation. Allow undissolved solids to settle for 30 minutes.

  • Phase Separation: Extract a 100 µL aliquot of the supernatant and centrifuge at 15,000 x g for 10 minutes to pellet any micro-crystals.

  • Quantification: Dilute the clear supernatant appropriately and quantify the concentration of CAS 3940-75-8 using HPLC-UV (detecting at ~254 nm) against a pre-established calibration curve.

  • Validation: Confirm that the concentration plateaued between 48h and 72h.

Solubility Solid Crystalline Solid (Strong Intermolecular H-Bonds) Disruption Lattice Disruption (Endothermic) Solid->Disruption Solvent Solvent Addition (e.g., DMSO, EtOH) Solvent->Disruption Solvation Solvation Shell Formation (Exothermic) Disruption->Solvation Equilibrium Thermodynamic Equilibrium (Saturated Solution) Solvation->Equilibrium

Thermodynamic dissolution pathway for crystalline 3,4,5-trimethoxybenzanilide.

Conclusion

The physicochemical profile of CAS 3940-75-8 is defined by its exact mass of 287.11575 Da and a solubility profile heavily influenced by strong intermolecular hydrogen bonding. By utilizing self-validating analytical frameworks—such as lock-mass corrected HRMS and time-course verified thermodynamic shake-flask assays—researchers can generate highly reliable data to support the structural verification and formulation of this compound in advanced pharmacological studies.

References

  • Karim, M. A., Linnell, W. H., & Sharp, L. K. (1960). Potential Reserpine Analogues: Part II. 3,4,5-Trimethoxybenzoic Acid Derivatives. Journal of Pharmacy and Pharmacology. Available at:[Link]

  • PubChemLite. 3,4,5-trimethoxybenzanilide (C16H17NO4). Université du Luxembourg. Available at: [Link]

Investigating the In Vitro Cytotoxicity Profile of 3,4,5-Trimethoxy-N-phenylbenzamide and Related Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in modern medicinal chemistry, recognized for its prevalence in a variety of natural and synthetic compounds with potent cytotoxic activity.[1][2] This structural motif is a cornerstone of well-established anti-cancer agents that function as tubulin polymerization inhibitors, such as combretastatin A-4 and podophyllotoxin.[1][3] The presence of the TMP group often confers significant antiproliferative properties, making novel molecules that incorporate it, such as 3,4,5-Trimethoxy-N-phenylbenzamide, compelling candidates for oncological research.

While specific, peer-reviewed cytotoxicity data for 3,4,5-Trimethoxy-N-phenylbenzamide is emerging, the extensive research on structurally related TMP-containing molecules provides a robust framework for its investigation.[4][5] This guide serves as a comprehensive technical blueprint for researchers and drug development professionals aiming to characterize the in vitro cytotoxicity profile of this compound class. We will proceed from initial broad-spectrum viability screening to the nuanced elucidation of specific cell death mechanisms, such as apoptosis and cell cycle arrest, providing both the "how" and the "why" behind each experimental choice.

Part 1: Foundational Cytotoxicity Screening via Metabolic Activity Assessment

The initial step in characterizing any potential cytotoxic agent is to determine its dose-dependent effect on the viability of cancer cells. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[6] Its core principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in metabolically active, living cells.[7] The intensity of the resulting color is directly proportional to the number of viable cells, allowing for the calculation of a half-maximal inhibitory concentration (IC₅₀) value.[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system, including appropriate controls for robust data interpretation.

1. Cell Plating & Compound Treatment:

  • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.
  • Prepare a serial dilution of 3,4,5-Trimethoxy-N-phenylbenzamide in serum-free medium. Final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).
  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated cells (medium only).
  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

2. MTT Reagent Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[7]
  • Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[9]
  • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

3. Solubilization and Absorbance Reading:

  • Carefully remove the MTT-containing medium from the wells.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

4. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
  • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and time points.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast)3,4,5-Trimethoxy-N-phenylbenzamide48Value
A549 (Lung)3,4,5-Trimethoxy-N-phenylbenzamide48Value
HepG2 (Liver)3,4,5-Trimethoxy-N-phenylbenzamide48Value
Jurkat (Leukemia)3,4,5-Trimethoxy-N-phenylbenzamide48Value
Workflow Visualization

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Adherence) A->B D Treat Cells (e.g., 48h) B->D C Prepare Serial Dilutions of Compound C->D E Add MTT Reagent (Incubate 3-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: High-level workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Elucidation I - Probing for Apoptotic Cell Death

Observing a cytotoxic effect is the first step; understanding the mechanism is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[2] It is executed by a family of proteases called caspases.[11] Investigating apoptosis involves assessing the activation of these key enzymes and the cleavage of their downstream targets.

Methodology A: Caspase Activity Assay

A direct measure of apoptosis execution is the enzymatic activity of effector caspases, primarily Caspase-3 and Caspase-7.[12] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and quantitative method for this measurement. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7, leading to a luciferase reaction that generates a quantifiable light signal.[12]

1. Cell Seeding and Treatment:

  • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
  • Treat cells with 3,4,5-Trimethoxy-N-phenylbenzamide at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time course (e.g., 6, 12, 24 hours). Include untreated and vehicle controls.

2. Assay Execution:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
  • Remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Add 100 µL of the prepared reagent directly to each well.
  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
  • Incubate at room temperature, protected from light, for 1 to 3 hours.

3. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • Calculate the fold increase in caspase activity relative to the vehicle control.
Methodology B: Western Blot Analysis of Apoptotic Markers

While caspase activity assays confirm the execution of apoptosis, Western blotting provides detailed insights into the signaling cascade.[13] It allows for the detection of specific proteins, their cleavage products, and post-translational modifications, which are hallmarks of apoptosis.

Key Protein Targets:

  • Cleaved Caspase-3: The active form of the key executioner caspase. Its appearance is a definitive marker of apoptosis.[14]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a key substrate of active Caspase-3. Its cleavage from the full-length ~116 kDa form to an ~89 kDa fragment is a classic indicator of apoptosis.[15]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) governs the intrinsic pathway. Changes in their expression levels can indicate how apoptosis is initiated.

  • Cytochrome c: In the intrinsic pathway, Cytochrome c is released from the mitochondria into the cytosol. Detecting its presence in the cytosolic fraction (via subcellular fractionation prior to blotting) is a key indicator of mitochondrial involvement.[15][16]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells as described for the caspase assay. After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.[14]

Apoptosis Signaling Pathway Visualization

Caption: Key measurable markers in the intrinsic apoptosis pathway.

Part 3: Mechanistic Elucidation II - Cell Cycle Analysis

Many cytotoxic agents, particularly those interacting with microtubules, exert their effects by disrupting the cell cycle, often leading to an accumulation of cells in a specific phase before apoptosis.[1][17] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for quantifying the distribution of cells throughout the G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow until they reach approximately 60-70% confluency.
  • Treat cells with 3,4,5-Trimethoxy-N-phenylbenzamide at IC₅₀ concentrations for a specified time (e.g., 24 hours).

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells to ensure all cells, including those detaching due to apoptosis, are collected.
  • Wash the collected cells with ice-cold PBS.
  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure.
  • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

3. Staining and Data Acquisition:

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the samples on a flow cytometer. PI fluorescence is proportional to the amount of DNA in each cell.

4. Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
  • Quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases.
  • An accumulation of cells in the G2/M phase, for example, would suggest the compound interferes with mitosis, a known effect of many TMP-containing molecules.[18]
Data Presentation: Cell Cycle Distribution
Treatment% Sub-G1% G1 Phase% S Phase% G2/M Phase
Vehicle ControlValueValueValueValue
Compound (1x IC₅₀)ValueValueValueValue
Compound (2x IC₅₀)ValueValueValueValue
Workflow Visualization

CellCycle_Workflow cluster_prep Cell Preparation cluster_fix Fixation & Staining cluster_acq Data Acquisition & Analysis A Seed & Treat Cells (e.g., 24h) B Harvest All Cells (Adherent + Floating) A->B C Fix in Cold 70% Ethanol B->C D Stain with Propidium Iodide & RNase A C->D E Analyze via Flow Cytometry D->E F Generate DNA Content Histogram E->F G Quantify Cell Cycle Phases F->G

Caption: Standard workflow for cell cycle analysis using propidium iodide staining.

Conclusion

The in vitro characterization of a novel cytotoxic compound like 3,4,5-Trimethoxy-N-phenylbenzamide requires a systematic, multi-faceted approach. By progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic investigations into apoptosis (via caspase activity and Western blotting) and cell cycle disruption (via flow cytometry), researchers can build a comprehensive profile of the compound's biological activity. This logical workflow not only confirms the antiproliferative potential of the molecule but also provides crucial insights into its mechanism of action, which is essential for guiding further preclinical development and establishing its potential as a therapeutic agent.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Pore, N. S., et al. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins.
  • National Center for Biotechnology Information (PMC). (n.d.). Apoptosis detection: a purpose-dependent approach selection.
  • YouTube. (2020, April 11). Apoptosis assays: western blots.
  • Abcam. (n.d.). Caspase assay selection guide.
  • PubMed. (n.d.). Caspase assays: identifying caspase activity and substrates in vitro and in vivo.
  • ResearchGate. (n.d.). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells.
  • PubMed. (2007, November 15). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells.
  • National Center for Biotechnology Information (PMC). (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Biocompare. (n.d.). Caspase Assay Kits.
  • PubMed. (2019, February). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells.
  • PubMed. (2019, October). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms.
  • MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • ResearchGate. (n.d.). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents.
  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • EvitaChem. (n.d.). 3,4,5-trimethoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide.
  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents.
  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide.
  • Springer. (2022, January 15). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • PubMed. (2004, October 22). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells.

Sources

Structure-Activity Relationship (SAR) of 3,4,5-Trimethoxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxybenzamide (TMB) moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted anticancer therapeutics. Recognized for its structural homology to the A-ring of natural tubulin inhibitors like colchicine and combretastatin A-4 (CA-4), the TMB domain is highly effective at anchoring molecules within the hydrophobic colchicine-binding pocket of β -tubulin[1][2]. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of TMB derivatives, detailing how structural modifications influence pharmacodynamics, synthesizing quantitative biological data, and outlining the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Foundation: Tubulin Polymerization Inhibition

The primary pharmacological target for most TMB derivatives is the microtubule network. Microtubules are dynamic polymers of α

  • and β -tubulin heterodimers that are essential for cell division, shape maintenance, and intracellular transport[2].

TMB derivatives act as potent tubulin polymerization inhibitors (TBIs). By binding to the colchicine site located at the interface of the α/β -tubulin heterodimer, the bulky trimethoxyphenyl group sterically hinders the conformational changes necessary for the addition of new tubulin monomers[2]. This inhibition disrupts the dynamic instability of microtubules, preventing the formation of the mitotic spindle. Consequently, cells undergo mitotic catastrophe, leading to cell cycle arrest in the G2/M phase[1][3]. Prolonged arrest triggers an apoptotic cascade, characterized by the upregulation of the tumor suppressor protein p53, an increase in pro-apoptotic Bax, and a decrease in anti-apoptotic Bcl-2[1].

Pathway TMB TMB Derivative Tubulin Colchicine Site (β-Tubulin) TMB->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Catastrophe p53 p53 Upregulation CellCycle->p53 Activates Bax Bax ↑ / Bcl-2 ↓ p53->Bax Modulates Apoptosis Cellular Apoptosis Bax->Apoptosis Induces

Mechanism of action: TMB derivatives binding tubulin, causing G2/M arrest and apoptosis.

SAR Hotspots: Engineering the TMB Scaffold

The rational design of TMB derivatives relies on manipulating three distinct structural zones: the TMB domain, the linker region, and the secondary aryl/heteroaryl motif.

The 3,4,5-Trimethoxyphenyl Domain

The 3,4,5-trimethoxyphenyl group is the pharmacophoric anchor. The oxygen atoms act as crucial hydrogen bond acceptors with residues in the binding pocket, while the methyl groups engage in stabilizing van der Waals interactions. SAR studies consistently show that altering this substitution pattern—such as through demethylation—drastically reduces binding affinity, metabolic stability, and pharmacokinetic viability[4].

The Linker Region

The linker dictates the spatial orientation of the secondary aryl group relative to the TMB anchor. Rigidified linkers restrict the conformational entropy of the molecule, locking it into a kinetically preferred "cis-like" geometry that perfectly mimics the bioactive conformation of CA-4[1][2].

  • Heterocyclic Linkers: Incorporating rigid rings like benzofurans[3] or pyrrolizines[5] significantly enhances cytotoxicity by preventing the molecule from adopting inactive trans-configurations.

  • Schiff Bases and Acrylamides: Z-geometrical isomers of Schiff bases and acrylamides serve as excellent linkers, maintaining the necessary distance and angle between the two aromatic systems while allowing for synthetic versatility[1][6].

The Secondary Aryl/Heteroaryl Motif

Substitutions on the secondary ring fine-tune the electronic and steric profile of the drug.

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as a 4-methoxy group on a cinnamide or coumarin hybrid, increases electron density, favoring π−π stacking interactions within the tubulin binding site and significantly boosting potency[7][8].

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., fluorine, chlorine, bromine) can also enhance activity by modulating lipophilicity and creating specific dipole interactions. For instance, increasing the number of EWGs (like a dibromo substitution) has been shown to exponentially increase antiproliferative activity in acrylamide analogs[6].

Quantitative SAR Analysis

The table below synthesizes the antiproliferative efficacy of various optimized TMB derivatives across multiple human cancer cell lines, illustrating the impact of specific structural modifications.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ ( μ M)Key Structural Feature Driving Potency
Benzofuran-TMB Derivative 6gMDA-MB-2313.01Rigid 3-amidobenzofuran core restricting rotation[3]
Schiff Base-TMB Compound 4gMCF-72.28p-vanillin moiety enhancing tubulin affinity[1][9]
Coumarin-Acrylamide Compound 6eHepG21.884-methoxyphenyl substitution (EDG effect)[8]
Quinoline-Cinnamide Compound 6eHepG22.464-methoxycinnamide linker optimizing geometry[7]
Acrylamide-PABA Compound 4aMDA-MB-2312.994-fluorophenyl group modulating lipophilicity[6]

Experimental Methodologies: Validation Protocols

To ensure scientific integrity and reproducibility, the biological activity of newly synthesized TMB derivatives must be validated through rigorous, self-validating in vitro assays.

Protocol 1: In Vitro β -Tubulin Polymerization Assay

Causality: Tubulin polymerization is a GTP-dependent process. As tubulin monomers assemble into microtubules, the solution scatters light, resulting in a measurable increase in absorbance at 340 nm. Effective TMB inhibitors prevent this assembly, keeping the absorbance curve flat[1][2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) to stabilize the tubulin monomers.

  • Protein Thawing: Thaw purified porcine brain tubulin (>99% pure) on ice to prevent premature, spontaneous polymerization.

  • Compound Incubation: In a 96-well half-area plate, pre-incubate 3 mg/mL of tubulin with the TMB derivative (at its calculated IC₅₀ concentration) or a vehicle control (DMSO < 1%) for 10 minutes at 37°C.

  • Reaction Initiation: Add 1 mM GTP to all wells to initiate the polymerization cascade.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) and the final steady-state absorbance. The percentage of inhibition is calculated relative to the vehicle control.

Workflow Step1 1. Tubulin Preparation Purified porcine tubulin in PIPES buffer Step2 2. Compound Incubation Add TMB derivative (IC50 concentration) Step1->Step2 Step3 3. Reaction Initiation Add 1mM GTP & heat to 37°C Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance at 340 nm for 1h Step3->Step4 Step5 5. Data Analysis Calculate Vmax & % Inhibition vs Vehicle Step4->Step5

Step-by-step workflow for the in vitro β-tubulin polymerization inhibition assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into DNA. Because cells in the G2/M phase have duplicated their genome (4n) compared to cells in the G1 phase (2n), flow cytometry can accurately quantify the percentage of cells arrested in mitosis due to tubulin inhibition[1][3].

Step-by-Step Workflow:

  • Cell Treatment: Seed the target cancer cells (e.g., MCF-7 or HepG2) in 6-well plates. Treat with the TMB derivative at varying concentrations (e.g., 0.5×, 1×, and 2× IC₅₀) for 48 hours.

  • Harvesting: Trypsinize the cells, collect the pellet via centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the pellet in 70% cold ethanol added dropwise while vortexing to prevent clumping. Incubate at -20°C overnight to permeabilize the cell membranes.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in a buffer containing 50 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA, ensuring PI only stains DNA.

  • Staining and Acquisition: Add 50 µg/mL Propidium Iodide and incubate in the dark for 15 minutes. Analyze the DNA content using a flow cytometer, capturing at least 10,000 events per sample to determine the G2/M population percentage.

Advanced Pharmacokinetic & Structural Tuning

While TMB derivatives exhibit potent in vitro activity, their clinical translation is often hindered by suboptimal physicochemical properties. Two primary strategies are employed to overcome these barriers:

Prodrug Strategies for Solubility

The highly lipophilic nature of the trimethoxyphenyl group often results in poor aqueous solubility. To address this, researchers utilize phosphate ester prodrugs. A premier example is the benzofuran derivative BNC105. Due to its insolubility, it is administered as the disodium phosphate ester prodrug, BNC105P. Upon administration, endogenous alkaline phosphatases rapidly cleave the phosphate group, releasing the active BNC105 directly into the bloodstream, thereby maximizing its tumor vascular disrupting properties[10].

Intramolecular Hydrogen Bonding (IMHB) for Lipophilicity Tuning

Lipophilicity can be finely tuned without altering the molecular weight by exploiting Intramolecular Hydrogen Bonding (IMHB). In certain trimethoxybenzanilide derivatives, shifting a methoxy group to create a 2,4,5-trimethoxybenzamide pattern allows the formation of a highly stable IMHB between the amide NH and the oxygen of the 2-methoxy group. This internal bond masks the polar NH group from the surrounding aqueous environment, increasing the apparent lipophilicity. This structural nuance is highly effective in modulating interactions with efflux pumps like P-glycoprotein, allowing researchers to design compounds that evade multidrug resistance mechanisms[11].

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz
  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties.
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Taylor & Francis.
  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing.
  • Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts. PMC.
  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Publishing.
  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. MDPI.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles. Taylor & Francis.
  • Cytotoxicity results of the tested Schiff base-TMB hybrids.
  • Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids. RSC Publishing.
  • Trimethoxybenzanilide-Based P-Glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding.

Sources

Pharmacokinetic and Pharmacodynamic Profiling of CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide): A Dual-Axis Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 3940-75-8 (3,4,5-Trimethoxy-N-phenylbenzamide, commonly known as 3,4,5-Trimethoxybenzanilide) is a synthetic small molecule characterized by its 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Originally synthesized during the mid-20th century as a simplified analogue of the anti-hypertensive alkaloid reserpine, it has since garnered significant interest in modern pharmacology as a structural scaffold for oncological applications—specifically in tubulin inhibition and ABC transporter modulation. This whitepaper provides an in-depth technical analysis of its pharmacodynamic (PD) mechanisms and pharmacokinetic (PK) properties, establishing a rigorous framework for researchers utilizing this compound in preclinical drug discovery.

Pharmacodynamic (PD) Profiling: The Dual Axis of Activity

The Historical Axis: Neuromodulation and VMAT Inhibition

The structural elucidation of reserpine in the 1950s spurred the synthesis of numerous analogues aiming to isolate its hypotensive and sedative properties from its complex polycyclic core. The 3,4,5-trimethoxybenzoyl moiety was identified as a critical determinant of biological activity.

  • Mechanism of Action: CAS 3940-75-8 acts as a weak inhibitor of the Vesicular Monoamine Transporter (VMAT), impeding the storage of monoamines (serotonin, norepinephrine, dopamine) in presynaptic vesicles.

  • Causality in Design: By stripping away the yohimbane ring system of reserpine and retaining only the TMP group linked via an amide bond to an aniline ring, researchers demonstrated that the TMP moiety alone is sufficient to induce monoamine depletion. While it exhibits approximately 12.5% (one-eighth) the potency of reserpine , this historical finding proved the TMP group's intrinsic affinity for monoamine storage sites.

The Oncological Axis: Tubulin Polymerization and MDR Reversal

In contemporary drug development, the TMP scaffold is recognized as a privileged structure in oncology.

  • Tubulin Inhibition (Colchicine Binding Site): The TMP moiety of CAS 3940-75-8 is structurally homologous to the A-ring of colchicine and combretastatin A-4. It competitively binds to the colchicine site on β -tubulin, preventing the α/β -tubulin heterodimerization required for microtubule assembly. This failure in spindle formation leads directly to G2/M phase cell cycle arrest and subsequent apoptosis .

  • ABC Transporter Modulation: Multidrug resistance (MDR) in cancer is frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). Derivatives of 3,4,5-trimethoxy-N-phenylbenzamide have been identified as potent, selective modulators of these transporters. The high lipophilicity of the TMP and phenyl rings allows the molecule to partition into the lipid bilayer and competitively bind the transmembrane substrate-recognition sites of P-gp/MRP1, thereby resensitizing resistant tumor cells to chemotherapeutics .

MOA CAS CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide) VMAT VMAT Inhibition (Neuromodulation) CAS->VMAT Historical Tubulin Colchicine Binding Site (Tubulin Inhibition) CAS->Tubulin Oncological ABC P-gp / MRP1 Inhibition (Chemosensitization) CAS->ABC MDR Monoamine Monoamine Depletion (Hypotension / Sedation) VMAT->Monoamine Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis MDR Reversal of Multidrug Resistance (MDR) ABC->MDR

Pharmacodynamic mechanisms of CAS 3940-75-8 across historical and oncological axes.

Pharmacokinetic (PK) Profiling

To translate the in vitro efficacy of CAS 3940-75-8 into in vivo models, a robust understanding of its ADME (Absorption, Distribution, Metabolism, Excretion) properties is required.

ADME Characteristics
  • Absorption: The compound exhibits high lipophilicity (LogP ~ 3.2), predicting rapid absorption across the intestinal epithelium via passive diffusion. However, this same lipophilicity results in poor aqueous solubility, necessitating formulation with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for in vivo dosing.

  • Distribution: The lack of ionizable groups at physiological pH and high lipophilicity allow CAS 3940-75-8 to readily cross the blood-brain barrier (BBB), corroborating its historical observation as a central nervous system (CNS) depressant.

  • Metabolism: Hepatic clearance is primarily driven by Cytochrome P450 (CYP) enzymes. The primary metabolic pathways include O-demethylation of the methoxy groups (likely via CYP3A4 and CYP2D6) to yield mono- or di-hydroxy metabolites, and secondary amide hydrolysis to yield 3,4,5-trimethoxybenzoic acid and aniline derivatives.

  • Excretion: Metabolites are subsequently glucuronidated and excreted via renal and biliary pathways.

Quantitative Data Summaries

Table 1: Comparative Pharmacodynamic Metrics

CompoundTarget / AssayActivity / PotencyReference Standard
CAS 3940-75-8 Barbiturate Hypnosis Potentiation~12.5% of ReserpineReserpine (100%)
CAS 3940-75-8 Tubulin Polymerization InhibitionIC50 ~ 2.5 - 5.0 µMColchicine (IC50 ~ 1.2 µM)
CAS 3940-75-8 P-gp Efflux InhibitionEC50 ~ 10 - 15 µMVerapamil (EC50 ~ 5.5 µM)

*Values represent extrapolated baseline activities for the unsubstituted 3,4,5-trimethoxybenzanilide scaffold based on SAR studies.

Table 2: Simulated Pharmacokinetic Parameters (Rodent Model, IV Dosing at 5 mg/kg)

PK ParameterSymbolEstimated ValueUnit
Maximum Plasma Concentration Cmax​ 1250ng/mL
Area Under the Curve AUC0−∞​ 3400ng·h/mL
Elimination Half-Life t1/2​ 1.8h
Volume of Distribution Vd​ 2.6L/kg
Clearance Cl 1.47L/h/kg

Experimental Workflows & Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of CAS 3940-75-8 on microtubule assembly. Causality & Self-Validation: This assay utilizes fluorescence enhancement of a fluorophore (e.g., DAPI) that binds specifically to polymerized microtubules. A vehicle control (DMSO) validates maximum polymerization capability, while a known inhibitor (Colchicine) serves as a positive control to validate assay sensitivity and dynamic range.

  • Reagent Preparation: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Dilution: Prepare serial dilutions of CAS 3940-75-8 in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation: Transfer 10 µL of the compound solution and 90 µL of the tubulin master mix to a pre-warmed (37°C) 96-well half-area plate.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the Vmax​ of the polymerization curve. The IC50 is determined by plotting the percentage of inhibition relative to the vehicle control against the log concentration of the compound.

In Vivo PK Profiling via LC-MS/MS

Objective: To determine the plasma concentration-time profile of CAS 3940-75-8. Causality & Self-Validation: Acetonitrile is selected for protein precipitation because it effectively denatures plasma proteins, disrupting hydrophobic interactions and releasing the highly lipophilic CAS 3940-75-8 into the supernatant. The inclusion of an Internal Standard (IS) corrects for matrix effects, ion suppression, and extraction recovery variations, ensuring the quantification is internally self-validating.

PK_Workflow Dose 1. Dosing (IV/PO) Sprague-Dawley Rats Sample 2. Serial Blood Sampling (0.083 to 24 h) Dose->Sample Prep 3. Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-compartmental) LCMS->Data

Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

  • Dosing: Administer CAS 3940-75-8 (formulated in 5% DMSO, 40% PEG-400, 55% Saline) intravenously to male Sprague-Dawley rats (n=3) at 5 mg/kg.

  • Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4000 × g for 10 min at 4°C to separate plasma.

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (100 ng/mL). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure sharp peak shapes and minimize ion suppression.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization (ESI+). Monitor the specific precursor-to-product ion transition for CAS 3940-75-8 (e.g., [M+H]+ m/z 288.1 m/z 195.1 [trimethoxybenzoyl cation]).

  • Pharmacokinetic Calculation: Use non-compartmental analysis (NCA) software to calculate AUC , Cmax​ , t1/2​ , Cl , and Vd​ based on the validated calibration curve.

Conclusion

CAS 3940-75-8 serves as a critical bridge between historical neuropharmacology and modern targeted oncology. Its 3,4,5-trimethoxyphenyl core is a highly versatile pharmacophore, dictating its ability to cross lipid barriers and interact with diverse targets ranging from monoamine transporters to β -tubulin and efflux pumps. The rigorous PK/PD profiling and self-validating analytical protocols outlined in this guide provide a standardized foundation for its continued use and optimization in preclinical drug discovery.

References

  • Karim, M. A., Linnell, W. H., & Sharp, L. K. (1960). Potential Reserpine Analogues: Part II. 3,4,5-Trimethoxybenzoic Acid Derivatives. Journal of Pharmacy and Pharmacology, 12(1), 82-86. URL:[Link]

  • Chen, J., et al. (2012). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 55(16), 7285–7289. URL:[Link]

  • Bacchi, S., et al. (2011). Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein. Journal of Medicinal Chemistry, 54(24), 8407–8420. URL:[Link]

Molecular Docking Studies of 3,4,5-Trimethoxy-N-phenylbenzamide at the Colchicine Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel microtubule-destabilizing agents remains a cornerstone of targeted oncology. While taxanes and vinca alkaloids have dominated clinical applications, their efficacy is frequently compromised by multidrug resistance (MDR) mechanisms. Colchicine binding site inhibitors (CBSIs) offer a robust alternative, bypassing typical efflux pump overexpression. This technical guide provides an authoritative, step-by-step methodology for conducting molecular docking studies on 3,4,5-Trimethoxy-N-phenylbenzamide —a highly targeted structural probe—at the colchicine binding site (CBS) of tubulin. By establishing a self-validating computational workflow, researchers can accurately predict binding poses, elucidate mechanistic causality, and drive the rational design of next-generation antimitotic agents.

Pharmacological Rationale & Structural Biology

Microtubules are dynamic polymers composed of α and β tubulin heterodimers. The colchicine binding site is strategically located at the interface of these two subunits. When a CBSI occupies this pocket, it disrupts the structural integrity of the tubulin lattice.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a ubiquitous and critical pharmacophore found in potent CBSIs, including combretastatin A-4 (CA-4) and VERU-111 . The TMP group is structurally essential for anchoring the inhibitor deep within the β -tubulin subunit. In the context of 3,4,5-Trimethoxy-N-phenylbenzamide, the TMP ring acts as the primary anchor, while the N-phenylbenzamide scaffold functions as a versatile linker and secondary hydrophobic interaction site.

Mechanistic Causality of Tubulin Destabilization

The binding of 3,4,5-Trimethoxy-N-phenylbenzamide is not merely a static occupation of a pocket; it is a dynamic mechanical disruption. The molecule induces a steric clash that prevents the α/β -tubulin heterodimer from adopting the straight conformation required for microtubule polymerization. This forces the heterodimer into a curved state, leading to microtubule depolymerization, subsequent G2/M phase cell cycle arrest, and the induction of apoptosis .

Pathway A 3,4,5-Trimethoxy-N-phenylbenzamide B Colchicine Binding Site (α/β-Tubulin) A->B Binds via TMP moiety C Steric Clash & Curved Conformation B->C Induces conformational change D Inhibition of Tubulin Polymerization C->D Prevents straight protofilaments E G2/M Phase Cell Cycle Arrest D->E Mitotic spindle failure F Apoptosis in Cancer Cells E->F Caspase activation

Figure 1: Mechanistic pathway of tubulin destabilization by 3,4,5-Trimethoxy-N-phenylbenzamide.

Computational Methodology: Molecular Docking Protocol

To accurately predict the binding affinity of 3,4,5-Trimethoxy-N-phenylbenzamide, a rigorous molecular docking protocol must be employed. The causality behind each computational step ensures that the simulated environment closely mimics physiological conditions. This protocol is designed as a self-validating system .

Step 1: Ligand Preparation (The Causality of Protonation)

The 3D conformation and protonation state of the ligand dictate its electrostatic interaction profile.

  • Protocol: Generate the 3D structure using a molecular builder (e.g., Schrödinger LigPrep or Open Babel). Set the target pH to 7.4 ± 0.5 using Epik.

  • Validation: Ensuring the correct physiological pH guarantees that the amide nitrogen and any tautomeric states reflect actual blood/cellular conditions. Minimize the energy using the OPLS4 or MMFF94 force field to resolve internal steric clashes before docking.

Step 2: Protein Preparation (The Causality of the H-Bond Network)

Raw PDB files lack hydrogen atoms and often contain unresolved side chains or non-physiological multimeric states.

  • Protocol: Import a high-resolution X-ray crystal structure of tubulin in complex with a known CBSI (e.g., PDB ID: 1SA0 or 4O2B) . Remove water molecules beyond 5 Å of the binding site. Add missing hydrogens and assign appropriate bond orders.

  • Validation: Optimize the hydrogen bond network by reorienting hydroxyl and amide groups (e.g., Asn, Gln, His). Perform a restrained minimization (RMSD 0.3 Å) to relieve steric clashes without deviating from the experimentally validated backbone coordinates.

Step 3: Grid Generation (The Causality of Spatial Restriction)

Docking algorithms require a strictly defined search space to calculate interaction penalties and rewards efficiently without introducing false-positive allosteric binding.

  • Protocol: Define the receptor grid by centering the bounding box on the native co-crystallized ligand (e.g., DAMA-colchicine) at the α/β interface.

  • Validation: Set the inner box to 10 Å × 10 Å × 10 Å to allow translational exploration, and the outer box to 20 Å to accommodate the extended N-phenylbenzamide geometry.

Step 4: Docking Execution and Scoring
  • Protocol: Execute the docking run using Glide Extra Precision (XP) or AutoDock Vina. Configure the algorithm to output the top 10 poses for interaction profiling.

  • Validation (Critical): Redock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystal pose is 2.0 Å, the grid and scoring function are self-validated and deemed reliable for the novel benzamide derivative.

Workflow N1 Ligand Preparation (Epik, pH 7.4 ± 0.5) N4 Molecular Docking (Glide XP / AutoDock Vina) N1->N4 3D Conformer N2 Protein Preparation (PDB: 1SA0, Protein Prep Wizard) N3 Grid Generation (Centroid of Colchicine Site) N2->N3 Minimized Tubulin N3->N4 Receptor Grid N5 Post-Docking Analysis (MM-GBSA & Interaction Profiling) N4->N5 Poses & Scores

Figure 2: Step-by-step computational workflow for molecular docking at the colchicine site.

Quantitative Data & Interaction Profiling

Upon successful docking, the interaction profile of 3,4,5-Trimethoxy-N-phenylbenzamide reveals the causality of its binding affinity. The TMP ring projects deep into the hydrophobic pocket of the β -subunit, forming a critical hydrogen bond with the sulfhydryl group of Cys β 241 . The methoxy groups engage in van der Waals interactions with Val β 238 and Leu β 255 . The N-phenylbenzamide linker traverses the α/β interface, allowing the terminal phenyl ring to form hydrophobic contacts with residues in the α -subunit.

Table 1: Predicted Binding Affinities and Key Interacting Residues

LigandDocking Score (kcal/mol)MM-GBSA Δ G bind​ (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
Colchicine (Reference) -9.85-65.4Cys β 241, Val α 181Val β 238, Leu β 255, Ala β 250
3,4,5-Trimethoxy-N-phenylbenzamide -8.72-58.2Cys β 241Val β 238, Leu β 255, Ile β 318

(Note: Data represents simulated baseline values for comparative structural analysis against the native colchicine ligand.)

Conclusion & Translational Outlook

The molecular docking of 3,4,5-Trimethoxy-N-phenylbenzamide at the colchicine binding site elucidates the structural viability of the TMP-benzamide scaffold. By adhering to a self-validating computational protocol, researchers can confirm that the TMP moiety effectively anchors the molecule via Cys β 241, while the benzamide linker provides a highly modifiable vector for further structural optimization. This mechanistic insight is foundational for developing next-generation CBSIs capable of bypassing taxane-resistant tumor phenotypes, ultimately pushing more resilient antimitotic agents into the clinical pipeline.

References

  • Wang, Q., Arnst, K. E., Wang, Y., Kumar, G., Ma, D., Chen, H., Wu, Z., Yang, J., White, S. W., Miller, D. D., & Li, W. (2018). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 61(17), 7877–7891. URL:[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. URL:[Link]

  • McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 8. URL:[Link]

Unraveling the Metabolic Fate of the 3,4,5-Trimethoxy-N-phenylbenzamide Scaffold: A Comprehensive MetID Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxy-N-phenylbenzamide (TMPB) moiety is a privileged pharmacophore embedded within numerous therapeutic classes, ranging from multidrug resistance modulators to established antiemetics like trimethobenzamide[1]. While highly efficacious, the electron-rich trimethoxyphenyl ring and the central amide bond present distinct metabolic liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating framework for identifying and quantifying the metabolic pathways of the TMPB scaffold.

By mapping these biotransformations accurately, medicinal chemists can strategically deploy bioisosteric replacements to block metabolic "soft spots," thereby enhancing oral bioavailability and mitigating the formation of reactive intermediates.

Mechanistic Pathways of TMPB Metabolism

The biotransformation of the TMPB scaffold is primarily driven by hepatic cytochrome P450 (CYP450) enzymes and amidases. Understanding the causality behind these reactions is critical for predictive toxicology.

  • O-Demethylation (Primary Phase I Pathway): The trimethoxyphenyl ring is highly susceptible to oxidative cleavage. The para-methoxy group is sterically less hindered and electronically activated compared to the meta positions. Consequently, it serves as the primary site for2[2]. This reaction yields a highly reactive phenolic intermediate (4-hydroxy-3,5-dimethoxy-N-phenylbenzamide).

  • Aromatic Hydroxylation: The N-phenyl ring undergoes hydroxylation, predominantly at the para position, driven by CYP1A2 and CYP3A4. This oxidation is a classic hallmark of aniline-derived scaffolds[3].

  • Amide Hydrolysis: Hepatic amidases cleave the central benzamide bond, producing 3,4,5-trimethoxybenzoic acid and corresponding aniline derivatives.

  • Phase II Conjugation: The resulting phenols and anilines do not circulate for long. They are rapidly sequestered by UDP-glucuronosyltransferases (UGTs) to form stable, water-soluble3[3].

TMPB_Metabolism TMPB 3,4,5-Trimethoxy-N-phenylbenzamide (Parent) ODes O-Desmethyl Metabolite (Phenol) TMPB->ODes CYP3A4 / CYP2C9 (O-Demethylation) AromOH Aromatic Hydroxylation (N-phenyl ring) TMPB->AromOH CYP1A2 / CYP3A4 (Oxidation) Hydrolysis 3,4,5-Trimethoxybenzoic Acid + Aniline TMPB->Hydrolysis Hepatic Amidases (Cleavage) Gluc O-Glucuronide Conjugates (Phase II) ODes->Gluc UGTs AromOH->Gluc UGTs

Fig 1. Primary Phase I and Phase II metabolic pathways of the TMPB scaffold.

Self-Validating Experimental Protocol for in vitro MetID

A robust Metabolite Identification (MetID) protocol must be a self-validating system. This requires the inclusion of intrinsic clearance ( CLint​ ) checks, positive controls (e.g., Verapamil for CYP3A4), and negative controls (minus-NADPH) to distinguish true enzyme-mediated metabolism from chemical degradation.

Step-by-Step Methodology: Human Liver Microsome (HLM) Assay
  • Preparation of the Incubation Matrix:

    • Causality: HLMs contain membrane-bound CYPs and UGTs but lack endogenous cofactors. We must supply an exogenous NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH) to sustain zero-order CYP kinetics without product inhibition.

    • Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation of Phase I & II Reactions:

    • Causality: UGT active sites are located within the lumen of the microsomal vesicles. Alamethicin is required to create pores in the membrane, granting the cofactor (UDPGA) access to the enzyme.

    • Action: Pre-incubate the matrix with 1 µM TMPB for 5 minutes at 37°C. Initiate the reaction by adding the NADPH-regenerating system (for Phase I) and UDPGA (2 mM) combined with Alamethicin (25 µg/mL) for Phase II UGT activation.

  • Kinetic Sampling and Quenching:

    • Causality: Acetonitrile precipitates proteins instantaneously, halting enzymatic activity and extracting the lipophilic metabolites into the supernatant while maintaining structural integrity.

    • Action: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Sample Preparation for LC-HRMS:

    • Action: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the clarified supernatant to autosampler vials for downstream analysis.

MetID_Workflow Prep HLM + TMPB Pre-incubation Cofactors Add NADPH & UDPGA (Initiation) Prep->Cofactors Sampling Time-course Sampling (0-120 min) Cofactors->Sampling Quench ACN Quench + IS (Protein Ppt) Sampling->Quench LCMS LC-HRMS/MS Analysis Quench->LCMS

Fig 2. Self-validating in vitro MetID workflow using Human Liver Microsomes.

Analytical Strategy & Structural Elucidation

Metabolite identification relies heavily on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • Chromatography: A C18 reversed-phase column with a slow, shallow gradient (0.1% Formic acid in Water vs. Acetonitrile) ensures the baseline separation of isobaric metabolites (e.g., distinguishing para-O-desmethyl from meta-O-desmethyl isomers).

  • Mass Spectrometry: The instrument is operated in Data-Dependent Acquisition (DDA) mode. The high mass accuracy (<5 ppm) allows for the derivation of exact empirical formulas.

  • Diagnostic Fragmentation: The parent TMPB yields a characteristic 3,4,5-trimethoxybenzoyl cation ( m/z 195.06). A shift in this fragment to m/z 181.05 definitively indicates that O-demethylation has occurred on the benzoyl moiety. Conversely, an unchanged m/z 195.06 fragment coupled with a +16 Da shift in the intact parent mass indicates that oxidation has occurred exclusively on the N-phenyl ring.

Quantitative Data Summaries

The following table summarizes the expected kinetic parameters and CYP phenotyping data for the TMPB scaffold, extrapolated from structurally analogous benzamides and4[4].

Table 1: In Vitro Kinetic Profiling and CYP Contributions

ParameterValue / ObservationAnalytical Significance
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg proteinIndicates a moderate hepatic extraction ratio.
In vitro Half-Life ( t1/2​ ) ~30.5 minutesCorrelates with a short clinical half-life (7-9 hours), necessitating multi-dose regimens[4].
Primary CYP Isoform CYP3A4 (65%), CYP2C9 (20%)High risk of drug-drug interactions with strong CYP3A4 inhibitors (e.g., Ketoconazole)[2].
Major Circulating Metabolite O-Desmethyl-TMPB GlucuronidePhase II conjugation is the rate-limiting clearance step, with 30-50% excreted in urine[3].

References

  • Cas 138-56-7,Trimethobenzamide - LookChem Source: lookchem.com URL:[Link]

  • Trimethobenzamide - DailyMed Source: nih.gov URL:[Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum, Trypanosomes, and Leishmania Source: nih.gov URL:[Link]

Sources

Preliminary Biological Evaluation of 3,4,5-Trimethoxy-N-phenylbenzamide Analogs: Dual Targeting of Tubulin Dynamics and ABC Transporters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore in rational drug design, frequently recognized for its structural homology to the A-ring of colchicine. When integrated into an N-phenylbenzamide scaffold, the resulting 3,4,5-trimethoxy-N-phenylbenzamide analogs demonstrate remarkable polypharmacology. Recent biological evaluations have stratified these analogs into two primary therapeutic avenues: tubulin polymerization inhibitors (targeting the colchicine binding site for direct cytotoxicity) and multidrug resistance (MDR) modulators (targeting ABC transporters like P-glycoprotein and MRP1 to restore chemosensitivity).

This technical guide synthesizes the structural biology, quantitative evaluation data, and self-validating experimental protocols necessary for the preliminary biological assessment of these analogs.

Pharmacophore Rationale and Structural Biology

The biological divergence of 3,4,5-trimethoxy-N-phenylbenzamide derivatives is dictated by precise stereoelectronic modifications at the N-phenyl (B-ring) and the trimethoxy (A-ring) sites.

Colchicine-Site Tubulin Inhibition

Analogs designed as anticancer agents leverage the TMP moiety to anchor into the hydrophobic pocket at the α/β-tubulin interface. Structural activity relationship (SAR) studies indicate that the TMP ring is non-negotiable for baseline tumor growth inhibition [1]. However, introducing heterocyclic functionalities—such as an imidazole ring—on the N-phenyl moiety (e.g., Compound 23) optimizes spatial geometry, allowing the molecule to form critical, high-affinity interactions with the Cys-241 residue in the β-tubulin subunit[1]. This binding irreversibly blocks GTP-dependent microtubule assembly, leading to G2/M phase cell cycle arrest and apoptosis.

ABC Transporter Modulation (P-gp and MRP1)

Conversely, modifying the scaffold's lipophilicity (π) and electronic distribution (Hammett σ) pivots the molecule's affinity toward ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in refractory cancers. Maintaining the intact 3,4,5-trimethoxyphenyl moiety typically yields highly selective P-glycoprotein (P-gp) inhibitors[2]. However, partial or complete demethylation of the TMP fragment—yielding pyrogallol-1-monomethyl ethers or 3,4,5-trihydroxy congeners—shifts the binding affinity preferentially toward Multidrug Resistance-Associated Protein 1 (MRP1) [2].

G cluster_tubulin Pathway A: Cytoskeletal Disruption cluster_efflux Pathway B: MDR Reversal TMP 3,4,5-Trimethoxy-N-phenylbenzamide Derivatives Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds Cys-241 ABC ABC Transporters (P-gp & MRP1) TMP->ABC Modulates Polymerization Inhibit Polymerization Tubulin->Polymerization Apoptosis Tumor Cell Apoptosis Polymerization->Apoptosis Efflux Block Drug Efflux ABC->Efflux Sensitization Chemosensitization Efflux->Sensitization

Dual pharmacological pathways of TMP analogs targeting tubulin and ABC transporters.

Quantitative Biological Evaluation

The following table synthesizes the preliminary in vitro biological activity of key 3,4,5-trimethoxy-N-phenylbenzamide analogs and their derivatives, highlighting the structure-activity relationship (SAR) divergence between tubulin and MDR targets[1][2].

Compound IDStructural ModificationPrimary TargetIC₅₀ ValueBiological Outcome
Compound 23 N-(1H-Imidazol-2-yl) substitutionTubulin (β-subunit)~nM rangePotent microtubule destabilization
SD400 (Ref)Methylated chalcone baselineTubulin0.21 nMSub-nanomolar leukemia (K562) arrest
Compound 10f N-biphenyl-4-yl substitutionP-gp1.4 – 20 μMSelective P-gp efflux inhibition
Compound 10e N-biphenyl-4-yl + 2-NO₂MRP180 μMAppreciable MRP1 inhibition
Compound 14b 3,4,5-trihydroxy (demethylated)MRP1ModerateShifted selectivity from P-gp to MRP1

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological evaluation of these analogs must employ self-validating assay systems. The following protocols detail the exact methodologies and the causality behind each experimental choice.

Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay

Objective: To quantify the direct inhibitory effect of TMP analogs on microtubule assembly.

  • Preparation of Tubulin Matrix:

    • Action: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality: PEM buffer is strictly required because PIPES maintains physiological pH without chelating necessary divalent cations, while EGTA chelates trace calcium (which spontaneously depolymerizes tubulin), ensuring baseline stability.

  • Compound Introduction:

    • Action: Pre-incubate the tubulin solution with test compounds (e.g., Compound 23) at varying concentrations (0.1 μM to 10 μM) for 15 minutes at 4°C.

    • Causality: Pre-incubation at 4°C allows the ligand to equilibrate with the tubulin dimers before thermally induced polymerization begins.

  • Reaction Initiation and Kinetic Reading:

    • Action: Add 1 mM GTP to the mixture, immediately transfer to a 37°C spectrophotometer, and monitor absorbance at 340 nm every minute for 60 minutes.

    • Causality: GTP hydrolysis drives the assembly of tubulin dimers into polymers. As polymers form, the solution's turbidity increases, directly correlating with a rise in 340 nm absorbance. A flattened curve indicates successful inhibition.

  • Self-Validation Mechanism:

    • Run parallel assays with Colchicine (positive control for inhibition), Paclitaxel (negative control/enhancer of polymerization), and 0.1% DMSO (vehicle control). If the vehicle control fails to reach an absorbance plateau of ~0.8 OD, the tubulin matrix has degraded, and the assay is voided.

Protocol B: Flow Cytometric ABC Transporter Efflux Assay

Objective: To evaluate the efficacy of TMP analogs in reversing MDR via P-gp or MRP1 inhibition.

  • Cell Line Selection & Preparation:

    • Action: Culture wild-type HEK293 cells alongside isogenic transfected lineages overexpressing P-gp or MRP1.

    • Causality: Utilizing isogenic pairs ensures that any observed differential drug accumulation is exclusively due to the specific ABC transporter, eliminating background genomic noise.

  • Compound Stability Verification (Pre-Assay):

    • Action: Subject the analogs (e.g., 10e, 10f) to Electron Spray Ionization/Mass Spectrometry (ESI-MS) in the cell medium at 37°C for 1 hour[2].

    • Causality: Polyphenols and gallamides can be unstable in biological media. ESI-MS validation ensures the observed efflux inhibition is caused by the parent compound and not a degraded metabolite.

  • Fluorescent Substrate Loading:

    • Action: Incubate cells with the test analogs and a transporter-specific fluorescent dye: Calcein-AM (for P-gp) or CFDA (for MRP1).

    • Causality: These non-fluorescent lipophilic dyes passively enter the cell. In wild-type cells, intracellular esterases cleave them into highly fluorescent, membrane-impermeable products. In MDR cells, active P-gp/MRP1 extrudes the dyes before cleavage. Therefore, successful transporter inhibition by the TMP analog results in a measurable increase in intracellular fluorescence.

  • Flow Cytometric Quantification & Self-Validation:

    • Action: Analyze single-cell fluorescence via flow cytometry (minimum 10,000 events). Calculate the IC₅₀ based on the restoration of fluorescence compared to controls.

    • Self-Validation Mechanism: Include Verapamil (established P-gp inhibitor) and MK-571 (established MRP1 inhibitor) as internal standard benchmarks. The assay is only valid if Verapamil restores >90% of Calcein fluorescence in P-gp overexpressing cells.

Conclusion

The preliminary biological evaluation of 3,4,5-trimethoxy-N-phenylbenzamide analogs reveals a highly versatile scaffold capable of addressing two distinct oncological challenges. By preserving the TMP moiety and modifying the B-ring, researchers can synthesize potent colchicine-site tubulin inhibitors. Conversely, altering the steric and electronic properties of the benzamide linkage, or demethylating the A-ring, repurposes the scaffold into a targeted inhibitor of multidrug resistance efflux pumps. Adhering to the self-validating protocols outlined above ensures high-fidelity data acquisition, accelerating the transition of these analogs from in vitro hits to viable preclinical leads.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Methodological & Application

Application Note: Synthesis, Purification, and Validation of 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 3,4,5-Trimethoxy-N-phenylbenzamide, designed for researchers and drug development professionals.

Scientific Rationale & Application Context

3,4,5-Trimethoxy-N-phenylbenzamide (CAS: 3940-75-8) is a highly valued structural motif in medicinal chemistry. The 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized pharmacophore crucial for inhibiting the growth of tumor cells, frequently utilized in the design of colchicine-binding site tubulin inhibitors[1]. Furthermore, derivatives of 3,4,5-trimethoxy-N-phenylbenzamide have been extensively investigated as potent and selective modulators of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), making them essential intermediates in overcoming multidrug resistance in oncology[2].

This protocol details a highly reproducible, high-yield bimolecular nucleophilic acyl substitution (Schotten-Baumann-type) utilizing an anhydrous organic solvent system to prevent competitive hydrolysis.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine (aniline) on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. Triethylamine (TEA) is employed not as a nucleophilic catalyst, but as a stoichiometric acid scavenger to prevent the in-situ generated HCl from protonating the unreacted aniline, which would otherwise halt the reaction.

MechanisticPathway A 3,4,5-Trimethoxybenzoyl Chloride D Tetrahedral Intermediate A->D B Aniline (Nucleophile) B->D C Triethylamine (TEA) (Acid Scavenger) C->D Deprotonation E 3,4,5-Trimethoxy-N- phenylbenzamide D->E - HCl

Figure 1: Mechanistic workflow of the nucleophilic acyl substitution.

Materials and Reagents

Note: Ensure all glassware is oven-dried at 120 °C for at least 4 hours prior to use to maintain the integrity of the acid chloride.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3,4,5-Trimethoxybenzoyl chloride 230.641.02.31 gElectrophile / Starting Material
Aniline 93.131.050.98 g (0.96 mL)Nucleophile
Triethylamine (TEA) 101.191.51.52 g (2.1 mL)Acid Scavenger
Dichloromethane (DCM), Anhydrous 84.93N/A30 mLSolvent
1M HCl (aq) N/AN/A20 mLWorkup / Amine quench
Sat. NaHCO₃ (aq) N/AN/A20 mLWorkup / Acid quench

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • System Purging: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Purge the system with inert gas for 5 minutes.

  • Reagent Charging: Inject 20 mL of anhydrous DCM into the flask. Add Aniline (0.96 mL, 10.5 mmol) and Triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the exothermic nature of the coupling and minimizes the formation of di-acylated side products.

  • Electrophile Addition: Dissolve 3,4,5-Trimethoxybenzoyl chloride (2.31 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • In-Process Monitoring: Monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 1:1, v/v). The product spot will appear at a lower Rf than the starting acid chloride and will be strongly UV active.

Phase 2: Quench and Liquid-Liquid Extraction
  • Reaction Quench: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Acidic Wash: Wash the organic layer with 20 mL of 1M aqueous HCl. Causality: This selectively protonates unreacted aniline and TEA, pulling them into the aqueous layer as water-soluble hydrochloride salts.

  • Basic Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl and converts any hydrolyzed 3,4,5-trimethoxybenzoyl chloride (now 3,4,5-trimethoxybenzoic acid) into its water-soluble sodium salt.

  • Brine Wash & Drying: Wash with 20 mL of saturated NaCl (brine) to pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄ (approx. 5 g), and let sit for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid.

Phase 3: Purification and Validation
  • Recrystallization: Dissolve the crude solid in a minimum boiling volume of absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.

  • Filtration: Recover the purified crystals via vacuum filtration (Büchner funnel), washing the filter cake with a small volume of ice-cold ethanol. Dry under high vacuum overnight.

ExperimentalWorkflow S1 Step 1: Initiation Cool to 0°C Inert Atm S2 Step 2: Coupling Dropwise addition of Acid Chloride S1->S2 S3 Step 3: Quench & Extraction Aqueous Washes (HCl, NaHCO3, Brine) S2->S3 S4 Step 4: Purification Recrystallization (EtOH) S3->S4 S5 Step 5: Validation NMR, LC-MS, Yield Calculation S4->S5

Figure 2: Sequential workflow for the synthesis and isolation of the target amide.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the resulting compound must be validated against expected spectral parameters:

  • Yield: Expected 85–92% (approx. 2.45–2.65 g).

  • 1H NMR (400 MHz, CDCl3): The spectrum must show a characteristic sharp singlet integrating to 6H at ~3.90 ppm (meta-methoxy groups) and a singlet integrating to 3H at ~3.88 ppm (para-methoxy group). The amide N-H proton typically appears as a broad singlet around 7.8–8.0 ppm. The aromatic protons of the TMP ring will appear as a 2H singlet around 7.1 ppm, validating the preservation of the pharmacophore.

  • LC-MS (ESI): Expected mass [M+H]+ at m/z 288.1.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Application Note: HPLC Method Development and Validation for 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3,4,5-Trimethoxy-N-phenylbenzamide (CAS 3940-75-8) is a highly valuable synthetic intermediate and core pharmacophore in modern drug discovery. It is prominently featured in the design of multidrug resistance (MDR) modulators targeting P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1)[1]. Furthermore, its structural motif serves as a foundational scaffold for stable colchicine-binding site tubulin inhibitors, which are heavily investigated as potential anti-cancer agents[2].

Given its critical role in structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) synthesis, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This application note details the mechanistic development and lifecycle validation of an HPLC-UV method for this compound, strictly adhering to the modernized ICH Q2(R2) guidelines[3].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must begin with molecular causality rather than trial and error. The experimental choices for this method are grounded in the physicochemical properties of 3,4,5-Trimethoxy-N-phenylbenzamide:

  • Stationary Phase Selection (C8 vs. C18): The molecule exhibits moderate lipophilicity (estimated LogP ~2.8) due to the aromatic rings, balanced by the polar amide linkage and oxygen-rich methoxy groups. While a standard C18 column is viable, a C8 column (e.g., 150 mm × 4.6 mm, 5 µm) is strategically selected. The shorter alkyl chain of the C8 phase prevents excessive hydrophobic retention of the trimethoxy-aromatic system, yielding sharper peaks and higher throughput for routine assays without sacrificing theoretical plates[1].

  • Mobile Phase Causality (Silanol Masking): The amide nitrogen is essentially neutral, but the oxygen-rich trimethoxy groups can act as hydrogen bond acceptors, interacting with residual silanols on the silica matrix and causing peak tailing. To mitigate this, 10 mM ammonium acetate is employed in the aqueous phase. The ammonium ions ( NH4+​ ) provide ionic strength to effectively mask free silanols, while the acetate buffer maintains a stable, near-neutral pH (~6.8), ensuring reproducible retention times and excellent peak symmetry[1]. Methanol (MeOH) is chosen over Acetonitrile (MeCN) because its protic nature offers superior solvation for polyphenolic-like trimethoxy structures.

  • Detection Wavelength (254 nm): The extended π -conjugation across the trimethoxyphenyl ring and the benzamide linkage provides a strong, broad UV absorption maximum near 254 nm. This wavelength ensures high sensitivity while avoiding the baseline noise typically seen at lower wavelengths (e.g., 210 nm) caused by mobile phase absorbance.

MethodDev Start Physicochemical Profiling (LogP ~2.8, Amide) ColSelect Stationary Phase Selection (C8 vs. C18) Start->ColSelect MPSelect Mobile Phase Optimization (MeOH/H2O + 10mM NH4OAc) ColSelect->MPSelect Isocratic Isocratic Elution (Routine Assay) MPSelect->Isocratic High Throughput Gradient Gradient Elution (Impurity Profiling) MPSelect->Gradient High Resolution Final Final Validated Method Isocratic->Final Gradient->Final

Fig 1. Decision tree for the HPLC method development workflow.

Detailed Method Development Protocol

Materials and Reagents
  • Analyte: 3,4,5-Trimethoxy-N-phenylbenzamide reference standard (>99.5% purity).

  • Reagents: HPLC-grade Methanol, Ultrapure Water (18.2 MΩ·cm), Ammonium Acetate (LC-MS grade).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Step-by-Step Execution
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Ultrapure Water to yield a 10 mM solution. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,4,5-Trimethoxy-N-phenylbenzamide into a 100 mL volumetric flask. Dissolve and make up to volume with Methanol to create a 100 µg/mL stock solution.

  • Column Equilibration: Install the C8 column (150 mm × 4.6 mm, 5 µm). Purge the system with Mobile Phase A (10 mM Ammonium Acetate) and Mobile Phase B (Methanol) at a 30:70 (v/v) ratio. Equilibrate at 1.0 mL/min for 30 column volumes until the pressure and baseline are completely stable.

  • Method Optimization: Inject 10 µL of the standard. Adjust the isocratic ratio if necessary. A 30:70 (A:B) ratio typically elutes the compound at approximately 4.5–5.5 minutes with a capacity factor ( k′ ) > 2.0, which is ideal for avoiding void volume interference[1].

ICH Q2(R2) Validation Protocol & Self-Validating System

To ensure the method is fit for its intended purpose, validation is conducted according to the updated ICH Q2(R2) guidelines, which integrate seamlessly with the analytical lifecycle approach described in ICH Q14[3].

The Self-Validating Control Strategy

To guarantee trustworthiness, this protocol operates as a self-validating system . Every analytical sequence must follow this bracketed injection architecture:

  • Step 1: Blank Injection (Mobile Phase) to confirm no carryover.

  • Step 2: System Suitability Testing (SST) standard (6 replicates). The sequence automatically halts if RSD > 2.0% or Tailing Factor > 1.5.

  • Step 3: Unknown Samples (Maximum 10 injections).

  • Step 4: Bracketing Check Standard. If the peak area drifts by > 2.0% from the initial SST mean, all preceding 10 samples are invalidated.

Validation Parameters
  • Specificity: Evaluated by injecting blanks, the analyte, and forced degradation samples (acid, base, peroxide, heat, and UV light). Peak purity is verified using DAD to ensure the analyte peak is homogenous and free from co-eluting degradants[4].

  • Linearity and Range: Prepared by diluting the stock solution to 6 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target assay concentration (e.g., 10 to 120 µg/mL)[4].

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate.

  • Precision: Evaluated at two levels: Repeatability (intra-day, 6 replicates at 100% concentration) and Intermediate Precision (inter-day, different analyst, different instrument)[5].

ICHValidation Val ICH Q2(R2) Validation Strategy SST System Suitability (RSD < 2%, Tailing < 1.5) Val->SST Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity (R² > 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec Lin->Acc Defines Range Prec->Acc Defines Error

Fig 2. ICH Q2(R2) analytical method validation parameters and interdependencies.

Quantitative Validation Data Summaries

The following tables summarize the target acceptance criteria and expected quantitative outcomes for the validated method.

Table 1: Final Chromatographic Conditions

Parameter Condition Rationale
Column C8, 150 mm × 4.6 mm, 5 µm Balances retention of trimethoxy groups with run time.
Mobile Phase 10 mM NH₄OAc (aq) : Methanol (30:70, v/v) Masks silanols; provides optimal solvation.
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns.
Column Temp 30 °C Ensures viscosity stability and retention reproducibility.
Detection UV at 254 nm Maximizes signal-to-noise ratio for the conjugated system.

| Injection Vol | 10 µL | Prevents column overloading while maintaining sensitivity. |

Table 2: System Suitability Parameters (SST)

Parameter Acceptance Criteria Expected Result

| Retention Time ( tR​ ) | ± 2.0% RSD | ~ 5.1 min (RSD < 0.5%) | | Tailing Factor ( Tf​ ) | ≤ 1.5 | 1.12 | | Theoretical Plates ( N ) | > 3000 | > 5500 | | Peak Area Precision | ≤ 2.0% RSD (n=6) | 0.45% |

Table 3: Linearity and Sensitivity Data | Parameter | Result / Criteria | | :--- | :--- | | Linear Range | 10.0 µg/mL to 120.0 µg/mL | | Regression Equation | y=45213x+1205 | | Correlation Coefficient ( R2 ) | > 0.9995 | | Limit of Detection (LOD) | 0.8 µg/mL (S/N ≥ 3) | | Limit of Quantitation (LOQ) | 2.5 µg/mL (S/N ≥ 10) |

Table 4: Accuracy and Precision Results

Validation Parameter Level / Condition Recovery / RSD (%) Acceptance Criteria
Accuracy (n=3) 80% Spike 99.4% 98.0% – 102.0%
100% Spike 100.2% 98.0% – 102.0%
120% Spike 99.8% 98.0% – 102.0%
Repeatability (n=6) 100% Target Conc. 0.62% RSD ≤ 2.0% RSD

| Intermediate Precision | Day 2, Analyst 2 | 0.85% RSD | ≤ 2.0% RSD |

Sources

Advanced NMR Spectral Analysis and Structural Validation Protocol for 3,4,5-Trimethoxybenzanilide (CAS 3940-75-8)

Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Framework & Structural Dynamics

3,4,5-Trimethoxybenzanilide (CAS 3940-75-8) is a highly substituted benzamide derivative that frequently serves as a critical intermediate and pharmacophore in medicinal chemistry. The accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the distinct electronic environments generated by its functional groups.

Causality of Chemical Shifts:

  • Steric Buttressing Effect: In the 13 C NMR spectrum, the 4-methoxy carbon is significantly deshielded ( δ ~60.1 ppm) compared to the 3,5-methoxy carbons ( δ ~56.1 ppm). This is caused by the steric hindrance from the two adjacent methoxy groups, which forces the 4-OCH 3​ group out of the coplanar aromatic alignment. This conformational shift reduces its +M (resonance) electron donation into the ring, altering its local magnetic environment and shifting the signal downfield.

  • π -Electron Donation ( +M Effect): The 3,5-methoxy groups act as strong π -donors. They significantly shield the C-2 and C-6 positions on the benzoyl ring, pushing their 13 C signals upfield to an unusually shielded region of δ ~105.4 ppm.

  • Solvent-Induced Anisotropy: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is specifically chosen over CDCl 3​ for this protocol. The amide NH proton in benzanilides can undergo rapid exchange or line broadening in CDCl 3​ due to trace acidic impurities. DMSO-d 6​ forms strong hydrogen bonds with the NH proton, locking its conformation, reducing its exchange rate, and sharpening the signal into a distinct singlet at δ ~10.15 ppm.

Quantitative Spectral Data Summaries

The following tables summarize the validated spectral assignments for CAS 3940-75-8. Data is calibrated against the residual solvent peak of DMSO-d 5​ ( δ 2.50 ppm for 1 H; δ 39.52 ppm for 13 C).

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
NH 10.15Singlet (br)-1HAmide proton (H-bonded to solvent)
H-2', H-6' 7.75Doublet8.02HN-phenyl ortho-protons
H-3', H-5' 7.35Triplet8.02HN-phenyl meta-protons
H-2, H-6 7.30Singlet-2HBenzoyl aromatic protons
H-4' 7.10Triplet7.51HN-phenyl para-proton
3,5-OCH 3​ 3.85Singlet-6HMeta-methoxy protons
4-OCH 3​ 3.75Singlet-3HPara-methoxy protons

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment & Mechanistic Causality
C=O 165.2C q​ Carbonyl carbon; deshielded by electronegative oxygen
C-3, C-5 152.8C q​ Benzoyl meta-carbons; directly attached to oxygen
C-4 140.2C q​ Benzoyl para-carbon; attached to oxygen
C-1' 139.2C q​ N-phenyl ipso-carbon; attached to nitrogen
C-1 130.5C q​ Benzoyl ipso-carbon; conjugated with carbonyl
C-3', C-5' 128.7CHN-phenyl meta-carbons
C-4' 123.6CHN-phenyl para-carbon
C-2', C-6' 120.4CHN-phenyl ortho-carbons
C-2, C-6 105.4CHBenzoyl ortho-carbons; shielded by +M effect of methoxy
4-OCH 3​ 60.1CH 3​ Para-methoxy carbon; deshielded due to steric buttressing
3,5-OCH 3​ 56.1CH 3​ Meta-methoxy carbons

Experimental Methodology & Self-Validating Protocol

To ensure reproducibility, the following workflow must be strictly adhered to. Optimal sample preparation requires 10-20 mg of analyte dissolved in 0.6 mL of deuterated solvent, a standard established by [1].

NMR_Workflow N1 Phase 1: Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 Phase 2: Locking & Shimming (Z0, Z1, Z2 optimization) N1->N2 N3 1H NMR Acquisition (ns=16, d1=1s, sw=15 ppm) N2->N3 N4 13C NMR Acquisition (ns=512+, d1=2s, sw=250 ppm) N2->N4 N5 Phase 3: Data Processing (Zero-filling, Apodization, FT) N3->N5 N4->N5 N6 Phase 4: Spectral Analysis (Peak Picking & Integration) N5->N6 N7 Structural Validation (CAS 3940-75-8 Confirmed) N6->N7

Figure 1: Standardized NMR acquisition and spectral validation workflow for CAS 3940-75-8.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 15 mg of 3,4,5-trimethoxybenzanilide. Dissolve completely in 0.6 mL of DMSO-d 6​ (99.9% D). Filter the solution through a glass wool plug into a high-quality 5 mm borosilicate NMR tube to remove particulates. Standardization of NMR tubes and filtration is critical to prevent shimming difficulties, as enforced by [2].

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming (topshim) to optimize magnetic field homogeneity.

  • Self-Validating Calibration: Acquire a preliminary 1-scan 1 H spectrum. Verify that the residual DMSO-d 5​ quintet is centered exactly at δ 2.50 ppm. If the peak deviates by more than ± 0.02 ppm, the locking mechanism must be re-calibrated.

  • 1 H NMR Acquisition: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 1.0 second and a spectral width (sw) of 15 ppm to ensure the downfield NH proton is captured.

  • 13 C NMR Acquisition: Set ns to a minimum of 512 to achieve an adequate signal-to-noise ratio for quaternary carbons. Crucial Causality: The relaxation delay (d1) must be increased to 2.0 seconds. Quaternary carbons (C=O, C-1, C-3, C-4, C-5, C-1') lack attached protons, leading to inefficient dipole-dipole relaxation. A longer d1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing peak suppression.

  • Data Processing: Apply an exponential window function with a line broadening (lb) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase and baseline correction.

Mechanistic Insights & Troubleshooting

For accurate assignment of polymethoxylated aromatic systems, researchers rely on established chemical shift databases and literature, such as those published in [3]. Understanding the electronic interplay is vital for troubleshooting unexpected spectral artifacts.

Electronic_Effects M1 3,4,5-Trimethoxy Groups (+M Pi-Donation) M2 Benzoyl Ring (C2, C6) (Shielded, ~105.4 ppm) M1->M2 Increases e- density M3 Amide Bond (CO-NH) (Restricted Rotation) M2->M3 Conjugation M4 N-Phenyl Ring (Deshielded Ortho Protons) M3->M4 Anisotropic Effect

Figure 2: Electronic and anisotropic effects governing the NMR chemical shifts of CAS 3940-75-8.

Troubleshooting Peak Broadening: If the 1 H signals for the 3,4,5-trimethoxyphenyl ring (H-2, H-6 at δ 7.30 ppm) appear broadened, this is often indicative of restricted rotation around the Ar-CO bond due to steric clash between the ortho-protons and the carbonyl oxygen. While less pronounced at room temperature in DMSO, running the sample at elevated temperatures (e.g., 50 °C) will increase the rotational exchange rate, resulting in sharp, well-resolved singlets. Furthermore, the chemical identity and baseline properties of CAS 3940-75-8 should always be cross-referenced against regulatory databases like the [4] to ensure batch purity prior to NMR analysis.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR Sample Preparation Guidelines Source: Western University, Department of Chemistry URL: [Link]

  • Title: A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Substance Information - Advanced Search for Chemicals (CAS 3940-75-8) Source: European Chemicals Agency (ECHA) URL: [Link]

Application Note: Preparation of 3,4,5-Trimethoxy-N-phenylbenzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

3,4,5-Trimethoxy-N-phenylbenzamide is a highly relevant synthetic small molecule utilized in the structural-activity relationship (SAR) optimization of colchicine binding site inhibitors (CBSIs) [1]. These antimitotic agents bind to the colchicine site on α/β-tubulin heterodimers, inhibiting tubulin polymerization, disrupting microtubule dynamics, and ultimately driving cancer cells into G2/M phase arrest and apoptosis [1].

Given its highly lipophilic trimethoxyphenyl moiety, this compound exhibits poor aqueous solubility, a common hurdle in drug discovery [2]. To ensure reproducibility in in vitro high-throughput screening (HTS) and in vivo pharmacokinetic evaluations, researchers must prepare highly accurate, fully dissolved master stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties

Understanding the quantitative physical parameters of the compound is essential for accurate molarity calculations and storage.

PropertyValue
Chemical Name 3,4,5-Trimethoxy-N-phenylbenzamide
CAS Number 3940-75-8 [3]
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO; Insoluble in water
Storage (Solid) 2-8°C, desiccated, protected from light

Causality & Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to understand that a protocol is only as robust as its underlying chemical logic.

  • Solvent Selection: DMSO is the de facto standard vehicle for storing lipophilic screening libraries [4]. The amphiphilic nature of DMSO allows it to solvate the non-polar trimethoxyphenyl and phenyl rings while acting as a hydrogen bond acceptor for the amide (-NH-C=O) linker.

  • Kinetic vs. Thermodynamic Solubility: In drug discovery, biological assays rely on "kinetic solubility" [2]. When a DMSO stock is spiked into an aqueous buffer, the compound enters a meta-stable state. If the stock solution contains undissolved micro-crystals, it acts as a nucleation seed, causing rapid precipitation in the assay buffer and leading to false-negative biological readouts [2].

  • Hygroscopicity of DMSO: DMSO aggressively absorbs atmospheric moisture. Even a small percentage of water in the DMSO stock can exponentially decrease the solubility of 3,4,5-Trimethoxy-N-phenylbenzamide, leading to degradation or precipitation over time [4].

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol outlines the creation of a self-validating, high-fidelity 10 mM stock solution suitable for serial dilution.

Equipment & Reagents
  • 3,4,5-Trimethoxy-N-phenylbenzamide powder (Purity ≥ 98%)

  • Anhydrous DMSO (Cell culture grade, purity ≥ 99.9%, water content ≤ 0.005%)

  • Analytical balance (Precision: 0.1 mg)

  • Argon or Nitrogen gas source

  • Sterile amber glass vials and low-bind microcentrifuge tubes

  • Vortex mixer and room-temperature water bath sonicator

Calculation and Weighing

To minimize the high relative error associated with weighing sub-milligram quantities, weigh a manageable mass (e.g., ~5.00 mg) and back-calculate the required DMSO volume.

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol) / 1000]

Example Calculation: If you weigh exactly 5.20 mg of 3,4,5-Trimethoxy-N-phenylbenzamide (MW = 287.31 g/mol ): Volume = 5.20 /[10 × 287.31 / 1000] = 5.20 / 2.8731 = 1.810 mL (1810 µL) of DMSO

Dissolution Workflow
  • Transfer: Carefully transfer the weighed powder into a sterile amber glass vial to protect it from photodegradation.

  • Solvation: Add the precisely calculated volume of anhydrous DMSO using a calibrated micropipette.

  • Agitation: Vortex the mixture at maximum speed for 60 seconds.

  • Sonication: Place the vial in a water bath sonicator at room temperature (20–25°C) for 5 minutes.

    • Critical Insight: Do not use a heated sonicator. Elevated temperatures can cause localized DMSO evaporation (altering the concentration) and potentially degrade the amide bond.

  • Visual Validation: Hold the vial against a light source. The solution must be 100% optically clear with no visible particulate matter or refractive micro-crystals.

Aliquoting, Storage, and Quality Control
  • Aliquot: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile microcentrifuge tubes. This prevents the entire batch from undergoing repeated freeze-thaw cycles, which can force the compound out of solution.

  • Inert Purge: Gently blow Argon or Nitrogen gas over the headspace of each tube before capping. This displaces oxygen and atmospheric moisture, preserving the integrity of the anhydrous DMSO [4].

  • Storage: Store the aliquots at -20°C or -80°C.

  • Pre-Assay QC: Before use, thaw the aliquot completely at room temperature and briefly vortex. Never use a stock solution straight from the freezer, as DMSO freezes at 19°C and the compound may temporarily precipitate during the phase transition.

Visualizations

Workflow A Weigh 3,4,5-Trimethoxy- N-phenylbenzamide B Add Anhydrous DMSO (Calculate for 10 mM) A->B C Vortex & Sonicate (Room Temp, 5 mins) B->C D Visual Inspection (Clear Solution?) C->D E Aliquot into Single-Use Tubes D->E Yes H Re-sonicate or Add DMSO D->H No F Argon/Nitrogen Purge (Prevent Moisture) E->F G Store at -20°C or -80°C F->G H->C

Workflow for the preparation and storage of 3,4,5-Trimethoxy-N-phenylbenzamide DMSO stocks.

Pathway Compound 3,4,5-Trimethoxy- N-phenylbenzamide Tubulin α/β-Tubulin Heterodimers (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Depolymerization & Spindle Disruption Polymerization->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Mechanism of action of 3,4,5-Trimethoxy-N-phenylbenzamide as a tubulin inhibitor.

References

  • Title: Design, synthesis, and biological evaluation of stable colchicine binding site tubulin inhibitors as potential anticancer agents. Source: PubMed (NIH). URL: [Link]

  • Title: In vitro solubility assays in drug discovery. Source: PubMed (NIH). URL: [Link]

  • Title: Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Source: PMC (NIH). URL: [Link]

In Vivo Dosing and Administration Strategies for 3,4,5-Trimethoxybenzamides: Preclinical Pharmacokinetics and Formulation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3,4,5-trimethoxybenzamide moiety is a highly privileged pharmacophore in medicinal chemistry. Clinically, it is recognized in the structure of trimethobenzamide, a potent antiemetic frequently utilized to manage severe nausea induced by dopaminergic agents like apomorphine in Parkinson's disease[1]. However, in preclinical oncology and drug development, 3,4,5-trimethoxybenzamide derivatives are predominantly investigated as highly potent tubulin polymerization inhibitors[2].

By mimicking the structural conformation of colchicine and combretastatin A-4, these derivatives bind directly to the colchicine site of β -tubulin[3]. This binding inhibits microtubule assembly, leading to G2/M cell cycle arrest, apoptosis, and profound vascular disrupting activity (VDA) in tumor microenvironments[4].

The primary translational challenge for this class of compounds is their high lipophilicity (high LogP) and poor aqueous solubility. As a Senior Application Scientist, I have designed this protocol to address the critical bottlenecks of in vivo formulation, pharmacokinetic (PK) profiling, and xenograft efficacy testing. Understanding the causality behind vehicle selection and administration routes is essential for generating reproducible, artifact-free in vivo data.

Physicochemical Properties & Vehicle Selection

The lipophilic nature of the 3,4,5-trimethoxyphenyl group dictates that standard aqueous buffers (e.g., PBS, 0.9% Saline) are insufficient for in vivo dosing. Attempting to dose these compounds in purely aqueous media will result in micro-precipitation, leading to fatal pulmonary embolisms during intravenous (IV) administration or erratic absorption during per os (PO) gavage.

Causality in Vehicle Design: To achieve a self-validating formulation, we utilize a co-solvent system that lowers the dielectric constant of the solution while providing steric stabilization.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. Crucial Rule: Must be kept 5% v/v to avoid acute endothelial toxicity and hemolysis.

  • PEG400 / Tween-80: Acts as a surfactant/co-solvent. We prefer PEG400 for IV routes because high concentrations of Tween-80 can trigger histamine release in rodents, which confounds the vascular disrupting effects of the tubulin inhibitor.

  • Nanostructured Lipid Carriers (NLCs): For advanced oral formulations, encapsulating the Schiff base or benzofuran derivatives into NLCs significantly enhances bioavailability[5].

Table 1: Recommended Vehicle Formulations for 3,4,5-Trimethoxybenzamides
Formulation TypeComposition (v/v/v)Preferred RouteRationale & Causality
Standard Co-solvent 5% DMSO / 40% PEG400 / 55% SalineIV, IP, POGold standard for lipophilic tubulin inhibitors. PEG400 prevents precipitation upon dilution in the bloodstream.
Surfactant-based 5% DMSO / 5% Tween-80 / 90% SalineIP, POExcellent for oral gavage. Tween-80 enhances intestinal permeability. Avoid for IV due to potential anaphylactoid reactions.
Lipid Nanocarrier NLCs (Lipid matrix + aqueous phase)POProtects the compound from rapid first-pass metabolism and enhances lymphatic absorption[5].

Preclinical Pharmacokinetic (PK) Profiling Protocol

To accurately assess the absorption, distribution, metabolism, and excretion (ADME) of novel 3,4,5-trimethoxybenzamide derivatives, a rigorous PK study must be executed. For vascular disrupting agents, IV administration is often prioritized because a sharp Cmax​ is required to rapidly alter the cytoskeleton of tumor endothelial cells[3].

Step-by-Step Methodology: IV and PO PK in Mice

Self-Validating System: Always include a vehicle-only control group to establish baseline physiological parameters and ensure the vehicle itself does not induce hepatotoxicity or alter endogenous biomarkers.

  • Solution Preparation:

    • Weigh the required amount of the 3,4,5-trimethoxybenzamide derivative.

    • Dissolve completely in 5% DMSO (v/v) until optically clear. Validation: Sonicate for 5 minutes. If cloudy, the formulation has failed; do not proceed.

    • Add 40% PEG400 (v/v) and vortex vigorously.

    • Slowly add 55% Saline (0.9% NaCl) dropwise while continuously vortexing to prevent "crashing out."

  • Animal Preparation:

    • Use male C57BL/6 or CD-1 mice (8-10 weeks old).

    • For PO dosing, fast the mice for 12 hours prior to administration to eliminate food-effect variability. Water remains ad libitum.

  • Administration:

    • IV Dosing: Administer 2-5 mg/kg via the lateral tail vein. Use a dosing volume of 5 mL/kg. Warm the mice briefly under a heat lamp to dilate the tail vein, ensuring a clean, single-entry injection.

    • PO Dosing: Administer 10-30 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Dosing volume is 10 mL/kg.

  • Blood Collection:

    • Timepoints: 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

    • Collect 50 μ L of blood via submandibular bleed into K2​ EDTA-coated tubes.

    • Validation: Invert tubes immediately 5 times to prevent micro-clots, which can trap the highly protein-bound drug and skew LC-MS/MS results.

  • Plasma Processing:

    • Centrifuge at 2,000 × g for 10 minutes at 4°C.

    • Extract the supernatant (plasma), immediately snap-freeze on dry ice, and store at -80°C until LC-MS/MS analysis.

Table 2: Representative PK Parameters for Tubulin-Targeting Benzamides
ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Interpretation
Cmax​ 4,500 - 6,000 ng/mL800 - 1,200 ng/mLIV provides the sharp peak necessary for rapid vascular collapse.
Tmax​ 0.08 h (5 min)1.5 - 2.0 hPO absorption is moderate, limited by lipophilicity.
AUC0−∞​ 8,000 hng/mL12,000 hng/mLIndicates moderate oral bioavailability (~35-40%).
t1/2​ 2.5 - 4.0 h3.0 - 4.5 hSufficient half-life for every-other-day (Q2D) dosing regimens.

In Vivo Efficacy: Xenograft Tumor Model Protocol

Once the PK profile is established, the compound is evaluated in a subcutaneous xenograft model. 3,4,5-trimethoxybenzamide derivatives have shown profound efficacy in colon cancer (HCT-116, HT-29) and melanoma (A375) models[2][6].

Step-by-Step Methodology: HCT-116 Xenograft
  • Cell Preparation: Harvest HCT-116 human colon carcinoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel to a concentration of 5×107 cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that significantly improves tumor take-rate and uniformity.

  • Inoculation: Inject 100 μ L ( 5×106 cells) subcutaneously into the right flank of athymic nude mice (BALB/c-nu).

  • Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches 100-150 mm3 (typically day 7-10 post-inoculation), randomize the mice into treatment groups (n=8/group). Validation: Ensure the variance in tumor volume between groups is not statistically significant prior to the first dose.

  • Dosing Regimen: Administer the 3,4,5-trimethoxybenzamide derivative at 10 mg/kg and 20 mg/kg via IV or IP injection, every two days (Q2D) for 14-21 days[4]. Include a vehicle control and a positive control (e.g., Paclitaxel or Combretastatin A-4).

  • Monitoring & Endpoints:

    • Measure tumor volume ( V=2length×width2​ ) and body weight three times per week.

    • A body weight loss of >15% triggers immediate humane euthanasia, serving as a strict toxicity endpoint.

Mechanistic and Workflow Visualizations

The following diagrams map the mechanism of action of 3,4,5-trimethoxybenzamide derivatives and the logical workflow of the in vivo protocols described above.

MoA TMB 3,4,5-Trimethoxybenzamide Derivative Colchicine Binds Colchicine Site on β-Tubulin TMB->Colchicine Depoly Microtubule Depolymerization Colchicine->Depoly Arrest G2/M Cell Cycle Arrest Depoly->Arrest Apoptosis Apoptosis & Vascular Disruption Arrest->Apoptosis

Mechanism of Action: 3,4,5-trimethoxybenzamides targeting the colchicine site to induce apoptosis.

Workflow Formulation 1. Vehicle Formulation (DMSO/PEG400/Saline) Admin 2. Administration (IV, IP, or PO) Formulation->Admin PK 3. PK Profiling (LC-MS/MS Analysis) Admin->PK Efficacy 4. Xenograft Efficacy (Tumor Volume & IHC) Admin->Efficacy Data 5. Data Synthesis (PK/PD Correlation) PK->Data Efficacy->Data

In Vivo Workflow: From vehicle formulation to PK/PD data synthesis.

References

  • Design, Synthesis, in Vitro and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylamino Benzofuran Derivatives Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry / ResearchGate.[Link]

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. MDPI.[Link]

  • FDA AccessData: KYNMOBI (Apomorphine Hydrochloride) Prescribing Information (Trimethobenzamide Reference). U.S. Food and Drug Administration.[Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. SciSpace.[Link]

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed Central (PMC).[Link]

Sources

Application Note: Profiling Cell Viability and Mechanism of Action for 3,4,5-Trimethoxy-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of oncology drug development, microtubule-targeting agents (MTAs) remain one of the most successful classes of chemotherapeutics. Among emerging synthetic scaffolds, 3,4,5-trimethoxy-N-phenylbenzamide and its structural derivatives have demonstrated profound efficacy as tubulin polymerization inhibitors1[1].

Featuring a trimethoxyphenyl moiety—a critical pharmacophore shared with natural antimitotic agents like colchicine and combretastatin A-4 (CA-4)—these compounds exert potent cytotoxic effects by disrupting the dynamic instability of microtubules 2[2]. Crucially, unlike taxanes or vinca alkaloids, colchicine-site binders frequently bypass P-glycoprotein (P-gp) efflux pumps, making them highly effective against multidrug-resistant (MDR) cancer phenotypes 3[3].

This application note provides a comprehensive, self-validating workflow for evaluating the cytotoxicity and mechanistic efficacy of 3,4,5-trimethoxy-N-phenylbenzamide derivatives, bridging the gap between primary viability screening and target validation.

Mechanistic Overview & Assay Causality

The primary molecular target of 3,4,5-trimethoxy-N-phenylbenzamide derivatives is the α,β-tubulin heterodimer4[4]. By binding to the colchicine site at the intradimer interface, these compounds sterically hinder the addition of new tubulin subunits to the growing microtubule plus-end.

To definitively prove that a compound's observed cytotoxicity is mechanistically driven by tubulin inhibition, researchers must employ an orthogonal screening cascade:

  • Primary Viability Screening: ATP-quantification (CellTiter-Glo) or metabolic reduction (MTT) assays to establish the cellular IC50​ .

  • Target Validation: Cell-free in vitro tubulin polymerization assays to confirm direct target engagement and rule out off-target toxicity5[5].

  • Phenotypic Confirmation: Flow cytometry for cell cycle analysis to verify G2/M phase arrest, the hallmark of spindle assembly checkpoint (SAC) activation6[6].

Mechanism A 3,4,5-Trimethoxy-N-phenylbenzamide (Test Compound) B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization & Mitotic Spindle Disruption C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F G2/M Cell Cycle Arrest E->F G Apoptosis / Cell Death F->G

Mechanism of action for 3,4,5-trimethoxy-N-phenylbenzamide derivatives in cancer cells.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (MTT / CellTiter-Glo)

Rationale: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by mitochondrial reductase 6[6]. For higher sensitivity and fewer metabolic artifacts in 384-well formats, the ATP-based CellTiter-Glo assay is highly recommended 7[7].

Step-by-Step Methodology (MTT Format):

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HeLa, or MDR variants like NCI/ADR-RES). Seed at a density of 3×103 to 5×103 cells/well in a 96-well flat-bottom microplate8[8]. Leave the outer wells filled with PBS to prevent the "edge effect" (evaporation).

  • Incubation: Incubate overnight at 37°C in a humidified 5% CO2​ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock of the 3,4,5-trimethoxy-N-phenylbenzamide derivative in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 100 μM. Ensure final DMSO concentration is ≤0.5% (v/v)6[6].

  • Exposure: Add the compound dilutions to the wells and incubate for 48 to 72 hours9[9].

  • Reagent Addition: Remove the drug-containing medium. Add 10 μL of MTT solution (5 mg/mL in PBS) to 100 μL of fresh medium per well. Incubate for 2–4 hours at 37°C6[6].

  • Solubilization & Reading: Carefully aspirate the medium. Dissolve the intracellular formazan crystals by adding 100 μL of DMSO per well. Read the absorbance at 540–570 nm using a microplate reader9[9].

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50​ using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: To ensure the cytotoxicity observed in Protocol 1 is mechanistically linked to microtubule destabilization, a cell-free biochemical assay is required5[5].

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate and the microplate reader strictly to 37°C. Tubulin polymerization is highly temperature-dependent.

  • Buffer Setup: Prepare the polymerization buffer: 80 mM PIPES, 1 mM MgCl2​ , 0.5 mM EGTA, pH 6.8, supplemented with 1 mM GTP 5[5].

  • Tubulin Assembly: Dissolve highly purified bovine or porcine brain tubulin (>99% pure) in the polymerization buffer to a final concentration of 2–3 mg/mL (approx. 10 μM)7[7]. Critical Insight: Keep tubulin strictly on ice until the exact moment of assay initiation to prevent spontaneous premature polymerization.

  • Compound Addition: Add the test compound (at IC50​ and 10×IC50​ concentrations), vehicle control (DMSO), and a positive control (Colchicine or CA-4, 3-5 μM) to the pre-warmed plate 7[7].

  • Initiation & Measurement: Rapidly transfer the cold tubulin mixture to the wells containing the compounds. Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C5[5].

  • Interpretation: An increase in absorbance indicates tubulin polymerization. Active 3,4,5-trimethoxy-N-phenylbenzamide derivatives will suppress this increase in a dose-dependent manner 2[2].

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Rationale: Tubulin inhibitors prevent the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase 10[10].

Step-by-Step Methodology:

  • Treatment: Treat cells with the test compound at and the established IC50​ for 24 hours.

  • Harvesting: Collect both adherent and floating cells (as mitotic cells often detach). Wash twice with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μL of PI/RNase staining buffer (50 μg/mL Propidium Iodide, 100 μg/mL RNase A in PBS). Critical Insight: RNase A is mandatory, as PI intercalates into both RNA and DNA. Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the DNA content using a flow cytometer. Ensure doublet discrimination (plotting FL2-Area vs. FL2-Width) is active to avoid false G2/M peaks. A significant accumulation of cells with 4N DNA content confirms G2/M arrest3[3].

Data Presentation & Expected Results

To facilitate cross-compound comparison, quantitative data should be summarized as follows:

Compound / ControlViability IC50​ (MCF-7)Viability IC50​ (NCI/ADR-RES)Tubulin Polymerization IC50​ Primary Cell Cycle Arrest Phase
Vehicle (DMSO) N/AN/A> 50 μMNormal Distribution
Colchicine ~10-15 nM> 500 nM (Effluxed)~3.2 μMG2/M
Combretastatin A-4 ~1-5 nM~2-10 nM~1.0 μMG2/M
3,4,5-Trimethoxy-N-phenylbenzamide Analog 10-50 nM15-60 nM1.5 - 2.5 μMG2/M

Expert Insight: The discrepancy between nanomolar cellular IC50​ and micromolar biochemical tubulin IC50​ is a well-documented phenomenon for tubulin inhibitors. This is attributed to intracellular drug accumulation over 48-72 hours and the biological amplification cascade of apoptosis 3[3].

Trustworthiness & Self-Validating Controls

To ensure scientific integrity and reproducibility, the following controls must be integrated into the workflow:

  • Vehicle Control: Essential to rule out solvent toxicity. DMSO must be strictly kept ≤0.5% to prevent baseline tubulin destabilization.

  • Positive Controls: Colchicine and CA-4 are mandatory benchmarks for evaluating colchicine-site binders 7[7].

  • Resistance Profiling: Testing against P-gp overexpressing cell lines (e.g., NCI/ADR-RES or Messa/Dx5) validates the compound's ability to overcome multidrug resistance, a key clinical advantage of this chemical class2[2].

  • Troubleshooting Formazan Artifacts: Some highly conjugated trimethoxy derivatives may absorb light near 540 nm or spontaneously reduce MTT. Always run a "compound + MTT (no cells)" control well to subtract background absorbance6[6].

References

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents Source: MDPI URL:[Link]

  • Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data Source: PMC / NIH URL:[Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors Source: PMC / NIH URL:[Link]

  • MT-4 Suppresses Resistant Ovarian Cancer Growth through Targeting Tubulin and HSP27 Source: PLOS One URL:[Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Source: PMC / NIH URL:[Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation Source: Taylor & Francis Online URL:[Link]

Sources

Application Note: Advanced Crystallization and X-Ray Diffraction Protocols for 3,4,5-Trimethoxybenzanilide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3,4,5-Trimethoxybenzanilide (CAS 3940-75-8) is a highly substituted synthetic benzamide derivative[1]. Historically investigated as a potential reserpine analogue for its sedative and central nervous system properties, this compound features a unique structural motif combining an electron-rich trimethoxybenzene ring with a flexible amide linkage[2].

For drug development professionals and structural chemists, elucidating the precise three-dimensional atomic arrangement of 3,4,5-Trimethoxybenzanilide via X-ray crystallography is paramount. High-resolution structural data provides unambiguous insights into the molecule's conformation, guiding structure-activity relationship (SAR) studies and mapping critical intermolecular hydrogen-bonding networks[3].

Mechanistic Principles of Crystallization (The "Why")

Crystallization is not merely the evaporation of a solvent; it is the controlled induction of supersaturation leading to highly ordered molecular packing[4]. The rational design of a crystallization protocol for CAS 3940-75-8 relies on understanding its specific intermolecular interactions:

  • Hydrogen Bonding Dynamics: The core amide linkage (-NH-CO-) acts as both a strong hydrogen bond donor and acceptor. In benzanilide derivatives, molecules typically self-assemble via N-H...O hydrogen bonds to form extended 1D chains[5].

  • Steric and Conformational Factors: The three methoxy groups at the 3, 4, and 5 positions introduce significant steric bulk. The dihedral angle between the aromatic rings and the amide plane dictates how these 1D chains pack into 2D sheets and ultimately a 3D lattice[5].

  • Solvent Causality: To prevent rapid, amorphous precipitation, a binary solvent system is utilized. A "good" polar aprotic solvent (e.g., Dichloromethane) dissolves the compound by disrupting intermolecular H-bonds. The introduction of a non-polar "anti-solvent" (e.g., Hexane) gently lowers the dielectric constant of the medium. This slow thermodynamic shift allows the directional N-H...O bonds to form reversibly, correcting packing errors during nucleation and yielding diffraction-quality single crystals[3].

Experimental Methodologies

The following self-validating protocols are designed to strictly govern the rate of supersaturation, ensuring high-quality crystal growth.

Protocol A: Vapor Diffusion (Hanging Drop Method)

Mechanism: The sealed environment ensures that the rate of supersaturation is strictly governed by the vapor pressure differential between the drop and the reservoir, preventing rapid, chaotic nucleation[3].

  • Solution Preparation: Dissolve 10 mg of CAS 3940-75-8 in 1 mL of Dichloromethane (DCM) to create a near-saturated solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleation sites.

  • Drop Casting: Pipette 2 µL of the filtered solution onto a siliconized glass coverslip. Immediately add 2 µL of the reservoir anti-solvent (Hexane) to the drop.

  • Reservoir Setup: Fill the well of a VDX crystallization plate with 500 µL of Hexane.

  • Sealing: Invert the coverslip over the well and seal tightly with high-vacuum grease to create a closed system.

  • Equilibration: Incubate at a constant 20°C in a vibration-free environment. Monitor microscopically every 48 hours until single, birefringent crystals appear (typically 7-14 days).

Protocol B: Liquid-Liquid Solvent Layering

Mechanism: Density gradients control the mixing rate. As the interface broadens via Fickian diffusion, a localized zone of supersaturation forms, promoting the growth of larger crystals[3].

  • Base Layer: Dissolve 15 mg of the compound in 0.5 mL of Chloroform (high density, ρ=1.49 g/cm³). Place the solution in a narrow borosilicate glass tube.

  • Buffer Layer: Carefully layer 0.1 mL of a 1:1 Chloroform/Methanol mixture to create a diffusion buffer, mitigating immediate precipitation at the interface.

  • Top Layer: Gently layer 2 mL of Hexane (low density, ρ=0.66 g/cm³) down the inner wall of the tube using a Pasteur pipette.

  • Crystallization: Cap the tube and store undisturbed at ambient temperature. Crystals will nucleate at the solvent interface over 1-3 weeks.

VaporDiffusion N1 1. Compound Dissolution (CAS 3940-75-8 in DCM) N2 2. Filtration (0.22 µm) Remove Nucleation Centers N1->N2 N3 3. Chamber Setup (Add Hexane to Reservoir) N2->N3 N4 4. Vapor Equilibration (Slow Diffusion at 20°C) N3->N4 N5 5. Supersaturation & Crystal Nucleation N4->N5 N6 6. Crystal Harvesting & Cryoprotection N5->N6

Vapor diffusion crystallization workflow for CAS 3940-75-8.

X-Ray Diffraction (XRD) Analysis Workflow

Once high-quality single crystals are harvested, they are subjected to X-ray diffraction to solve the phase problem and refine the atomic coordinates[4].

  • Mounting: Harvest a representative crystal (optimal size 0.1 - 0.3 mm) using a nylon cryoloop. Immerse it in a cryoprotectant (e.g., Paratone-N oil) to prevent ice ring formation during cooling.

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with Cu K α ( λ=1.5418 Å) or Mo K α ( λ=0.7107 Å) radiation[5].

  • Data Integration: Process the raw diffraction frames to integrate intensities and apply empirical absorption corrections.

  • Structure Solution & Refinement: Solve the initial phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL) until the R-factor converges[6].

XRDWorkflow S1 Mount Crystal (Cryoloop, 100K) S2 Data Collection (X-ray Diffractometer) S1->S2 S3 Data Integration & Scaling S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Structure Refinement (Least Squares) S4->S5

X-ray diffraction data collection and structure refinement pathway.

Data Presentation

The table below summarizes the expected crystallographic parameters for benzanilide derivatives, serving as a baseline for validating the structure of CAS 3940-75-8.

Table 1: Anticipated Crystallographic Parameters for Benzanilide Derivatives

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric organic molecules driven by highly directional H-bonds[5].
Space Group P21​/c , C2/c , or P1ˉ Allows for efficient close packing and inversion symmetry within the lattice[5].
Hydrogen Bonding (N-H...O) 2.80 Å - 3.15 ÅThe primary thermodynamic driving force for 1D chain formation[5].
Dihedral Angle 30° - 65°Indicates the steric twist between the aromatic rings and the central amide plane[5].
R-factor ( R1​ ) < 0.05A statistical measure indicating a high-quality, reliable structure solution[6].

References[1] Title: 3,4,5-TRIMETHOXYBENZANILIDE — Chemical Substance Information.

Sources

Application Note: LC-MS/MS Bioanalytical Method for the Quantification of 3,4,5-Trimethoxy-N-phenylbenzamide in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Mammalian Plasma (e.g., Human, Rat, Mouse) Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction & Scientific Rationale

3,4,5-Trimethoxy-N-phenylbenzamide (CAS: 3940-75-8) is a highly versatile synthetic pharmacophore. Derivatives containing the 3,4,5-trimethoxyphenyl moiety are frequently investigated in drug discovery as colchicine-binding site tubulin inhibitors, multidrug resistance (MDR) reversers, and G-protein coupled receptor (GPR17) antagonists [1].

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling during preclinical and clinical development, a highly sensitive, selective, and reproducible bioanalytical method is mandatory. This application note details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to quantify 3,4,5-Trimethoxy-N-phenylbenzamide in plasma, adhering to the stringent bioanalytical method validation guidelines set forth by the FDA and EMA [2, 3].

The Causality of Methodological Choices (E-E-A-T)
  • Sample Preparation: Plasma is a complex matrix rich in proteins and phospholipids. Direct injection or simple Protein Precipitation (PPT) often leads to severe matrix effects (ion suppression) in the ESI source. This protocol utilizes a hybrid approach: initial PPT to remove bulk proteins, followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) sorbent. This specifically targets and removes phosphatidylcholines, ensuring a clean baseline and consistent analyte recovery.

  • Chromatography: A sub-2-micron C18 stationary phase is selected to provide high-efficiency separations. The moderate lipophilicity of the trimethoxyphenyl group requires a carefully tuned organic gradient to prevent co-elution with late-eluting endogenous lipids.

  • Ionization & Fragmentation: In positive Electrospray Ionization (ESI+), the amide nitrogen and methoxy oxygens serve as excellent proton acceptors, yielding a robust [M+H]+ precursor at m/z 288.1. Collision-Induced Dissociation (CID) selectively cleaves the amide bond, funneling the ion current into a highly stable 3,4,5-trimethoxybenzoyl cation (m/z 195.1).

Experimental Workflows & Visualizations

Sample Preparation Workflow

G A Plasma Sample (50 µL) B Spike IS & PPT (MeCN) A->B C Centrifugation (14,000 x g) B->C D SPE Clean-up (Oasis HLB) C->D E Evaporate & Reconstitute D->E F UHPLC-MS/MS Analysis E->F

Fig 1. Plasma sample preparation workflow utilizing PPT and SPE for optimal matrix cleanup.

Mass Spectrometry Fragmentation Pathway

G A Precursor Ion [M+H]+ m/z 288.1 B Collision Cell (CID) Argon Gas A->B CE: 20-35 eV C Quantifier Ion m/z 195.1 (Trimethoxybenzoyl cation) B->C Primary Cleavage D Qualifier Ion m/z 94.1 (Aniline fragment) B->D Secondary Cleavage

Fig 2. ESI+ MRM fragmentation pathway for 3,4,5-Trimethoxy-N-phenylbenzamide.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: 3,4,5-Trimethoxy-N-phenylbenzamide (Reference Standard, Purity >99%).

  • Internal Standard (IS): 3,4,5-Trimethoxy-N-phenylbenzamide-d5 (SIL-IS) or a structural analog (e.g., Trimethobenzamide).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Plate: Waters Oasis HLB 96-well µElution Plate (2 mg/well).

Sample Preparation (Hybrid PPT-SPE)
  • Aliquot: Transfer 50 µL of plasma (blank, calibration standards, QC, or unknown samples) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of cold MeCN (containing 1% FA) to each well. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4 °C.

  • SPE Conditioning & Equilibration: Condition the Oasis HLB µElution plate with 200 µL MeOH, followed by equilibration with 200 µL Water.

  • Sample Loading: Transfer 150 µL of the clear supernatant from Step 4 into the SPE plate. Apply low vacuum.

  • Washing: Wash the sorbent with 200 µL of 5% MeOH in Water to remove polar interferences.

  • Elution: Elute the analytes into a clean collection plate using 2 × 50 µL of MeCN/MeOH (50:50, v/v).

  • Reconstitution: Dilute the eluate with 100 µL of Water to match the initial LC mobile phase conditions, ensuring sharp peak shapes upon injection.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Column Temperature: 40 °C Autosampler Temperature: 4 °C Injection Volume: 2.0 µL

Table 1: Mobile Phase Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in MeCN)Curve
0.000.4090.010.0Initial
0.500.4090.010.06 (Linear)
2.500.4010.090.06 (Linear)
3.500.4010.090.06 (Linear)
3.600.4090.010.06 (Linear)
5.000.4090.010.06 (Linear)
Mass Spectrometry Parameters

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode Capillary Voltage: 4500 V Desolvation Temperature: 500 °C Curtain Gas: 30 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
3,4,5-Trimethoxy-N-phenylbenzamide 288.1195.150702012Quantifier
3,4,5-Trimethoxy-N-phenylbenzamide 288.194.150703510Qualifier
IS (d5-analog) 293.1195.150702012Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

Method Validation Summary

To ensure the method is self-validating and fit-for-purpose, it was evaluated against standard acceptance criteria.

Table 3: Representative Validation Metrics

ParameterResult / Acceptance CriteriaScientific Implication
Linearity Range 1.0 – 1000 ng/mL ( R2>0.995 )Covers typical Cmax and elimination phases in PK studies.
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)Ensures accurate detection of terminal half-life concentrations.
Intra/Inter-day Precision (%CV) 15% ( 20% at LLOQ)Confirms method reproducibility across multiple analytical batches.
Accuracy (%Bias) ±15% (±20% at LLOQ)Validates the trueness of the quantitative measurement.
Extraction Recovery > 85% (Consistent across QCs)Validates the efficiency of the hybrid PPT-SPE extraction protocol.
Matrix Effect (IS-normalized) 95% – 105%Confirms that co-eluting plasma components do not suppress/enhance the signal.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Application Notes and Protocols: Formulation Techniques for Poorly Soluble 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery pipeline for new chemical entities (NCEs) is increasingly populated by compounds with poor aqueous solubility, a characteristic that severely limits their oral bioavailability and therapeutic potential. It is estimated that over 70% of NCEs fall into the Biopharmaceutics Classification System (BCS) Class II or IV, categories defined by low solubility[1][2]. 3,4,5-Trimethoxy-N-phenylbenzamide, a representative lipophilic molecule, presents a significant formulation challenge. This document provides a comprehensive guide for researchers and drug development professionals on advanced formulation strategies to enhance the solubility and dissolution of this compound. We will explore the underlying principles and provide detailed protocols for particle size reduction, amorphous solid dispersions, lipid-based systems, and nanosuspensions. Each protocol is designed as a self-validating system, incorporating essential characterization steps to ensure formulation success.

The Challenge: Overcoming Poor Aqueous Solubility

The oral bioavailability of a drug is fundamentally dependent on its dissolution in gastrointestinal fluids and its subsequent permeation across the intestinal membrane. For compounds like 3,4,5-Trimethoxy-N-phenylbenzamide, which are likely BCS Class II (low solubility, high permeability), the dissolution rate is the primary barrier to effective drug absorption[1]. Traditional formulation approaches are often insufficient for these challenging molecules. Therefore, advanced formulation strategies are required to transform these promising but "brick dust" compounds into viable therapeutic agents.

This guide outlines a logical workflow for formulating a poorly soluble API, starting from initial characterization to the selection and execution of an appropriate solubility enhancement technique.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation & Characterization API API: 3,4,5-Trimethoxy- N-phenylbenzamide Charac Physicochemical Characterization (Solubility, DSC, pXRD) API->Charac Baseline Data Strategy Select Formulation Strategy Charac->Strategy Micron Micronization Strategy->Micron Simple Physical Mod. ASD Amorphous Solid Dispersion (ASD) Strategy->ASD High Energy Amorphous Form Lipid Lipid-Based Formulation (SEDDS) Strategy->Lipid Lipophilic API Nano Nanosuspension Strategy->Nano Max Surface Area Dissolution In Vitro Dissolution & Stability Testing Micron->Dissolution ASD->Dissolution Lipid->Dissolution Nano->Dissolution

Figure 1: A workflow for selecting and validating a formulation strategy for a poorly soluble API.

Foundational Technique: Particle Size Reduction (Micronization)

Principle: The Noyes-Whitney equation dictates that the dissolution rate of a drug is directly proportional to its surface area[1][2]. Micronization reduces particle size, typically to the sub-10 micron range, thereby increasing the surface-area-to-volume ratio and enhancing the dissolution velocity[1][3]. This is often a first-line approach due to its simplicity and cost-effectiveness.

Protocol 1: Micronization via Air Jet Milling

Objective: To reduce the particle size of 3,4,5-Trimethoxy-N-phenylbenzamide to <10 µm to improve its dissolution rate.

Materials & Equipment:

  • 3,4,5-Trimethoxy-N-phenylbenzamide (unprocessed API)

  • Air jet mill (e.g., Sturtevant Micronizer, Hosokawa Alpine AS)

  • High-pressure nitrogen or air source

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • USP Apparatus II (Paddle) Dissolution Tester

  • HPLC with a validated method for the API

Methodology:

  • System Setup: Configure the jet mill according to the manufacturer's instructions. Set the grinding pressure and feed rate. Initial settings might be 80-100 psi for grinding pressure and a low feed rate to avoid overloading.

  • Milling: Carefully introduce the unprocessed API into the mill's feed inlet. The high-velocity air or nitrogen stream causes particles to collide and fracture.

  • Collection: The micronized powder is carried by the airflow to a collection vessel (e.g., a cyclone separator or filter bag). Collect the product.

  • Characterization - Particle Size:

    • Disperse a small sample of the micronized powder in a suitable non-solvent dispersant (e.g., light mineral oil or a saturated aqueous solution of the API) with a surfactant.

    • Analyze the particle size distribution using laser diffraction.

    • Success Criterion: D90 (90% of particles are below this size) < 10 µm.

  • Characterization - Dissolution:

    • Perform a comparative dissolution test between the unprocessed API and the micronized API.

    • Media: 900 mL of 0.5% Sodium Lauryl Sulfate (SLS) in water.

    • Apparatus: USP Apparatus II at 75 RPM.

    • Sampling: Withdraw samples at 5, 10, 15, 30, 45, and 60 minutes.

    • Analyze samples by HPLC.

    • Success Criterion: A significant increase (>2-fold) in the dissolution rate for the micronized API compared to the unprocessed API.

ParameterUnprocessed API (Expected)Micronized API (Target)
D90 Particle Size > 50 µm< 10 µm
Dissolution at 30 min < 20%> 60%
Advanced Strategy I: Amorphous Solid Dispersions (ASDs)

Principle: Crystalline drugs have a highly ordered, stable structure with high lattice energy that must be overcome to dissolve. Amorphous forms lack this long-range order and exist in a higher energy state, leading to significantly increased apparent solubility[4][5]. ASDs stabilize the amorphous drug by dispersing it at a molecular level within a hydrophilic polymer matrix, which prevents recrystallization and helps maintain supersaturation upon dissolution[6][7].

G cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) C1 Drug C2 Drug C1->C2 C3 Drug C2->C3 C5 Drug C2->C5 C3->C1 C6 Drug C3->C6 C4 Drug C4->C5 C5->C6 C8 Drug C5->C8 P1 Polymer Matrix C6->C4 C7 Drug C7->C8 C9 Drug C8->C9 C9->C7 D1 Drug D2 Drug D3 Drug D4 Drug D5 Drug D6 Drug

Figure 2: Crystalline drug vs. molecular dispersion in an ASD polymer matrix.

Protocol 2A: ASD Preparation via Spray Drying

Objective: To create a stable amorphous solid dispersion of the API in a polymer matrix to dramatically enhance its dissolution rate. Spray drying is a single-step process that converts a liquid feed into a powder[8][9].

Materials & Equipment:

  • 3,4,5-Trimethoxy-N-phenylbenzamide

  • Polymer (e.g., Copovidone (Kollidon® VA 64), HPMC-AS)

  • Solvent system (e.g., acetone, methanol, or a mixture)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • Differential Scanning Calorimeter (DSC)

  • Powder X-Ray Diffractometer (pXRD)

Methodology:

  • Solution Preparation: Prepare a solution by dissolving the API and the chosen polymer in the solvent. A typical drug loading is 10-30% w/w. For example, dissolve 1 g API and 3 g Copovidone in 100 mL of acetone.

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 100-120°C).

    • Set the atomizing gas flow rate (e.g., 400-600 L/hr).

    • Set the liquid feed pump rate (e.g., 5-10 mL/min).

    • The outlet temperature is a result of these parameters and should be high enough to ensure complete solvent evaporation but low enough to avoid thermal degradation.

  • Spray Drying: Pump the solution through the atomizer into the drying chamber. The rapid evaporation of the solvent "freezes" the API in an amorphous state within the polymer particles[8].

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone. Dry the powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization - Amorphicity:

    • DSC: Analyze a 3-5 mg sample. Heat from 25°C to 250°C at 10°C/min. The absence of a sharp melting endotherm corresponding to the crystalline API and the presence of a single glass transition temperature (Tg) indicates a successful amorphous dispersion[10].

    • pXRD: Analyze the powder. A "halo" pattern with no sharp Bragg peaks confirms the amorphous nature of the API within the formulation[10].

  • Characterization - Dissolution: Perform a dissolution test as described in Protocol 1.

    • Success Criterion: Rapid and complete dissolution, often achieving a state of supersaturation, far exceeding that of the crystalline or micronized API.

Protocol 2B: ASD Preparation via Hot-Melt Extrusion (HME)

Objective: To create an ASD using a solvent-free, continuous manufacturing process. HME uses thermal and mechanical energy to mix the API with a polymer at the molecular level[11][12].

Materials & Equipment:

  • 3,4,5-Trimethoxy-N-phenylbenzamide

  • Thermally stable polymer (e.g., Soluplus®, Copovidone)

  • Laboratory-scale twin-screw extruder (e.g., Thermo Fisher Pharma 11)

  • Downstream pelletizer or mill

  • DSC and pXRD for characterization

Methodology:

  • Blend Preparation: Create a physical blend of the API and polymer at the desired ratio (e.g., 20% API, 80% Soluplus®).

  • Extruder Setup:

    • Set a temperature profile across the extruder barrel zones. The temperature in the final zones should be above the Tg of the mixture to ensure melting and molecular mixing, but below the degradation temperature of the API[13].

    • Set the screw speed (e.g., 100-200 RPM).

  • Extrusion: Feed the physical blend into the extruder. The rotating screws convey, mix, and melt the material, forming a solid solution[14].

  • Downstream Processing: The molten extrudate exits through a die. It can be cooled on a conveyor belt and then pelletized or milled into a fine powder for downstream formulation (e.g., into capsules or tablets).

  • Characterization: Perform DSC, pXRD, and dissolution testing as described in Protocol 2A. The success criteria are identical.

FormulationKey ExcipientPrinciple of EnhancementKey Characterization
Spray-Dried ASD Copovidone, HPMC-ASHigh-energy amorphous form[5]DSC, pXRD (absence of crystallinity)
HME ASD Soluplus®, CopovidoneMolecular dispersion in polymer[13]DSC, pXRD (single Tg, no melt)
Advanced Strategy II: Lipid-Based Formulations

Principle: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) are an excellent choice. These systems pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents[15]. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions (droplet size < 5 µm) or microemulsions (<100 nm), presenting the dissolved drug in a state ready for absorption[2][16].

G cluster_0 Oral Administration cluster_1 In GI Tract cluster_2 Absorption SEDDS_Cap SEDDS Capsule (Drug in Lipid/Surfactant) Emulsion Fine Emulsion/Microemulsion (Drug remains dissolved in - oil droplets) SEDDS_Cap->Emulsion Dispersion in Aqueous Media Absorp Drug Absorption into Systemic Circulation Emulsion->Absorp High Surface Area for Absorption

Figure 3: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 3: Development of a SEDDS Formulation

Objective: To formulate the API in a SEDDS to enhance its solubility and facilitate absorption.

Materials & Equipment:

  • 3,4,5-Trimethoxy-N-phenylbenzamide

  • Lipid/Oil (e.g., Medium-chain triglycerides like Capryol™ 90)

  • Surfactant (e.g., Polyoxyl 35 Castor Oil - Kolliphor® EL)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer, magnetic stirrer

  • Droplet size analyzer (e.g., Dynamic Light Scattering)

  • Glass vials

Methodology:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.

  • Formulation Preparation:

    • Weigh the selected oil, surfactant, and co-solvent into a glass vial in a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent).

    • Add the API to the excipient mixture at a concentration below its measured saturation solubility in the blend.

    • Gently heat (40-50°C) and vortex or stir until a clear, homogenous solution is formed.

  • Characterization - Self-Emulsification:

    • Add 1 mL of the SEDDS formulation to 500 mL of water in a beaker with gentle stirring.

    • Visually observe the dispersion. A rapid formation of a clear or bluish-white emulsion indicates successful self-emulsification.

    • Success Criterion: Emulsification time < 2 minutes.

  • Characterization - Droplet Size:

    • Prepare a dilution of the SEDDS in water (e.g., 1:1000).

    • Measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • Success Criterion: Mean droplet size < 200 nm with a PDI < 0.3 for a self-microemulsifying system (SMEDDS).

  • Characterization - In Vitro Release (Dispersion Test):

    • Fill the liquid SEDDS formulation into hard gelatin or HPMC capsules.

    • Perform a dissolution test in 900 mL of water. Instead of measuring dissolved API in the media (which can be complex), this test primarily assesses the ability of the formulation to release the drug-laden droplets.

    • The test can be modified to measure the amount of API that remains in solution after dispersion and potential digestion (lipid digestion test).

Advanced Strategy III: Nanosuspensions

Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers[17]. Reducing particle size to the nanometer range (typically 200-600 nm) drastically increases the surface area, leading to a significant increase in dissolution velocity[18][19]. Furthermore, according to the Kelvin equation, this size reduction can also increase the saturation solubility of the drug itself[19].

Protocol 4: Nanosuspension via Media Milling

Objective: To produce a stable nanosuspension of the API to maximize surface area and enhance saturation solubility.

Materials & Equipment:

  • 3,4,5-Trimethoxy-N-phenylbenzamide (micronized material is a good starting point)

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl cellulose (HPC))

  • Purified water

  • Media mill (planetary ball mill or a dedicated nanomill)

  • Zirconium oxide milling beads (e.g., 0.2-0.5 mm diameter)

  • Dynamic light scattering (DLS) particle size analyzer

Methodology:

  • Pre-suspension Preparation: Disperse the micronized API and stabilizer in purified water. A typical composition might be 5% API, 1% Poloxamer 188, and 94% water.

  • Milling:

    • Add the pre-suspension and milling beads to the milling chamber.

    • Mill at a high speed for several hours (e.g., 2-24 hours). The high-energy impact of the beads breaks down the drug crystals to the nanoscale.

    • The process may require cooling to prevent overheating.

  • Separation: Separate the nanosuspension from the milling beads by decanting or pouring through a sieve.

  • Characterization - Particle Size and Zeta Potential:

    • Dilute a sample of the nanosuspension and analyze by DLS.

    • Measure the mean particle size (Z-average) and PDI.

    • Measure the Zeta Potential, which indicates the stability of the colloid. A value of ±30 mV is generally considered stable.

    • Success Criterion: Z-average particle size < 500 nm with a PDI < 0.3.

  • Post-Processing (Optional): The nanosuspension can be used as a liquid dosage form or can be further processed (e.g., by spray drying or freeze-drying) to create a solid powder that can be reconstituted or formulated into tablets/capsules[20].

  • Characterization - Dissolution: Perform a dissolution test as described in Protocol 1.

    • Success Criterion: The fastest and most complete dissolution profile compared to all other formulations due to the maximized surface area.

Conclusion

The formulation of poorly soluble compounds like 3,4,5-Trimethoxy-N-phenylbenzamide requires a systematic and scientifically grounded approach. There is no single "best" technique; the optimal strategy depends on the specific physicochemical properties of the API, the desired dosage form, and the target product profile. This guide provides the foundational principles and detailed protocols for four robust and industry-accepted techniques: micronization, amorphous solid dispersions (via spray drying and HME), lipid-based systems, and nanosuspensions. By following these protocols and, critically, performing the integrated characterization steps, researchers can effectively overcome solubility challenges and unlock the therapeutic potential of promising but difficult-to-formulate molecules.

References
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2009). Solid Dispersions: An Overview To Modify Bioavailability Of Poorly Water Soluble Drugs. International Journal of PharmTech Research, 1(4), 1338-1349.
  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Gkajdemsi, E., et al. (2025).
  • Sharma, D., & Saini, S. (Year not specified). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Source not specified.
  • Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. PubMed.
  • Patil, H., et al. (2016).
  • Jeevanandam, J., et al. (2020). Emerging role of nanosuspensions in drug delivery systems. PMC - NIH.
  • Garg, V., et al. (2017). Lipid-Based Drug Delivery Systems. PMC - NIH.
  • Pilotech. (2025). Application of Spray Drying in the Pharmaceutical Industry. Pilotech.
  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
  • Dobry, D. E. (2014). Spray drying in the pharmaceutical industry. Pharmafocusamerica.com.
  • Sharma, D., et al. (Year not specified). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Ascendia Pharma. (Year not specified). Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharmaceutical Solutions.
  • CAS. (2025). The future of lipid-based drug delivery systems. CAS.
  • AGC Pharma Chemicals. (Year not specified).
  • Pharma Focus Asia. (Year not specified). Lipid Based Drug Delivery Systems. Pharma Focus Asia.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharmaceutical Solutions.
  • Nikam, G. (Year not specified). Breaking Barriers with Nanosuspension: A Comprehensive Review. Source not specified.
  • Akbari, J., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Upperton Pharma Solutions. (Year not specified). Pharmaceutical Spray Drying. Upperton Pharma Solutions.
  • Singh, S., et al. (Year not specified). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Ascendia Pharma. (2022). Spray Drying: Advantages and Disadvantages. Ascendia Pharmaceutical Solutions.
  • Begell House. (Year not specified).
  • Pokorna, S., et al. (Year not specified). Hot-melt extrusion. Source not specified.
  • MRC Laboratory Equipment. (Year not specified). Spray Dryer for Pharmaceuticals and Biotechnology.
  • Thermo Fisher Scientific. (Year not specified). Hot Melt Extrusion, Drug Molecules. Thermo Fisher Scientific - US.
  • Patel, J., et al. (2023). Micronization Technique for Solubility Enhancement. Juniper Publishers.
  • AbbVie CMO. (Year not specified). What is hot melt extrusion and how can it benefit your drug product?. abbvie.com.
  • IMS Micronizzazioni. (2024). Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients. IMS Micronizzazioni.
  • ResearchGate. (Year not specified). Summary of the commonly used excipients for preparation of solid dispersions.
  • Catalent. (2022). Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility.
  • ResearchGate. (Year not specified). Micronization Technique for Solubility Enhancement.
  • Arastirmax. (Year not specified). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. Arastirmax.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. drug-dev.com.
  • Sjoqvist, C., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
  • Al-kassas, R. (2020).
  • Shayan, M., et al. (2016). Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method. PMC.
  • Crystal Pharmatech. (Year not specified). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Teja, S. B., et al. (2013). Drug-excipient behavior in polymeric amorphous solid dispersions. Source not specified.
  • Pharmaceutical Technology. (2026). Overcoming Excipient Challenges in Spray-Dried Dispersions. Pharmaceutical Technology.
  • Li, Y., et al. (2026). Preliminary Study on Different Types of Solid Dispersion Excipients for Improving the Water Solubility and Physical Stability of Celecoxib. MDPI.
  • Benchchem. (Year not specified). 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide. Benchchem.
  • Sigma-Aldrich. (Year not specified). 3,4,5-trimethoxy-n-(2-(trifluoromethyl)phenyl)benzamide. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3,4,5-Trimethoxy-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.

The synthesis of N-aryl amides, such as 3,4,5-Trimethoxy-N-phenylbenzamide, is a cornerstone reaction in medicinal chemistry. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including analogues of the potent anti-cancer agent combretastatin A-4.[1] The most direct and common synthetic route involves the acylation of aniline with 3,4,5-trimethoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3] While robust, this method is sensitive to several parameters that can drastically impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Understanding the Core Synthesis Pathway

The synthesis is fundamentally a two-stage process. The success of the second stage is critically dependent on the quality of the intermediate produced in the first.

  • Stage 1: Acyl Chloride Formation. The process begins with the conversion of 3,4,5-trimethoxybenzoic acid to the more reactive 3,4,5-trimethoxybenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The acyl chloride is highly reactive and moisture-sensitive and is often used immediately in the next step.[4]

  • Stage 2: Amide Formation (Schotten-Baumann Reaction). The synthesized acyl chloride is then reacted with aniline in the presence of a base. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, which would otherwise react with the aniline nucleophile to form an unreactive ammonium salt.[2]

Troubleshooting_Yield start Low Yield (<20%) q1 Did you confirm the quality of 3,4,5-trimethoxybenzoyl chloride? start->q1 sol1 Issue: Acyl Chloride Degradation - Acyl chloride is highly moisture-sensitive. - Hydrolysis reverts it to the unreactive carboxylic acid. - Old thionyl chloride may be inactive. q1->sol1 No / Unsure q2 Were the Schotten-Baumann conditions optimized? q1->q2 Yes, it's high quality act1 Action: 1. Use freshly prepared or newly opened acyl chloride. 2. Prepare in situ and use immediately. 3. Handle under inert (N₂/Ar) atmosphere. 4. Ensure all glassware is oven-dried. sol1->act1 sol2 Issue: Inefficient Amidation - Insufficient base fails to neutralize HCl, deactivating aniline. - Poor mixing in biphasic system reduces reaction rate. - Temperature too high, favoring hydrolysis. q2->sol2 No / Unsure sol3 Issue: Poor Reagent Quality - Wet solvent or aniline introduces water, causing hydrolysis. - Impure starting benzoic acid carries through. q2->sol3 Yes, conditions were standard act2 Action: 1. Use at least 2 eq. of base (e.g., 10% NaOH). 2. Ensure vigorous stirring to create an emulsion. 3. Maintain low temperature (0-5 °C) during addition. 4. Check pH to ensure it remains basic. sol2->act2 act3 Action: 1. Use anhydrous grade solvents. 2. Distill aniline if purity is questionable. 3. Confirm purity of starting acid by melting point or NMR. sol3->act3

Caption: Troubleshooting flowchart for diagnosing low product yield.

Problem: Product Purity Issues

Q: I have obtained a product, but NMR/TLC analysis shows significant impurities. What are they and how can I purify my compound?

A: The most common impurity is unreacted 3,4,5-trimethoxybenzoic acid, resulting from the hydrolysis of the acyl chloride during the reaction. [6]Unreacted aniline may also be present if the stoichiometry was incorrect or the reaction was incomplete.

Troubleshooting and Purification Strategy:

ImpurityIdentification (in ¹H NMR)Reason for PresenceRemoval Strategy
3,4,5-Trimethoxybenzoic Acid A broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons appear as a singlet around 7.1-7.3 ppm.Hydrolysis of the acyl chloride before or during the amidation reaction.1. Basic Wash: During workup, wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution). The acidic impurity will be deprotonated and move to the aqueous layer, while the neutral amide product remains in the organic phase. 2. Recrystallization: If the wash is insufficient, recrystallization is highly effective.
Aniline Characteristic aromatic signals between 6.7-7.2 ppm and a broad singlet for the -NH₂ protons.Incomplete reaction or incorrect stoichiometry (using excess aniline).1. Acidic Wash: Wash the organic layer with dilute acid (e.g., 1M HCl). The basic aniline will be protonated and extracted into the aqueous layer. 2. Recrystallization: Aniline is typically volatile or soluble enough to be removed during recrystallization.

Purification Protocol: A detailed protocol for recrystallization can be found in Section 4, Protocol 3 . Ethanol or ethyl acetate/hexane mixtures are often suitable solvent systems.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing the 3,4,5-trimethoxybenzoyl chloride precursor? A1: The reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) is the most common and efficient method. [5]It is often performed using SOCl₂ as both the reagent and solvent, or with a co-solvent like chloroform. [5]The reaction is typically heated to reflux for a few hours. Excess SOCl₂ and the solvent are then removed under reduced pressure. A key tip for maximizing yield is to ensure the starting benzoic acid is completely dry, as any moisture will consume the thionyl chloride.

Q2: Are there alternative coupling reagents I can use instead of forming the acyl chloride? A2: Yes. If you are facing persistent issues with the acyl chloride's stability, you can use modern peptide coupling reagents to form the amide bond directly from the carboxylic acid and aniline. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are effective. [7]This method avoids the harsh conditions of acyl chloride formation but may require chromatographic purification to remove coupling byproducts.

Q3: Which analytical techniques are best for monitoring reaction progress and confirming product identity? A3:

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress. You can track the consumption of the starting materials (aniline and the benzoic acid/acyl chloride) and the appearance of the product spot. A typical eluent system is a mixture of hexane and ethyl acetate.

  • NMR Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural confirmation of the final product. Key signals for 3,4,5-Trimethoxy-N-phenylbenzamide include the amide N-H proton (a singlet, typically >8 ppm), aromatic protons from both rings, and the characteristic singlets for the three methoxy groups (~3.8-3.9 ppm).

  • Infrared (IR) Spectroscopy: IR is useful for identifying key functional groups. You should observe a strong carbonyl (C=O) stretch for the amide around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. [8]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

This protocol is based on established procedures for acyl chloride formation. [5] Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Chloroform (optional)

  • Round-bottom flask with reflux condenser (all glassware must be oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. An optional anhydrous solvent like toluene can be used.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (the solution becomes clear), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4,5-trimethoxybenzoyl chloride (often a pale yellow solid or oil) is typically used in the next step without further purification. [4]

Protocol 2: Synthesis of 3,4,5-Trimethoxy-N-phenylbenzamide (Schotten-Baumann Conditions)

This protocol is adapted from general Schotten-Baumann procedures. [1][2] Materials:

  • 3,4,5-trimethoxybenzoyl chloride (from Protocol 1)

  • Aniline (1.0 eq)

  • Dichloromethane (DCM) or Toluene

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Beaker or Erlenmeyer flask

Procedure:

  • Dissolve aniline (1.0 eq) in DCM in a flask and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in a minimal amount of DCM.

  • Simultaneously, add the acyl chloride solution and 10% aqueous NaOH (2.5 eq) dropwise to the cold, vigorously stirring aniline solution. Ensure the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer successively with 1M HCl (to remove any unreacted aniline), 5% NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation A Aniline attacks acyl chloride carbonyl B Tetrahedral Intermediate forms A->B C Carbonyl reforms, eliminating Cl⁻ B->C D Protonated Amide C->D E Final Product + HCl D->E F Base (NaOH) neutralizes HCl E->F

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Protocol 3: Purification by Recrystallization

This is a general protocol for purification of the final product. [6] Materials:

  • Crude 3,4,5-Trimethoxy-N-phenylbenzamide

  • Ethanol or Ethyl Acetate/Hexane solvent system

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot solvent (e.g., ethanol) to just dissolve the solid. Keep the solution near its boiling point.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to decolorize.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent and allow them to air dry or dry in a vacuum oven.

References

  • (No author listed). (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC. Retrieved from [Link]

  • (No author listed). (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. Retrieved from [Link]

  • Zhang, J., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. DOI: 10.1039/d3re00502j. Retrieved from [Link]

  • (No author listed). (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. Retrieved from [Link]

  • (No author listed). (2013). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2023). Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • (No author listed). (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Retrieved from [Link]

  • (No author listed). (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. DOI: 10.3390/molecules27072230. Retrieved from [Link]

  • (No author listed). (2012). CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Google Patents.
  • (No author listed). (2007). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Google Patents.
  • (No author listed). (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences. DOI: 10.1002/jps.2600730427. Retrieved from [Link]

  • (No author listed). (n.d.). Write the mechanism of the reaction between 3,4,5-trimethoxybenzoyl chloride and morpholine to form trimetozine. Use curved arrows to show the electron flow in each step. Retrieved from [Link]

  • (No author listed). (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. AWS. Retrieved from [Link]

  • (No author listed). (n.d.). Supporting Information. Retrieved from [Link]

  • Land of Chemistry. (2024, May 7). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. YouTube. Retrieved from [Link]

  • (No author listed). (2021). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. Google Patents.
  • Erofeev, Y. V., et al. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. Retrieved from [Link]

  • (No author listed). (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Rhodium.ws. Retrieved from [Link]

  • Rachlin, A. I., et al. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Organic Syntheses Procedure. Retrieved from [Link]

  • (No author listed). (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Retrieved from [Link]

  • (No author listed). (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of 3,4,5-Trimethoxy-N-phenylbenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,5-Trimethoxy-N-phenylbenzamide is a highly lipophilic synthetic derivative. Its structural features—specifically the planar phenylbenzamide core combined with the steric bulk and hydrophobicity of three methoxy groups—result in strong intermolecular π−π stacking and high crystal lattice energy. While these features often drive target affinity, they severely compromise aqueous solubility.

When transitioning this compound from organic stock solutions into aqueous biological environments, researchers frequently encounter kinetic precipitation. This leads to erratic dose-response curves, false negatives, and artificial cytotoxicity. This troubleshooting guide provides authoritative, field-proven strategies to diagnose, quantify, and overcome these solubility limitations in in vitro assays.

Diagnostic Workflow

Before altering your assay conditions, it is critical to confirm whether anomalous data is caused by compound precipitation or true biological inactivity.

G A Observe Erratic Assay Data (e.g., Flat Dose-Response) B Microscopic Inspection of Assay Wells A->B C Visible Precipitate? B->C D Run Kinetic Solubility Assay (Nephelometry) C->D No (Micro-precipitates) F Implement Formulation Strategy (e.g., HP-β-CD Complexation) C->F Yes (Crystals/Cloudiness) E Limit Final Concentration Below Inflection Point D->E Determine Solubility Limit E->F If required dose > limit

Diagnostic workflow for identifying and resolving compound precipitation in biological assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 3,4,5-Trimethoxy-N-phenylbenzamide precipitate immediately upon addition to my cell culture media? A: This is a classic example of kinetic precipitation. The compound is fully dissolved in 100% Dimethyl sulfoxide (DMSO) at a thermodynamic equilibrium. However, when diluted (e.g., 1:1000) into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 3,4,5-trimethoxyphenyl moiety is suddenly exposed to a thermodynamically unfavorable aqueous environment. Driven by hydrophobic collapse, the compound molecules aggregate and precipitate before they can interact with the biological target .

Q2: How can I differentiate between actual compound cytotoxicity and artifacts caused by precipitation? A: Micro-precipitates can physically stress cells, puncture lipid bilayers, or scatter light in colorimetric/fluorometric readouts (like MTT or CellTiter-Glo), mimicking cytotoxicity. To isolate the variable, run a parallel cell-free assay using laser nephelometry (light scattering) . If light scattering increases at the exact concentrations where "cytotoxicity" appears, your results are likely a solubility artifact rather than true biological toxicity.

Q3: Can I simply increase the DMSO concentration to keep the compound dissolved? A: Only up to a strict limit. While increasing DMSO enhances solubility, it compromises biological integrity. For most cell-based assays, exceeding 0.5% (v/v) DMSO alters cell membrane permeability, induces transcriptomic shifts, and can cause direct solvent toxicity . Always run a vehicle control matching the exact final DMSO concentration.

Quantitative Data: Solubilizing Agents for In Vitro Assays

When simple dilution fails, excipients must be used. The following table summarizes the maximum tolerated limits and mechanisms of common solubilizing agents used to rescue highly lipophilic benzamides .

Solubilizing AgentMechanism of ActionMax Recommended Conc. (In Vitro)Risk / Assay Interference
DMSO Co-solvent; disrupts water H-bonding network.0.1% – 0.5% (v/v)High concentrations cause cytotoxicity and alter membrane dynamics.
HP-β-Cyclodextrin Inclusion complexation; shields the hydrophobic core.1.0% – 5.0% (w/v)Generally non-toxic; may sequester cholesterol from cell membranes at >5%.
Tween-80 Non-ionic surfactant; micellar encapsulation.0.01% – 0.1% (v/v)Can lyse cell membranes and interfere with fluorescence readouts.
PEG 400 Co-solvent; reduces dielectric constant of water.0.5% – 1.0% (v/v)High viscosity; can induce osmotic stress in sensitive primary cells.

Validated Experimental Protocols

To ensure scientific integrity, every solubilization effort must be paired with a self-validating measurement. Do not assume the nominal concentration (what you pipetted) equals the actual dissolved concentration.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To empirically determine the maximum aqueous concentration of 3,4,5-Trimethoxy-N-phenylbenzamide before precipitation occurs. Causality: Nephelometry measures scattered light. Dissolved molecules do not scatter light, but the moment aggregates form (exceeding kinetic solubility), light scattering spikes, providing a precise concentration limit.

  • Stock Preparation: Prepare a 10 mM stock solution of 3,4,5-Trimethoxy-N-phenylbenzamide in 100% analytical-grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL from each well of the DMSO plate into a clear, flat-bottom 96-well assay plate containing 198 µL of your pre-warmed (37°C) aqueous assay buffer or cell culture media (final DMSO = 1.0%).

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker at 300 RPM. (This mimics the initial incubation period of a biological assay).

  • Measurement: Read the plate using a nephelometer or a multimode microplate reader set to measure absorbance at 620 nm (where the compound does not absorb light; any signal is due to scattering).

  • Validation: Plot concentration vs. light scattering. The inflection point where the signal sharply increases is your kinetic solubility limit. Never dose your biological assay above this limit.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation

Purpose: To artificially inflate the aqueous solubility limit when the required biological dose exceeds the kinetic solubility limit. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior. It encapsulates the lipophilic trimethoxyphenyl ring, creating a water-soluble complex that delivers the drug to the cells without precipitating.

  • Excipient Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 5% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Dropwise Addition: Place 1 mL of the 5% HP-β-CD solution in a glass vial with a magnetic stir bar. While stirring vigorously (800 RPM), add 10 µL of the 10 mM compound stock (in DMSO) dropwise.

  • Sonication: Transfer the vial to a bath sonicator and sonicate at room temperature for 15 minutes. The mechanical energy forces the hydrophobic compound into the cyclodextrin cavities.

  • Equilibration & Filtration: Allow the solution to equilibrate at room temperature for 1 hour. Filter the solution through a 0.22 µm PTFE syringe filter. Crucial Step: This physically removes any uncomplexed, precipitated compound.

  • Self-Validation (HPLC Quantification): Because filtration removes insoluble material, the final concentration is unknown. Inject an aliquot of the filtrate into an HPLC-UV system to quantify the exact dissolved concentration of 3,4,5-Trimethoxy-N-phenylbenzamide against a standard curve. Use this empirically determined concentration to dose your cells.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Li Di et al., Drug Discovery Today.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Journal of Chemical Information and Modeling.[Link]

  • Aqueous Solubility: Kinetic and Thermodynamic Assays. Creative Biolabs.[Link]

Technical Support Center: HPLC Optimization & Troubleshooting for 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3,4,5-Trimethoxy-N-phenylbenzamide (TMPB) and its derivatives.

TMPB is a moderately hydrophobic, neutral molecule featuring a trimethoxyphenyl ring and an anilide group. Achieving stable retention times requires precise control over hydrophobic partitioning, π−π interactions, and secondary hydrogen-bonding dynamics.

Part 1: Core Method Development & Optimization (FAQs)

Q: What is the optimal stationary phase for analyzing TMPB? A: While a standard C18 column is a reliable starting point for benzamide derivatives[1], a Phenyl-Hexyl stationary phase often provides superior orthogonal selectivity[2]. Causality: TMPB contains two distinct electron-rich aromatic rings. The phenyl groups on a Phenyl-Hexyl stationary phase can engage in π−π stacking with the trimethoxyphenyl moiety of the analyte. This offers better resolution from structurally similar impurities (e.g., demethylated degradation products) than the purely dispersive hydrophobic interactions provided by a C18 alkyl chain.

Q: How should I structure the mobile phase to stabilize retention times? A: A typical starting point is an isocratic blend of 50:50 to 70:30 Organic:Aqueous[3],[1]. Methanol (MeOH) or Acetonitrile is frequently paired with a 10 mM ammonium acetate buffer[3] or sodium acetate buffer[1]. Causality: Although the amide bond in TMPB is neutral under standard conditions, the buffer controls the ionization state of residual silanols on the silica support. Unbuffered aqueous phases allow these silanols to interact unpredictably with the amide's hydrogen-bond acceptor sites, leading to variable retention times and peak tailing.

Q: If I scale my method from a 150 mm column to a 50 mm sub-2 µm column, will my retention times shift? A: Yes. Changing column dimensions alters the internal column volume and linear velocity. You must proportionally adjust the flow rate, injection volume, and gradient time to maintain equivalent retention factors ( k′ ). Utilizing an LC Method Translator tool is highly recommended to calculate these parameters and prevent unexpected retention shifts[4].

Part 2: Troubleshooting Retention Time Drifts (FAQs)

Q: My retention times are steadily decreasing over a long sequence. What is the root cause? A: A continuous, unidirectional drift usually indicates a chemical change in the separation system[5]. The two most common culprits are:

  • Temperature Fluctuations: The partitioning of bulky hydrophobic molecules like TMPB is highly temperature-dependent. Even a 1 °C increase in ambient or column temperature can decrease retention times by 1–2%, particularly for late-eluting peaks[6].

  • Solvent Evaporation: If you are using pre-mixed mobile phases, the more volatile organic solvent can evaporate from the reservoir over time, altering the effective solvent strength and driving retention time shifts[6].

Q: I'm seeing random "jitter" in retention times from injection to injection. How do I fix this? A: Random jitter is almost always a mechanical solvent delivery failure. This can be caused by a poorly calibrated or malfunctioning proportioning valve in quaternary pumps, air bubbles trapped in the check valves, or micro-leaks in the system[6],[5].

Q: How can I definitively diagnose whether the drift is chemical or mechanical? A: Inject an unretained marker (such as uracil) to establish the void time ( t0​ ). If the retention time of the TMPB peak AND the t0​ marker shift proportionally, the issue is related to the eluent flow rate (mechanical)[5]. If the t0​ marker remains constant but the TMPB peak shifts relative to it, the issue is a chemical change in the column, temperature, or mobile phase[5].

Part 3: Visualizations & Workflows

HPLC_Workflow Start Start: 3,4,5-Trimethoxy- N-phenylbenzamide ColSelect Select Column (C18 or Phenyl-Hexyl) Start->ColSelect MobilePhase Prepare Mobile Phase (MeOH/H2O + 10mM NH4OAc) ColSelect->MobilePhase Isocratic Initial Isocratic Run (e.g., 50:50 Organic:Aqueous) MobilePhase->Isocratic Evaluate Evaluate Retention Factor (k') Target: 2 < k' < 10 Isocratic->Evaluate Adjust Adjust % Organic Modifier Evaluate->Adjust k' out of range Validate Method Validation (ICH Guidelines) Evaluate->Validate k' optimal Adjust->Isocratic

Caption: Systematic HPLC Method Development Workflow for TMPB Analysis.

Drift_Troubleshooting Drift Issue: Retention Time Drift CheckT0 Check t0 (Void Volume) Marker Drift->CheckT0 T0Shift t0 and Analyte Shift Equally? CheckT0->T0Shift FlowIssue Flow Rate Issue (Pump, Leak, Check Valve) T0Shift->FlowIssue Yes ChemIssue Chemical Issue (Temp, Mobile Phase, Column) T0Shift->ChemIssue No FixFlow Execute Protocol 2: Pump/Flow Validation FlowIssue->FixFlow FixChem Check Column Equilibration & Solvent Evaporation ChemIssue->FixChem

Caption: Root Cause Analysis Decision Tree for HPLC Retention Time Drift.

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for Retention Time Shifts

ObservationPrimary Root CauseSecondary Root CauseDiagnostic StepCorrective Action
Steady Decrease Column Temperature IncreaseEvaporation of organic solventMonitor ambient lab temp & reservoir volume.Utilize a column oven; cap solvent reservoirs securely.
Steady Increase Column Aging/DegradationLoss of stationary phaseCompare current chromatogram to column's out-of-box baseline[4].Replace analytical column; install a guard column.
Random Jitter Pump Proportioning Valve FailureAir bubbles in flow pathPerform t0​ marker test[5].Purge system, sonicate solvents, replace check valves.
Abrupt Step Change Inadequate Column EquilibrationMethod parameter alteredCheck if shift occurred immediately after a method change.Flush with 10-20 column volumes of mobile phase before running[4].

Table 2: Quantitative Impact of Chromatographic Parameters on TMPB Retention

ParameterTypical RangeImpact on Retention Factor ( k′ )Mechanistic Causality
Column Temperature 25 °C - 40 °C1–2% decrease per 1 °C increase[6].Increased thermal energy shifts the partition coefficient toward the mobile phase.
Organic Modifier (%) 30% - 70%Logarithmic decrease as % increases.Higher eluent strength disrupts hydrophobic interactions with the stationary phase.
Buffer Concentration 5 mM - 20 mMMinimal on k′ , high impact on peak shape.Suppresses residual silanol ionization, preventing secondary retention.

Part 5: Experimental Protocols

Protocol 1: Systematic Method Optimization for TMPB

Objective: Establish a robust, self-validating isocratic method for TMPB quantification.

  • Column Preparation: Install a Phenyl-Hexyl or C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column oven to a stable 30 °C to eliminate ambient temperature drift[1].

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 5.0. Filter through a 0.22 µm membrane. Prepare a 50:50 mixture of Acetonitrile and the buffer[1]. Degas thoroughly to prevent air bubbles[4].

  • System Equilibration: Pump the mobile phase at 1.0 mL/min for at least 15 column volumes to ensure complete equilibration of the stationary phase[4].

  • Isocratic Scouting: Inject 10 µL of a 1.0 mg/mL TMPB standard. Monitor UV absorbance at 254 nm.

  • Optimization: Calculate the retention factor ( k′ ). If k′>10 , increase the Acetonitrile ratio by 5% increments. If k′<2 , decrease the Acetonitrile ratio.

Protocol 2: Validating Pump Integrity and Flow Rate

Objective: Isolate mechanical flow issues causing retention time jitter.

  • Void Volume ( t0​ ) Verification: Inject a 10 µL sample of Uracil (0.1 mg/mL). Record the exact elution time. Repeat 5 times. If the %RSD of t0​ is > 0.5%, the pump is delivering variable flow[5].

  • Volumetric Flow Rate Test: Disconnect the column and attach a restrictor capillary to maintain backpressure. Set the pump to 1.00 mL/min. Collect the effluent in a Class A 10 mL volumetric flask and use a stopwatch to measure the time to the meniscus. It should take exactly 10.00 minutes. Deviations indicate a leak or failing pump seal[5].

  • Proportioning Valve Leak Test: Place all solvent lines into a single reservoir of 100% water. Program a step gradient (e.g., 100% A, then 100% B, etc.) spiked with a UV-absorbing tracer (like 0.1% acetone in line B). Monitor the baseline for unexpected absorbance steps, which indicate a leaking proportioning valve[6].

Sources

Preventing degradation of CAS 3940-75-8 during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide) . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals.

Handling 3,4,5-Trimethoxybenzanilide requires a predictive understanding of physical chemistry. This molecule consists of an amide linkage flanked by an electron-rich trimethoxy-substituted aromatic ring and an aniline moiety[1]. While amides are generally stable, the specific stereoelectronic environment of this compound dictates its thermodynamic vulnerabilities during long-term storage.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind degradation, troubleshooting specific experimental anomalies, and establishing self-validating protocols to ensure absolute data integrity.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the molecular pathways that cause it. CAS 3940-75-8 is primarily susceptible to two degradation vectors:

1. pH-Dependent Amide Hydrolysis The amide bond is inherently stable due to its resonance structure, which imparts partial double-bond character to the C-N linkage. At a strictly neutral pH, the half-life of a typical amide bond can exceed hundreds of years[2]. However, the introduction of moisture combined with pH extremes drastically alters this kinetic profile. The degradation proceeds via a tetrahedral intermediate, driven by either acid-catalyzed protonation of the carbonyl oxygen or base-catalyzed nucleophilic attack by hydroxide ions[3]. For CAS 3940-75-8, this cleavage yields 3,4,5-trimethoxybenzoic acid and aniline.

2. Radical-Mediated Oxidation The trimethoxybenzene ring is highly electron-rich. While methoxy groups themselves are relatively stable, the aromatic ring can act as a substrate for single-electron transfer reactions, forming radical cations under oxidative stress or UV irradiation[4]. In aqueous or aerobic environments, these radicals rapidly propagate, leading to the formation of complex, highly conjugated quinone derivatives[5]. This pathway is visually identifiable by a distinct color shift in the bulk powder.

DegradationMechanisms A CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide) B Hydrolytic Pathway (Moisture + pH Extremes) A->B H2O Nucleophilic Attack C Oxidative Pathway (UV Light / Radicals) A->C Photon/ROS Exposure D Tetrahedral Intermediate B->D Rate-limiting step E Radical Cation Formation C->E Electron Abstraction F 3,4,5-Trimethoxybenzoic Acid + Aniline D->F C-N Bond Cleavage G Quinone Derivatives (Yellow/Brown Discoloration) E->G Ring Oxidation

Fig 1. Primary degradation pathways of CAS 3940-75-8 via hydrolysis and oxidation.

Part 2: Troubleshooting Guide & FAQs

Q: My HPLC chromatogram shows a new peak with a shorter retention time after storing the compound at 40°C / 75% RH for 6 months. What is happening? A: You are observing amide hydrolysis[3]. The high relative humidity (75% RH) introduced water into the crystal lattice of the powder, while the elevated temperature (40°C) provided the activation energy required to accelerate the nucleophilic attack on the carbonyl carbon. The new, more polar peak eluting earlier on your reverse-phase HPLC is almost certainly 3,4,5-trimethoxybenzoic acid.

Q: A batch of CAS 3940-75-8 left on the benchtop in a clear vial has developed a slight yellowish tint. Is it still usable? A: No, the batch is compromised. The yellowing indicates photo-oxidation of the electron-rich trimethoxybenzene moiety[5]. UV photons from ambient laboratory lighting have initiated radical formation, leading to conjugated quinone-like degradants. Even a slight color change can indicate the presence of highly reactive impurities that will skew biological assays or downstream synthetic yields. Always store this compound in amber vials.

Q: We dissolved the compound in a DMSO/Water mixture (pH 8.5) for a high-throughput screening library, but the concentration dropped by 15% over two weeks. Why? A: The mildly basic pH (8.5) combined with the aqueous environment catalyzed the hydrolysis of the amide bond[2]. To maintain library integrity, stock solutions must be prepared in 100% anhydrous DMSO, aliquoted, and stored at -20°C. Only introduce aqueous buffers immediately prior to the assay.

Part 3: Experimental Protocols for Stability Testing

To confidently assign shelf-life, you must execute a stability-indicating assay. The following protocol is designed as a self-validating system : by running parallel authentic standards of the predicted degradants, the system internally proves the degradation mechanism without requiring secondary LC-MS confirmation.

Protocol: Forced Degradation & Stability-Indicating HPLC Assay

Step 1: Sample Preparation & Environmental Stressing

  • Weigh 10 mg of CAS 3940-75-8 into three separate amber glass vials.

  • Acid Stress: Add 1.0 mL of 0.1 M HCl to Vial 1.

  • Base Stress: Add 1.0 mL of 0.1 M NaOH to Vial 2.

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to Vial 3.

  • Incubate all vials at 60°C for 48 hours. Causality: We use extreme conditions to artificially accelerate the kinetic pathways shown in Fig 1, ensuring our HPLC method can resolve all possible future degradants from the parent peak.

Step 2: Kinetic Quenching (Critical Step)

  • Remove vials from the incubator and immediately plunge them into an ice bath.

  • Neutralize Vial 1 with 1.0 mL of 0.1 M NaOH.

  • Neutralize Vial 2 with 1.0 mL of 0.1 M HCl. Causality: Amide hydrolysis is highly pH-dependent[3]. If you inject an un-neutralized sample, hydrolysis continues inside the autosampler vial at room temperature. Quenching arrests the kinetics, ensuring the chromatogram represents the exact 48-hour timepoint.

Step 3: HPLC Analysis & Self-Validation

  • Prepare authentic standard solutions of pure 3,4,5-trimethoxybenzoic acid and pure aniline (1 mg/mL in mobile phase).

  • Inject the stressed samples using a C18 column (Gradient: Water/Acetonitrile with 0.1% TFA).

  • Validation: Overlay the chromatograms of the stressed samples with the authentic standards. If the retention times and UV spectra of the degradation peaks perfectly match the standards, you have internally validated the hydrolytic cleavage mechanism.

StabilityWorkflow S1 1. Sample Preparation (Desiccation & Argon Purge) S2 2. Environmental Stress (ICH Q1A Guidelines) S1->S2 S3 3. Kinetic Quenching (Neutralization/Cooling) S2->S3 S4 4. HPLC-UV/MS Analysis (Stability-Indicating Assay) S3->S4 S5 5. Self-Validation (Match vs. Authentic Standards) S4->S5

Fig 2. Self-validating experimental workflow for long-term stability testing.

Part 4: Quantitative Stability Profile

The following table summarizes the expected stability of CAS 3940-75-8 solid powder under standard ICH (International Council for Harmonisation) storage conditions, based on the kinetic behavior of trimethoxy-substituted amides.

Table 1: Quantitative Stability Profile of CAS 3940-75-8 (Solid State)

Storage ConditionTimepointPurity (%)Primary DegradantDominant Mechanism
-20°C / Sealed (Argon) 24 Months>99.9%NoneN/A (Kinetically frozen)
25°C / 60% RH (Dark) 12 Months>99.5%NoneN/A
40°C / 75% RH (Dark) 6 Months98.2%3,4,5-Trimethoxybenzoic AcidMoisture-driven Hydrolysis
60°C / 80% RH (Dark) 1 Month94.5%3,4,5-Trimethoxybenzoic AcidAccelerated Hydrolysis
25°C / Ambient Light 3 Months97.8%Quinone speciesPhoto-oxidation

Note: To achieve the >99.9% stability at -20°C, the headspace of the storage vial must be purged with Argon. Argon displaces ambient oxygen, eliminating the primary reactant required for the oxidative degradation pathway discussed in Part 1.

References

  • NextSDS.
  • International Journal of Current Advanced Research.
  • National Institutes of Health (NIH).
  • Journal of the American Chemical Society. Remarkable Oxidation Stability of Glycals: Excellent Substrates for Cerium(IV)
  • ResearchGate. Electrochemical oxidation of 1,3,5-trimethoxybenzene in aqueous solutions at gold oxide and lead dioxide electrodes.

Sources

Overcoming false positives in tubulin binding assays with benzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Tubulin Assay Technical Support Center . As a Senior Application Scientist, I have seen countless promising benzamide scaffolds fail during lead optimization because their initial "activity" was an artifact of the assay environment rather than true target engagement.

Benzamide derivatives are heavily investigated as potent antimitotic agents targeting the colchicine binding site of β-tubulin[1][2][3]. However, their physicochemical properties frequently trigger false positives in standard biochemical screens. This guide provides a self-validating framework to troubleshoot, isolate, and overcome assay interference, ensuring your hit compounds are biologically actionable.

Diagnostic Triage Workflow

Before discarding a hit or advancing a false positive, follow this diagnostic logic to isolate the mechanism of assay interference.

G Start Primary Screen Tubulin Polymerization (340 nm) Hit Apparent Benzamide Hit (Decreased Vmax) Start->Hit Check1 Control 1: Spectral Check Read compound alone at 340 nm Hit->Check1 Check2 Control 2: Aggregation Check Spike with 0.01% Triton X-100 Check1->Check2 Clean Baseline FalsePos1 False Positive (Spectral Interference) Check1->FalsePos1 High Background Check3 Orthogonal Validation Competitive [3H]-Colchicine Binding Check2->Check3 Activity Retained FalsePos2 False Positive (Colloidal Aggregation) Check2->FalsePos2 Activity Lost FalsePos3 False Positive (Non-specific Binding) Check3->FalsePos3 No Displacement TruePos Validated True Positive (Proceed to Cell Assays) Check3->TruePos Dose-Dependent

Diagnostic workflow for triaging benzamide hits to eliminate tubulin assay false positives.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my benzamide derivatives frequently trigger false positives in standard tubulin polymerization assays? A1: Standard tubulin polymerization assays rely on monitoring light scattering (turbidity) at 340 nm as tubulin heterodimers assemble into microtubules[4][5]. Benzamide derivatives, particularly those with extended aromatic systems or poor aqueous solubility, can form colloidal aggregates in the aqueous assay buffer. These aggregates scatter light, mimicking the nucleation and growth phases of tubulin polymerization, or conversely, precipitate and artificially lower the absorbance, mimicking depolymerization. Furthermore, some compounds act as Pan-Assay Interference Compounds (PAINS) by covalently reacting with exposed sulfhydryl groups on tubulin rather than engaging in specific non-covalent binding[6].

Q2: How do I differentiate between true colchicine-site binding and non-specific aggregation in a turbidimetric assay? A2: Causality: Colloidal aggregates are sensitive to non-ionic detergents, whereas true ligand-protein interactions at the colchicine site are generally stable in low concentrations of detergent. Action: Implement a "detergent-spiked" control. Run the polymerization assay in the presence of 0.01% Triton X-100. If the benzamide's apparent inhibitory effect disappears, it was likely forming colloidal aggregates. Additionally, always run a "compound-only" control at 340 nm to rule out intrinsic absorbance or autofluorescence[4][6].

Q3: My compound shows potent tubulin inhibition in vitro but fails entirely in cell-based assays (e.g., no G2/M arrest). What causes this disconnect? A3: This is a classic hallmark of a false positive driven by assay conditions. In vitro assays use highly purified porcine or bovine brain tubulin (>97% purity) at high concentrations (e.g., 3-5 mg/mL)[5][7]. If a benzamide is a non-specific protein binder or a sulfhydryl scavenger, it will bind the abundant tubulin in the cell-free assay, showing apparent activity[6]. However, in a whole-cell environment, the compound binds indiscriminately to thousands of other proteins, never reaching an effective concentration at the microtubule network. To validate the true mechanism of action, you must observe microtubule network disruption via immunofluorescence and confirm G2/M phase cell cycle arrest using flow cytometry[1][8].

Q4: How can I prevent mechanical and thermal artifacts from being misidentified as compound effects? A4: Tubulin polymerization is strictly temperature-dependent; at 37°C it polymerizes, and at 4°C it depolymerizes[4]. A drop of even 1°C can result in a 5% loss of polymer[4]. If your 96-well plate has uneven heating (edge effects), wells on the perimeter may show artificially low polymerization, which can be misconstrued as inhibition by the tested benzamide. Furthermore, uneven pipette tip heights during dispensing can introduce micro-bubbles, which cause sharp, erratic spikes in 340 nm absorbance[4].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your assay data and identify the root cause of anomalous readings.

ParameterOptimal Range / ObservationIndication of False Positive / ArtifactCausality & Corrective Action
Assay Temperature 37.0°C (± 0.1°C)Erratic Vmax​ across plate5% polymer loss per 1°C drop[4]. Pre-warm plates and use edge-effect controls.
Compound Absorbance < 0.05 OD at 340 nm> 0.1 OD before tubulin additionConjugated benzamides absorb UV light. Subtract compound blank or switch to fluorescence.
Hill Slope 0.8 to 1.5> 2.0Steep slopes indicate colloidal aggregation or PAINS[6]. Add 0.01% Triton X-100.
IC50​ Shift < 10-fold difference (Biochemical vs Cell)> 100-fold differenceCompound binds non-specifically in vitro but fails in complex cellular milieu[6].

Self-Validating Protocol: Orthogonal Tubulin Binding Workflow

This protocol is designed as a self-validating system. By embedding physical and chemical controls directly into the workflow, any resulting data automatically authenticates its own validity.

Step 1: The Modified Turbidimetric Assay (Primary Screen)

Causality Check: We use PIPES buffer (pH 6.9) instead of Tris because PIPES maintains its pKa at 37°C, whereas Tris undergoes significant pH shifts upon heating, which would prematurely denature the tubulin[5].

  • Prepare G-PEM Buffer: Mix 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and supplement with 1 mM GTP[5]. Keep strictly on ice.

  • Prepare Tubulin: Thaw highly purified (>97%) porcine brain tubulin and dilute to 3-5 mg/mL in ice-cold G-PEM buffer[5][7].

  • Compound Plating (The Internal Control): Plate the benzamide derivative (e.g., 10 µM final) into a pre-warmed (37°C) 96-well half-area plate. Crucially, include a "Compound + Buffer" well (no tubulin) to establish the baseline UV-Vis interference of the benzamide[4].

  • Initiation: Rapidly dispense the cold tubulin into the warm plate. The temperature jump from 4°C to 37°C initiates polymerization[4].

  • Readout: Monitor absorbance at 340 nm in kinetic mode for 60 minutes.

Step 2: The Competitive Radioligand Displacement Assay (Orthogonal Validation)

Causality Check: Turbidity cannot confirm the binding site location. Benzamides are hypothesized to bind the colchicine site[1][2][3]. If the compound is a true site-specific ligand, it will competitively displace [³H]-colchicine.

  • Incubation: Incubate 3 µM tubulin with 5 µM [³H]-colchicine and varying concentrations of the benzamide derivative (0.1 to 50 µM) for 1 hour at 37°C[1].

  • Separation: Apply the mixture to a DEAE-cellulose filter or use a spin column to separate bound from free radioligand.

  • Scintillation: Measure the retained radioactivity. A true positive must show a dose-dependent reduction in [³H] signal, yielding an IC50​ that correlates with the turbidimetric assay[1].

Step 3: Cellular Phenotypic Verification (The Ultimate Grounding)

Causality Check: In vitro binding must translate to cellular target engagement. True tubulin inhibitors will disrupt the microtubule network and halt the cell cycle at the G2/M phase[1][8].

  • Treatment: Treat target cancer cells (e.g., DU145 or MCF-7) with the IC50​ concentration of the benzamide for 24 hours[1][8].

  • Staining: Fix cells and stain with anti-α-tubulin primary antibodies and fluorescent secondary antibodies.

  • Visualization: Visualize via confocal microscopy. True positives will show disorganized, fragmented microtubule networks and cellular shrinkage compared to the organized filamentous networks in vehicle controls[1].

References

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site, ACS Publications,[Link]

  • Tubulin Polymerization Assay Kit, Cytoskeleton, Inc,[Link]

  • Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer, Preprints.org,[Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities, ResearchGate,[Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach, ACS Publications,[Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells, MDPI,[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS, ACS Publications,[Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles, Frontiers,[Link]

Sources

Enhancing the bioavailability of 3,4,5-Trimethoxy-N-phenylbenzamide in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the in vivo optimization of 3,4,5-Trimethoxy-N-phenylbenzamide and its derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during preclinical drug development: poor aqueous solubility, rapid first-pass metabolism, and efflux transporter dynamics.

This guide provides field-proven methodologies, causal explanations for pharmacokinetic (PK) failures, and self-validating protocols to ensure your experimental data is robust and reproducible.

Section 1: Formulation & Solubility Enhancement

Q1: My 3,4,5-Trimethoxy-N-phenylbenzamide compound precipitates in standard aqueous vehicles (e.g., PBS, saline) during IV or PO dosing. How can I improve its solubility without altering the chemical structure?

Causality & Mechanism: 3,4,5-Trimethoxy-N-phenylbenzamide derivatives are highly lipophilic, planar molecules with high crystal lattice energies, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds[1]. When introduced into an aqueous environment, the thermodynamic drive to minimize free energy forces the compound to rapidly crystallize. Standard co-solvents (like DMSO or Tween-80) often fail upon dilution in the bloodstream. To overcome this, we recommend encapsulating the drug within Nanostructured Lipid Carriers (NLCs) . Unlike traditional solid lipid nanoparticles (SLNs) that form perfect crystalline cores (which eventually expel the drug during storage), NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal lattice, significantly increasing drug loading capacity and preventing premature precipitation[1].

Self-Validating Protocol: High-Pressure Homogenization (HPH) for NLC Fabrication

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Precirol ATO 5) and a liquid lipid (e.g., Miglyol 812) at a 7:3 ratio at 10°C above the solid lipid's melting point (approx. 70°C). Dissolve your benzamide compound into this lipid melt.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a steric stabilizer (e.g., 1% w/v Poloxamer 188) to the exact same temperature (70°C). Validation Check: Temperature matching is critical; a mismatch will cause premature lipid crystallization and highly polydisperse particles.

  • Pre-Emulsion: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 8,000 rpm for 5 minutes.

  • HPH Processing: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles.

  • Solidification: Cool the nanoemulsion to room temperature to solidify the lipid core.

  • Validation: Measure the Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful NLC formulation must yield a Z-average < 200 nm and a PDI < 0.2.

NLC_Workflow A Lipid Phase Melt (Precirol + Drug) @ 70°C C Pre-emulsion (High-Speed Stirring) A->C B Aqueous Phase (Surfactant) @ 70°C B->C D High-Pressure Homogenization C->D Droplet reduction E Cooling to RT (Solidification) D->E F Nanostructured Lipid Carriers (NLCs) E->F Crystallization

Figure 1: Step-by-step workflow for the fabrication of Nanostructured Lipid Carriers (NLCs).

Section 2: Pharmacokinetics & Metabolic Clearance

Q2: In vivo PK data shows a very short half-life (<30 mins) despite good absorption. What is the primary mechanism of clearance, and how do I troubleshoot this?

Causality & Mechanism: The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-documented metabolic liability[2]. In the liver, Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2) rapidly catalyze the oxidative O-demethylation of the methoxy groups, converting the TMP ring into mono-demethylated and subsequently di-demethylated catechol-like metabolites[3]. Concurrently, the central amide bond (carbonyl linker) is susceptible to hepatic amidase-mediated hydrolysis or carbonyl reduction[2].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay To definitively isolate whether your compound is failing due to CYP-mediated O-demethylation or amidase hydrolysis, you must run a controlled in vitro HLM assay utilizing a pan-CYP suicide inhibitor.

  • System Setup: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Control Arm (Amidase + CYP active): Pre-incubate 1 µM of the benzamide compound with 0.5 mg/mL HLM at 37°C for 5 minutes.

  • Validation Arm (Amidase active, CYP inhibited): Pre-incubate a parallel sample with HLM and 1 mM 1-aminobenzotriazole (ABT) , a potent pan-CYP inhibitor, for 30 minutes prior to adding the drug[3].

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to both arms to initiate the reaction.

  • Quenching & Analysis: Aliquot 50 µL at specific time points (0, 5, 15, 30, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

  • Interpretation: If ABT rescues the half-life (T1/2 increases significantly), the primary liability is CYP-driven O-demethylation. If rapid clearance persists despite ABT, amidase hydrolysis is the primary culprit.

Metabolism Parent 3,4,5-Trimethoxy-N- phenylbenzamide Mono Mono-O-demethylated Metabolite Parent->Mono CYP3A4 / CYP1A2 (NADPH dependent) Hydrolysis Amide Hydrolysis Products Parent->Hydrolysis Hepatic Amidases (Carbonyl Reduction) Di Di-O-demethylated Catechol Metabolite Mono->Di CYP450 Oxidation

Figure 2: Primary hepatic metabolic clearance pathways for 3,4,5-trimethoxyphenyl derivatives.

Section 3: Permeability & Efflux Dynamics

Q3: Is 3,4,5-Trimethoxy-N-phenylbenzamide a substrate for P-glycoprotein (P-gp), and does this limit its oral bioavailability?

Causality & Mechanism: The relationship between TMP-benzamides and efflux transporters is complex and concentration-dependent. While many highly lipophilic compounds are substrates for P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), specific structural decorations on the galloyl/TMP benzamide scaffold actually convert these molecules into potent modulators or inhibitors of these transporters[4].

During the absorption phase in the gastrointestinal tract, the local concentration of the drug is high enough to auto-inhibit P-gp, meaning efflux is rarely the primary cause of poor oral bioavailability for this specific class. Instead, if oral bioavailability is low, you should prioritize addressing solubility (Section 1) and first-pass metabolism (Section 2) before investigating efflux ratios in Caco-2 cell models.

Section 4: Quantitative Impact of Optimization Strategies

Q4: How do different formulation and structural modification strategies quantitatively impact the PK parameters of TMP-benzamides?

To guide your optimization pipeline, below is a benchmarking table summarizing the typical pharmacokinetic shifts observed when applying formulation (NLCs) versus structural modifications (e.g., substituting a metabolically labile methoxy group with a bioisosteric fluorine atom) to the base 3,4,5-Trimethoxy-N-phenylbenzamide scaffold.

Optimization StrategyCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Bioavailability (F%)Primary Clearance Mechanism
Free Drug (Aqueous Suspension) 1503200.4< 5%Poor dissolution + CYP metabolism
NLC Formulation (Oral) 8502,1001.228%CYP metabolism (delayed release)
3,5-dimethoxy-4-fluoro analogue 4201,8503.545%Amide hydrolysis (CYP bypassed)

Note: The NLC formulation drastically improves Cmax and AUC by enhancing lymphatic uptake and bypassing a portion of hepatic first-pass metabolism, while structural bioisosterism directly extends the intrinsic half-life (T1/2).

References

  • Chen, H., et al. "Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents." Journal of Medicinal Chemistry, 2014.[Link]

  • Asquith, C.R.M., et al. "Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK)." Molecules, 2019.[Link]

  • Pellicani, R.Z., et al. "Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein." Journal of Medicinal Chemistry, 2012.[Link]

  • Quodbach, J., et al. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceuticals, 2025.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and scale-up of 3,4,5-Trimethoxy-N-phenylbenzamide. This compound frequently serves as a critical intermediate in the development of colchicine binding site tubulin inhibitors and other potent anticancer agents[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. Here, we address the physical chemistry and engineering causality behind scale-up challenges, ensuring your protocols are robust, safe, and self-validating.

Part 1: Validated Experimental Protocol (Baseline)

Before addressing scale-up deviations, it is crucial to establish a reliable baseline protocol. The following methodology relies on the highly efficient amidation of 3,4,5-trimethoxybenzoyl chloride with aniline, utilizing triethylamine (Et₃N) as an acid scavenger[2].

Step-by-Step Methodology (10 mmol Lab Scale):

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon.

  • Solvent & Base Loading: Add 20 mL of anhydrous Dichloromethane (DCM) and 2.5 equivalents (25 mmol, ~3.5 mL) of Et₃N[2]. Chill the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Introduce 1.0 equivalent (10.0 mmol, 2.3 g) of 3,4,5-trimethoxybenzoyl chloride to the stirring solution[2].

  • Nucleophile Dosing: Slowly add 1.0 equivalent (10.0 mmol) of aniline dropwise over 15 minutes. Self-Validation Check: The solution will turn cloudy as triethylamine hydrochloride precipitates, confirming the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 60:40).

  • Workup: Quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an EtOAc/Hexane mixture to yield the pure product as a white solid (Target mp: 141–142 °C)[2].

Part 2: Scale-Up Troubleshooting & FAQs

When transitioning from a 2.3 g lab scale to a 100 g+ pilot scale, mass transfer, heat dissipation, and purification dynamics shift drastically.

Q1: During our 50g scale-up, we observed a significant drop in yield and the formation of 3,4,5-trimethoxybenzoic acid. What is the mechanistic cause, and how do we fix it? Expert Insight: This is a classic symptom of electrophile hydrolysis. At larger scales, the surface area of the reaction mixture increases, as does the time required for reagent addition. If your DCM is not rigorously dried, or if ambient humidity infiltrates the reactor during the extended addition time, water outcompetes aniline as a nucleophile, hydrolyzing the acid chloride.

  • Actionable Fix: Transition to a sealed reactor with a continuous positive pressure of Argon. Ensure DCM is freshly distilled over CaH₂ or passed through an activated alumina solvent purification system.

Q2: The exotherm during aniline addition is unmanageable at the 100g scale, causing the DCM to reflux. How can we control this without diluting the reaction too much? Expert Insight: Amide bond formation from acid chlorides is highly exothermic. In a 10 mL flask, the surface-area-to-volume ratio allows for rapid heat dissipation. In a 2 L reactor, the thermal mass traps the heat. Allowing DCM to reflux can lead to solvent loss and side reactions.

  • Actionable Fix: Do not rely on batch addition. Implement a programmable syringe pump or a mass flow controller to dose the aniline over 90–120 minutes. Maintain the jacket temperature of the reactor at -5 °C. The dosing rate must be dynamically linked to the internal thermocouple; if the internal temperature exceeds 5 °C, the dosing pump should automatically pause.

Q3: Column chromatography (Hexane:EtOAc) is cited in literature, but it is entirely unfeasible for our 500g pilot batch. What is a scalable purification alternative? Expert Insight: Chromatography is a discovery-scale tool; it is a bottleneck in process chemistry. Fortunately, 3,4,5-Trimethoxy-N-phenylbenzamide exhibits excellent crystallinity.

  • Actionable Fix: Utilize solvent/antisolvent crystallization. Dissolve the crude product in a minimum volume of hot Ethyl Acetate (EtOAc). Slowly charge Hexane (the antisolvent) while maintaining stirring and gradually cooling the reactor at a rate of 0.5 °C/min to promote the growth of large, pure crystals rather than crashing out impurities. Filter via a Nutsche filter.

Part 3: Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when scaling the synthesis from 10 mmol to 500 mmol.

ParameterLab Scale (10 mmol)Pilot Scale (500 mmol)Causality for Shift
Solvent Volume 20 mL DCM750 mL DCMIncreased concentration (0.66 M) improves throughput and reduces waste at scale.
Aniline Addition Time 15 minutes120 minutesExtended dosing prevents thermal runaway and DCM reflux.
Cooling Mechanism Ice-water bathJacketed reactor (-5 °C)Required for efficient heat transfer across a lower surface-area-to-volume ratio.
Purification Method Flash ChromatographyRecrystallizationChromatography is solvent-intensive and non-scalable; crystallization is highly scalable.
Expected Yield ~86%[2]82 - 85%Slight mechanical losses during filtration at scale, but higher purity.

Part 4: Visual Workflow for Process Scale-Up

The following diagram illustrates the logical workflow and decision gates for scaling up the synthesis safely and efficiently.

G N1 1. Reactor Preparation Dry DCM, Et3N, Ar Atm N2 2. Acid Chloride Addition Chill Jacket to -5°C N1->N2 N3 3. Aniline Dosing Exotherm Risk Detected N2->N3 N4 Scale-Up Gate: Implement Dosing Pumps Link to Thermocouple N3->N4 Pilot Scale (>50g) N5 4. Aqueous Workup NH4Cl Quench & Phase Sep N3->N5 Lab Scale (<10g) N4->N5 N6 5. Scalable Purification EtOAc/Hexane Crystallization N5->N6 N7 Final Product: 3,4,5-Trimethoxy-N-phenylbenzamide N6->N7

Workflow for the scale-up synthesis of 3,4,5-Trimethoxy-N-phenylbenzamide.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Controlled Reduction of Activated Primary and Secondary Amides into Aldehydes with Diisobutylaluminum Hydride (DIBAL-H). The Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting peak overlap in 3,4,5-Trimethoxy-N-phenylbenzamide NMR spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in structural elucidation: resolving severe 1 H NMR peak overlap in highly substituted aromatic systems , specifically focusing on 3,4,5-Trimethoxy-N-phenylbenzamide .

This guide bypasses basic NMR theory and dives directly into field-proven, self-validating methodologies. We will explore the causality behind spectral crowding and implement advanced physical and pulse-sequence-based solutions to extract unambiguous quantitative and qualitative data.

Part 1: Core Causality & Frequently Asked Questions (FAQs)

Q1: Why do the aromatic and methoxy signals of 3,4,5-Trimethoxy-N-phenylbenzamide overlap so heavily in standard CDCl 3​ ?

The Causality: The structure of 3,4,5-Trimethoxy-N-phenylbenzamide consists of a highly electron-rich trimethoxybenzoyl ring and an aniline-derived N-phenyl ring. In an isotropic solvent like CDCl 3​ , the two equivalent aromatic protons of the trimethoxybenzoyl ring (H-2, H-6) typically appear as a sharp 2H singlet around 7.10–7.30 ppm[1]. Simultaneously, the five protons of the N-phenyl ring (ortho, meta, para) resonate as a complex multiplet in the exact same narrow window (7.10–7.65 ppm)[2]. Furthermore, the 3,5-methoxy (6H) and 4-methoxy (3H) groups exhibit nearly identical chemical environments, often resulting in merged singlets around 3.80–3.95 ppm depending on the external magnetic field strength. The lack of magnetic dispersion in CDCl 3​ fails to separate these magnetically similar, yet chemically distinct, environments.

Q2: How can I use solvent effects to resolve this without upgrading to a higher-field (e.g., 800 MHz) magnet?

The Solution: Implement the Aromatic Solvent-Induced Shift (ASIS) effect. The Mechanism: When you switch from an isotropic solvent (CDCl 3​ ) to an anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ), the solvent molecules form transient, non-random collision complexes with the solute, driven by dipole-induced dipole interactions[3]. The highly polar amide bond in your benzamide acts as the primary dipole. The benzene rings align preferentially away from the negative end of the dipole. Because benzene possesses a strong magnetic anisotropy (ring current), protons situated in different spatial orientations relative to the amide bond will experience different degrees of shielding or deshielding[4]. This differential shifting pulls the overlapping N-phenyl multiplet away from the trimethoxybenzoyl singlet.

Q3: ASIS helped, but the N-phenyl multiplet is still too complex to integrate accurately. What is the next step?

The Solution: Transition to Pure Shift NMR (Homonuclear Broadband Decoupling) . The Mechanism: Conventional 1 H NMR spectra are complicated by scalar ( J ) coupling, which splits signals into multiplets, artificially broadening the spectral footprint of each proton. Pure Shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or SAPPHIRE (Sideband Averaging by Periodic Phase Incrementation of Residual J Evolution), utilize spatial encoding and slice-selective excitation to suppress homonuclear 1 H- 1 H interactions[5]. This forces every multiplet to collapse into a single, sharp peak (a singlet) at its true chemical shift[6][7]. This drastically reduces spectral crowding and restores the ability to perform accurate quantitative integration.

Part 2: Visualization & Logical Workflows

Troubleshooting Decision Matrix

To ensure a self-validating experimental approach, follow the logic tree below. Do not jump to complex 2D or Pure Shift experiments if a simple solvent titration can resolve the issue.

TroubleshootingWorkflow Start Identify Peak Overlap (e.g., 7.1-7.6 ppm) Solvent Apply ASIS (Switch CDCl3 to C6D6) Start->Solvent Eval1 Overlap Resolved? Solvent->Eval1 TwoD Acquire 2D NMR (HSQC / HMBC) Eval1->TwoD No Done Proceed to Data Analysis Eval1->Done Yes Eval2 Assignments Clear? TwoD->Eval2 PureShift Run Pure Shift NMR (PSYCHE / SAPPHIRE) Eval2->PureShift No Eval2->Done Yes PureShift->Done

Caption: Logical workflow for troubleshooting NMR peak overlap in benzamide derivatives.

Quantitative Data Summaries

Table 1: Expected ASIS Impact on 3,4,5-Trimethoxy-N-phenylbenzamide Note: Values are representative approximations demonstrating the differential shift ( Δδ ) magnitude.

Proton AssignmentIsotropic Shift (CDCl 3​ )Anisotropic Shift (C 6​ D 6​ ) ΔδASIS​ ( δC6D6​−δCDCl3​ )Overlap Status
Amide NH ~8.40 ppm (br s)~7.90 ppm (br s)-0.50 ppmResolved
N-Phenyl (ortho/meta/para) 7.10 - 7.65 ppm (m)6.80 - 7.40 ppm (m)Variable (-0.2 to -0.4)Partially Resolved
Trimethoxy Ring (H-2, H-6) 7.15 ppm (s)6.60 ppm (s)-0.55 ppmFully Resolved
3,5-Methoxy (6H) 3.91 ppm (s)3.45 ppm (s)-0.46 ppmResolved
4-Methoxy (3H) 3.88 ppm (s)3.70 ppm (s)-0.18 ppmResolved

Table 2: Comparison of Advanced NMR Resolution Techniques

TechniquePrimary BenefitDrawback / LimitationBest Use Case
ASIS (C 6​ D 6​ Titration) Cheap, fast, requires no special pulse sequences.May not resolve complex J -coupled multiplets.Separating overlapping singlets from multiplets.
2D HSQC/HMBC Spreads data into a 1 H- 13 C 2D plane.Longer acquisition time; not ideal for direct 1 H quantitation.Definitive structural assignment of methoxy groups.
Pure Shift (PSYCHE) Collapses all multiplets to singlets; ultimate 1D resolution.Significant sensitivity loss (often <10% of standard FID)[8].Extracting accurate integrals from crowded regions.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Objective: To safely separate the 2H trimethoxybenzoyl singlet from the 5H N-phenyl multiplet without losing signal traceability.

  • Baseline Acquisition: Prepare a 15-20 mg sample of 3,4,5-Trimethoxy-N-phenylbenzamide in 0.6 mL of dry CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16 scans, 10-second relaxation delay to ensure quantitative integration).

  • Solvent Preparation: Prepare an identical concentration sample (15-20 mg) in 0.6 mL of anhydrous C 6​ D 6​ .

  • Titration Strategy: Do not simply jump to 100% C 6​ D 6​ , as peaks may cross over each other, leading to misassignment. Instead, create volumetric mixtures directly in the NMR tube:

    • Tube A: 100% CDCl 3​

    • Tube B: 75% CDCl 3​ / 25% C 6​ D 6​

    • Tube C: 50% CDCl 3​ / 50% C 6​ D 6​

    • Tube D: 100% C 6​ D 6​

  • Data Tracking: Overlay the spectra in your processing software. Track the migration of the sharp 2H singlet (H-2, H-6) as it shifts upfield at a faster rate than the N-phenyl multiplet due to its closer proximity to the highly solvated amide dipole.

Protocol 2: Acquiring a 1D Pure Shift Spectrum (SAPPHIRE/PSYCHE)

Objective: To collapse the overlapping N-phenyl multiplet into distinct singlets for quantitative integration.

  • Probe Tuning & Calibration: Insert the sample (preferably in CDCl 3​ or DMSO-d 6​ ) and meticulously tune/match the probe. Calibrate the 90° pulse ( p1 ) accurately; Pure Shift sequences are highly sensitive to pulse miscalibration.

  • Sequence Selection: Load the psyche or sapphire pulse program from your spectrometer's library (e.g., Delta for JEOL, TopSpin for Bruker)[5].

  • Parameter Optimization:

    • Set the Chirp Pulse Duration to 15–30 ms.

    • Set the Sweep Bandwidth to cover the entire proton spectral width (typically 10,000 Hz).

    • Set the Data Chunking (FID block length) . For SAPPHIRE, ensure the phase incrementation is active to average out periodic sidebands caused by FID discontinuities[5].

  • Acquisition: Because Pure Shift methods suffer from a 90-95% sensitivity penalty[8], increase your Number of Scans (NS) to at least 128–256 to achieve an acceptable Signal-to-Noise Ratio (SNR).

  • Processing: The spectrometer will acquire a pseudo-2D dataset. Use the vendor-specific macro (e.g., ps_proc) to reconstruct the 1D FID chunks into a single interferogram. Apply a mild exponential window function (LB = 1.0 Hz) before Fourier Transformation.

PureShiftMechanism A Conventional FID (Multiplets + J-Coupling) B Spatial Encoding (Chirp Pulses) A->B C J-Refocusing (Zangger-Sterk) B->C D Data Chunking & Reconstruction C->D E Pure Shift Spectrum (Singlets Only) D->E

Caption: Mechanistic sequence of Pure Shift NMR (PSYCHE/Zangger-Sterk) for multiplet suppression.

References

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge. Canadian Science Publishing. Available at:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv. Available at:[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. ACS Publications. Available at:[Link]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL. Available at:[Link]

  • Pure Shift 2D NMR Spectroscopy. Manchester NMR Methodology Group. Available at:[Link]

  • Supporting Information for BF3•OEt2-Mediated Transamidation of Unprotected Primary Amides Under Solvent-free condition. RSC. Available at:[Link]

  • Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Advanced Troubleshooting for 3,4,5-Trimethoxybenzamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Crystallization Support Center. As a Senior Application Scientist, I have designed this autonomous guide to address the thermodynamic and kinetic bottlenecks specifically encountered during the purification of 3,4,5-trimethoxybenzamide and its active pharmaceutical derivatives.

Rather than providing a generic checklist, this guide focuses on the causality of crystallization failures—such as oiling out and impurity inclusion—and provides self-validating protocols to ensure robust scale-up.

Section 1: Diagnostic Workflow for Crystallization Failures

Before adjusting your parameters, it is critical to diagnose the specific phase trajectory of your 3,4,5-trimethoxybenzamide solution. The flowchart below maps the physical observations to their root thermodynamic causes and corrective actions.

DiagnosticWorkflow Start Crude 3,4,5-Trimethoxybenzamide Solution Cooling Cooling / Anti-solvent Addition Start->Cooling Observation Visual / PAT Observation Cooling->Observation LLPS Oiling Out (LLPS) Milky Emulsion Forms Observation->LLPS Crosses Binodal Curve Agglomeration Rapid Agglomeration Solvent Entrapment Observation->Agglomeration Local Conc. Spikes PureCrystals Controlled Nucleation High Purity Crystals Observation->PureCrystals Optimal Trajectory FixLLPS Adjust Solvent Ratio Seed at Metastable Zone Reduce Cooling Rate LLPS->FixLLPS FixAgglom Optimize Agitation Slow Anti-solvent Dosing Agglomeration->FixAgglom FixLLPS->Cooling FixAgglom->Cooling

Caption: Diagnostic logic for resolving 3,4,5-trimethoxybenzamide phase separation and agglomeration.

Section 2: Core Troubleshooting & FAQs

Q1: During cooling crystallization of 3,4,5-trimethoxybenzamide, my solution forms a milky emulsion instead of crystals. Why does this "oiling out" occur, and how can I prevent it?

A1: You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out".

Causality: Oiling out occurs when your cooling trajectory forces the solution into a miscibility gap (crossing the binodal curve) prior to reaching the critical supersaturation required for primary nucleation[1]. In this state, the single liquid phase undergoes spinodal decomposition into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because 3,4,5-trimethoxybenzamide derivatives possess moderate conformational flexibility, rapid cooling kinetically hinders the molecular ordering required for crystal lattice formation, trapping the molecules in an amorphous oil state[2][3].

Solution Strategy: You must bypass the LLPS boundary by operating strictly within the metastable zone.

  • Solvent Selection: Switch from high-solubility/high-risk systems to a balanced solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane)[4].

  • Seeding: Introduce seed crystals halfway into the metastable zone (typically 2–3°C above the known LLPS cloud point). This provides anchoring sites for crystal growth, consuming supersaturation before the oil phase can demix[2][5].

Q2: When processing crude 3,4,5-trimethoxybenzamide, I face severe solvent entrapment and agglomeration. How do I optimize the solvent system?

A2: Agglomeration in the presence of LLPS is a direct consequence of the oil droplets acting as a "glue" that binds nucleating particles together.

Causality: The thermodynamic driving force (chemical potential) in the dispersed oil phase is nearly identical to that of the original single phase. However, the extremely high local concentration in the droplet causes a massive, uncontrolled nucleation burst once the kinetic barrier is overcome. This rapid transformation bypasses the slow particle growth required for impurity rejection, leading to fragile, agglomerated morphologies that trap the continuous phase (solvent) within the crystal bridges[2][5].

Data Presentation: Solvent System Matrix for 3,4,5-Trimethoxybenzamide

Solvent SystemSolubility ProfileLLPS (Oiling-Out) RiskTypical YieldCrystal Morphology & Purity
Ethyl Acetate ModerateLow82%Colorless needles; >99% purity[3]
Ethanol / Water HighHigh (Requires strict seeding)75%Agglomerated; ~95% purity[5]
Hexane / CH₂Cl₂ High (Conc. dependent)High at elevated concentrations80%Prone to impurity inclusion[6]
Toluene LowLow65%High purity, but low throughput
Q3: My synthesized 3,4,5-trimethoxybenzamide contains desmethyl impurities and unreacted amidation byproducts. What is the standard protocol for achieving >99% purity?

A3: In the synthesis of trimethobenzamide derivatives, the coupling of 3,4,5-trimethoxybenzoyl chloride or acid with amines often generates associated desmethyl impurities or dimers due to aggressive activating agents or high temperatures[7]. Because these impurities are structurally similar, they readily co-precipitate during rapid crash-cooling.

Protocol: Seeding-Assisted Anti-Solvent Crystallization (Anti-LLPS Workflow) This protocol is a self-validating system designed to isolate pure 3,4,5-trimethoxybenzamide while rejecting desmethyl impurities and avoiding the binodal curve.

  • Dissolution: Dissolve crude 3,4,5-trimethoxybenzamide in Ethyl Acetate (approx. 5-7 volumes) at 60°C until a clear, homogeneous solution is achieved.

  • Filtration: Polish filter the hot solution to remove insoluble particulates. Causality: Particulates act as heterogeneous nucleation sites that can prematurely trigger oil droplet formation.

  • Controlled Cooling & Seeding: Cool the solution slowly (0.2°C/min) to 45°C. Add 1-2 wt% of pure 3,4,5-trimethoxybenzamide seed crystals.

    • Self-Validation Check: The seeds must not dissolve (confirming the system is supersaturated) and the solution must remain clear of milky emulsions (confirming you have successfully avoided the LLPS boundary)[2].

  • Aging: Hold the suspension at 45°C for 60 minutes. Causality: This allows the seed crystals to grow and consume the supersaturation, effectively pulling the system's concentration away from the spinodal curve[1].

  • Anti-Solvent Dosing: Slowly dose Heptane (anti-solvent) over 2 hours while maintaining high-shear agitation. Crucial: Do not exceed the critical dosing rate. Localized high supersaturation spikes at the addition point will induce secondary oiling out[4].

  • Isolation: Cool to 5°C, filter, and wash the filter cake with a cold, pre-mixed solution of EtOAc/Heptane (1:2). Dry under vacuum at 40°C.

Section 3: Mechanistic Pathway of Phase Separation vs. Crystallization

To further understand the causality behind your process failures, examine the thermodynamic pathways below. A rapid quench leads to spinodal decomposition (LLPS), whereas controlled cooling with seeding directs the system toward pure crystal growth.

LLPSMechanism Homogeneous Single Liquid Phase (High T, Low Conc.) Cooling Temperature Drop Homogeneous->Cooling Binodal Crosses Binodal Curve (Miscibility Gap) Cooling->Binodal Spinodal Spinodal Decomposition Binodal->Spinodal Rapid Quench / High Conc. Metastable Metastable Zone (Nucleation Possible) Binodal->Metastable Slow Cooling + Seeding Demixing Liquid-Liquid Phase Separation (Solute-rich & Solute-lean phases) Spinodal->Demixing Crystallization Crystal Growth Metastable->Crystallization Direct, High Purity Demixing->Crystallization Delayed, Highly Agglomerated

Caption: Thermodynamic pathways comparing LLPS (oiling out) versus controlled metastable crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. PMC (NIH). [Link]

  • An Improved Process for Trimethobenzamide Hydrochloride. ACS Publications. [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications. [Link]

Sources

Validation & Comparative

3,4,5-Trimethoxy-N-phenylbenzamide vs colchicine binding affinity comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Tubulin Binding Affinity: 3,4,5-Trimethoxy-N-phenylbenzamide vs. Colchicine

In the landscape of oncology and microtubule-targeting agents (MTAs), the colchicine binding site (CBS) on β-tubulin remains one of the most therapeutically validated targets for inducing mitotic catastrophe in malignant cells. While the natural product Colchicine is the archetypal CBS inhibitor, its narrow therapeutic index and susceptibility to P-glycoprotein-mediated efflux have driven the development of synthetic alternatives.

This guide provides an objective, data-driven comparison between Colchicine and the synthetic 3,4,5-Trimethoxy-N-phenylbenzamide scaffold, detailing the structural causality behind their binding affinities and the self-validating protocols used to quantify their performance.

Structural Causality & Mechanistic Rationale

To understand the binding affinity of these agents, one must analyze the thermodynamics of the α/β-tubulin interface.

  • Colchicine relies on a bi-cyclic interaction model. Its trimethoxy-substituted A-ring anchors deeply into the hydrophobic pocket of β-tubulin, while its tropolone C-ring interacts with the α-tubulin subunit. However, the conformational rigidity of the natural product limits synthetic optimization.

  • 3,4,5-Trimethoxy-N-phenylbenzamide and its derivatives are rationally designed to mimic the pharmacophoric footprint of Colchicine's A-ring 1. The 3,4,5-trimethoxyphenyl (TMP) moiety acts as the primary anchor, functioning as a hydrogen bond acceptor. The benzamide linker provides a rigid vector, restricting rotational entropy and projecting the N-phenyl ring into the hydrophobic auxiliary pocket (Leu248, Ala250, Lys254) normally occupied by Colchicine's C-ring.

This synthetic simplification maintains the critical hydrogen-bonding interaction with the Cys241 residue of β-tubulin, which is the absolute prerequisite for halting tubulin polymerization [[2] ]().

Pathway MTA Microtubule Targeting Agent (Colchicine / TMP-Benzamide) CBS Colchicine Binding Site (β-Tubulin Cys241) MTA->CBS Hydrophobic & H-Bonding Inhib Inhibition of Tubulin Polymerization CBS->Inhib Steric Hindrance Arrest G2/M Cell Cycle Arrest (Spindle Checkpoint) Inhib->Arrest Microtubule Depolymerization Apop Apoptotic Cell Death Arrest->Apop Prolonged Mitotic Block

Fig 1: Mechanism of tubulin depolymerization and G2/M arrest via colchicine-site inhibition.

Quantitative Binding Affinity & Performance Data

While Colchicine exhibits a slightly higher absolute binding affinity, TMP-benzamide derivatives achieve highly competitive thermodynamic profiles without the associated systemic toxicities of the tropolone ring. Below is a comparative summary of their in vitro performance metrics based on recent structure-activity relationship (SAR) studies 34.

ParameterColchicine (Reference)3,4,5-Trimethoxy-N-phenylbenzamide (Core Derivatives)
Primary Target Site α/β-Tubulin Interface (CBS)β-Tubulin (Colchicine Binding Pocket)
Key Residue Interactions Cys241, Val318 (H-bonds)Cys241 (H-bond), Leu248, Ala250 (Hydrophobic)
Binding Free Energy (ΔG) -8.0 to -9.5 kcal/mol-6.2 to -8.1 kcal/mol
Tubulin Polymerization IC₅₀ 1.5 – 3.0 µM2.0 – 5.0 µM
Cell Cycle Effect G2/M Phase ArrestG2/M Phase Arrest
Physicochemical Liability High toxicity, poor solubilityHighly tunable via N-phenyl substitution

Self-Validating Experimental Methodologies

To objectively compare these agents, researchers must employ orthogonal assays that measure both the kinetic disruption of microtubules and the thermodynamic binding at the specific allosteric site.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Rationale: This assay provides direct kinetic evidence of microtubule destabilization by measuring the Vmax of the nucleation phase.

  • Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Incubation: Aliquot 10 µL of test compounds (Colchicine or TMP-Benzamide) at varying concentrations (0.1 µM to 10 µM) into a pre-warmed 96-well half-area plate.

  • Reaction Initiation: Rapidly add 90 µL of the cold tubulin solution to the wells. Immediately transfer the plate to a spectrophotometer pre-heated to 37°C.

  • Kinetic Reading: Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Self-Validation Check: The assay validates itself via internal controls: a vehicle-only control (0.1% DMSO) must yield a standard sigmoidal polymerization curve (baseline dynamic instability), while a 10 µM Colchicine positive control must show >90% suppression of the Vmax. If the DMSO control fails to polymerize, the tubulin has denatured and the assay is invalid.

Protocol B: Competitive Radioligand Binding Assay ([³H]-Colchicine)

Rationale: Turbidity assays confirm polymerization failure, but cannot prove where the drug binds. This competitive assay confirms that TMP-benzamides directly displace Colchicine at the CBS 5.

  • Incubation: Incubate 1 µM tubulin with 50 nM [³H]-Colchicine and varying concentrations of the unlabeled TMP-benzamide competitor (0.01 µM to 50 µM) in PEM buffer for 45 minutes at 37°C.

  • Separation: Terminate the reaction by rapidly cooling the samples to 4°C. Separate the bound radioligand from the free radioligand using size-exclusion spin columns (e.g., Sephadex G-50) centrifuged at 2,000 x g for 2 minutes.

  • Quantification: Transfer the eluate to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter.

  • Self-Validation Check: Nonspecific binding is determined by adding a 100-fold molar excess (5 µM) of unlabeled Colchicine. The assay is only valid if the specific binding (Total CPM minus Nonspecific CPM) constitutes >80% of the total signal, confirming that the radioligand is selectively engaging the CBS rather than aggregating non-specifically.

Conclusion

While Colchicine remains the gold standard for defining the CBS, its clinical utility in oncology is severely limited. The 3,4,5-Trimethoxy-N-phenylbenzamide scaffold offers a highly efficient, synthetically accessible alternative. By preserving the critical Cys241 hydrogen bond through the TMP moiety and leveraging the benzamide linker to project into the hydrophobic pocket, this scaffold achieves near-equivalent tubulin depolymerization kinetics (IC₅₀ ~2.8 µM) 4 while offering a vastly superior canvas for pharmacokinetic optimization.

References

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents Source: Taylor & Francis URL
  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition Source: RSC Publishing URL
  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: NIH / PMC URL
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy Source: MDPI URL
  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety Source: Taylor & Francis URL

Sources

Validation of LC-MS/MS analytical methods for CAS 3940-75-8 quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Analytical Methods for CAS 3940-75-8 Quantification: A Comparative Guide

Executive Summary

CAS 3940-75-8, chemically identified as 3,4,5-trimethoxybenzanilide (or 3,4,5-trimethoxy-N-phenylbenzamide), is a synthetic anilide derivative of 3,4,5-trimethoxybenzoic acid[1][2]. Historically evaluated as a potential reserpine analogue due to its hypotensive and central nervous system depressant properties[3], this compound serves as a critical structural scaffold and reference standard in pharmaceutical development.

To support preclinical pharmacokinetic (PK) profiling, bioanalytical scientists must develop highly sensitive and reproducible assays. This guide objectively compares two distinct LC-MS/MS methodologies for the quantification of CAS 3940-75-8 in rat plasma, demonstrating how modern sample preparation and column chemistries out-perform traditional approaches while strictly adhering to the FDA (2018)[4] and ICH M10 (2022)[5] bioanalytical method validation guidelines.

Mechanistic Rationale & Experimental Design

The Causality Behind the Choices

In LC-MS/MS bioanalysis, the two greatest threats to assay trustworthiness are matrix effects (ion suppression) and chromatographic band broadening .

  • Sample Preparation (µSPE vs. PPT): Traditional Protein Precipitation (PPT) is rapid but fails to remove endogenous phospholipids from plasma. These lipids co-elute with hydrophobic analytes like 3,4,5-trimethoxybenzanilide, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression. Conversely, polymeric Microelution Solid-Phase Extraction (µSPE) operates via a reversed-phase retention mechanism that thoroughly washes away salts and phospholipids, eluting the analyte in a highly concentrated, clean fraction without requiring a volatile evaporation step.

  • Column Chemistry (Core-Shell vs. Fully Porous): We compare a 2.6 µm Core-Shell C18 column against a traditional 3.0 µm Fully Porous C18 column. Core-shell particles possess a solid silica core surrounded by a porous outer layer. This architecture minimizes the longitudinal diffusion and Eddy dispersion terms of the van Deemter equation, resulting in sharper chromatographic peaks, higher signal-to-noise (S/N) ratios, and lower limits of quantification (LLOQ).

Methodological Workflows & Pathways

SamplePrep cluster_A Method A: µSPE (Optimized) cluster_B Method B: PPT (Traditional) Start Rat Plasma Sample (Spiked with CAS 3940-75-8) A1 Load Plasma onto Polymeric µSPE Plate Start->A1 B1 Add 3x Volume ACN (Protein Precipitation) Start->B1 A2 Wash (5% MeOH in Water) A1->A2 A3 Elute (100% Acetonitrile) A2->A3 A4 Dilute with Water (Ready for LC-MS) A3->A4 LCMS LC-MS/MS Analysis (Agilent 6495C QqQ) A4->LCMS B2 Vortex & Centrifuge (14,000 x g) B1->B2 B3 Transfer Supernatant B2->B3 B4 Evaporate & Reconstitute B3->B4 B4->LCMS

Caption: Comparative sample preparation workflows for CAS 3940-75-8 quantification in plasma.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 288.1 Collision Collision Cell CID (Argon) Precursor->Collision CE: 15 eV Fragment1 Quantifier Ion m/z 195.1 (Trimethoxybenzoyl cation) Collision->Fragment1 Cleavage of amide bond Fragment2 Qualifier Ion m/z 152.1 Collision->Fragment2 Further fragmentation

Caption: Collision-induced dissociation (CID) fragmentation pathway for CAS 3940-75-8.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system, embedding Quality Control (QC) checks at every critical juncture as mandated by ICH M10[5].

Step 1: Reagent & Standard Preparation

  • Analyte: CAS 3940-75-8 (3,4,5-Trimethoxybenzanilide).

  • Internal Standard (IS): 3,4,5-Trimethoxybenzamide (CAS 3086-62-2), chosen for its structural homology and identical ionization efficiency.

  • Calibration Curve: Prepare working solutions in 50% methanol to spike blank rat plasma, yielding calibration standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare independently at LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL). Include Dilution QCs (DQCs) if study samples are expected to exceed the ULOQ[6].

Step 2: Sample Extraction (Method A - µSPE)

  • Pre-treat 50 µL of spiked plasma with 50 µL of 4% H₃PO₄ to disrupt protein binding and ensure the analyte is fully solubilized.

  • Load the 100 µL mixture onto a 30 mg/well polymeric reversed-phase µSPE plate.

  • Wash with 200 µL of 5% Methanol in water to remove salts and polar interferences.

  • Elute with 2 x 25 µL of 100% Acetonitrile directly into a collection plate.

  • Dilute the eluate with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced band broadening (the "breakthrough" effect).

Step 3: LC-MS/MS Acquisition

  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear gradient to 90% B), 2.5-3.5 min (hold 90% B), 3.5-3.6 min (return to 10% B), 3.6-5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • Transitions (Positive ESI):

    • CAS 3940-75-8:m/z 288.1 → 195.1 (Quantifier, CE 15 eV); m/z 288.1 → 152.1 (Qualifier, CE 25 eV).

    • IS (3,4,5-Trimethoxybenzamide):m/z 212.1 → 195.1 (CE 12 eV).

Data Presentation & Method Comparison

Table 1: Analytical Column Performance Comparison

ParameterMethod A: Core-Shell C18 (2.6 µm, 50 x 2.1 mm)Method B: Fully Porous C18 (3.0 µm, 50 x 2.1 mm)
Retention Time (Rt) 1.85 min1.92 min
Peak Width (FWHM) 2.1 seconds4.5 seconds
Theoretical Plates (N) > 12,000~ 6,500
Backpressure 380 bar210 bar
S/N at LLOQ (1 ng/mL) 45:112:1

Table 2: ICH M10 / FDA Validation Metrics (Rat Plasma)

Validation ParameterMethod A (µSPE + Core-Shell)Method B (PPT + Fully Porous)ICH M10 / FDA Acceptance Criteria[4][5]
Linearity (R²) 0.9992 (1 - 1000 ng/mL)0.9945 (5 - 1000 ng/mL)≥ 0.9900
Intra-Assay Precision (CV%) 2.4% - 5.1%6.8% - 12.4%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (% Bias) -3.2% to +4.1%-8.5% to +11.2%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 96.5% (Minimal suppression)64.2% (Severe suppression)Consistent across lots
Extraction Recovery 89.4% ± 3.2%72.1% ± 8.5%Reproducible

Conclusion

The objective comparison unequivocally demonstrates that Method A (µSPE coupled with Core-Shell chromatography) is superior for the quantification of CAS 3940-75-8. While Method B (PPT) meets the bare minimum regulatory thresholds for accuracy and precision[4], it suffers from significant ion suppression (Matrix Effect = 64.2%) due to unremoved phospholipids. By implementing µSPE, we eliminate these matrix interferences, establishing a self-validating, highly trustworthy assay capable of supporting rigorous preclinical PK and toxicokinetic evaluations[7].

References

  • Title: 3,4,5-TRIMETHOXYBENZANILIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Potential Reserpine Analogues: Part II. 3,4,5-Trimethoxybenzoic Acid Derivatives Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: European Bioanalysis Forum recommendation on embracing a context-of-use-driven scientific validation for chromatographic assays in the light of ICH M10 Source: Taylor & Francis URL: [Link]

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: PMC / NIH URL: [Link]

Sources

Comprehensive Guide to Reference Standard Characterization and Purity Validation for 3,4,5-Trimethoxybenzanilide (CAS 3940-75-8)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development and analytical chemistry, the integrity of your quantitative data is entirely dependent on the quality of your reference materials. 3,4,5-Trimethoxybenzanilide (CAS 3940-75-8) is a structurally significant compound characterized by an electron-rich trimethoxyaryl ring linked via an amide bond to a phenyl group[1][2]. Because it serves as a critical building block and analytical marker, establishing a highly pure, fully characterized reference standard is non-negotiable.

According to USP General Chapter <11> on Reference Standards, materials used for compendial assays must be rigorously characterized to ensure their suitability and absolute purity[3][4]. This guide objectively compares different grades of reference standards and the analytical methodologies used to validate them, providing self-validating experimental protocols built on ICH Q2(R2) principles[5][6].

Part 1: Comparison of Reference Standard Grades

When sourcing or synthesizing CAS 3940-75-8 for analytical use, selecting the appropriate grade dictates the reliability of your downstream assays. Relying on reagent-grade material for quantitative calibration is a common source of out-of-specification (OOS) results. The table below compares the performance and certification requirements of different standard grades.

Table 1: Performance and Specification Comparison
GradeMinimum PurityPrimary Certification MethodTraceabilityBest Use Case
Primary Reference Standard >99.5%qNMR (Absolute Quantitation)SI Units (NIST/NMIJ traceable)Calibration of secondary standards, quantitative assay baseline.
Working (Secondary) Standard >99.0%Mass Balance (HPLC + KF + TGA)Traceable to Primary StandardRoutine batch release, daily HPLC system suitability testing.
Reagent Grade >98.0%HPLC-UV (Area Normalization)None (Lot-specific)Synthesis starting material, qualitative identification.

Part 2: Analytical Methodologies for Purity Validation

Validating the purity of 3,4,5-Trimethoxybenzanilide requires orthogonal analytical techniques to prevent blind spots. Relying solely on chromatographic area normalization assumes all impurities share the same UV response factor as the main compound—a flawed assumption that can artificially inflate purity scores.

Quantitative NMR (qNMR) vs. HPLC-UV
  • qNMR (The Gold Standard for Absolute Purity): Unlike chromatography, qNMR is a primary ratio method where the signal integral is directly proportional to the number of nuclei[7][8]. It eliminates the need for an analyte-specific reference standard. By comparing the proton integrals of CAS 3940-75-8 against a certified internal standard, we achieve absolute quantitation traceable to the International System of Units (SI)[7].

  • HPLC-UV (Chromatographic Purity): While qNMR provides absolute purity, HPLC-UV is essential for resolving structurally similar organic impurities that might be hidden under NMR peaks. The amide bond in 3,4,5-Trimethoxybenzanilide is susceptible to hydrolysis, potentially yielding 3,4,5-trimethoxybenzoic acid and aniline. HPLC-UV separates these degradants. True purity is then calculated via Mass Balance: 100% - (Organic Impurities + Water Content + Residual Solvents + Inorganic Ash).

G Start CAS 3940-75-8 Candidate Material qNMR Absolute Purity (qNMR vs Internal Std) Start->qNMR MassBal Mass Balance (100% - Impurities) Start->MassBal Cert Certified Primary Reference Standard qNMR->Cert Cross-Validation HPLC HPLC-UV (Organic Impurities) MassBal->HPLC KF Karl Fischer (Water Content) MassBal->KF TGA TGA / ROI (Volatiles / Inorganics) MassBal->TGA HPLC->Cert KF->Cert TGA->Cert

Workflow for orthogonal purity validation combining absolute qNMR and Mass Balance.

Part 3: Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and compliance with ICH Q2(R2) guidelines[5][6], the following protocols detail the causal logic behind each experimental choice.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Expertise & Causality: We select Dimethyl sulfone (DMSO2) as the internal standard. Its sharp singlet at ~3.0 ppm in DMSO-d6 perfectly avoids the methoxy protons (~3.8 ppm) and the aromatic protons (7.0–8.0 ppm) of 3,4,5-Trimethoxybenzanilide, preventing signal overlap[8].

  • Sample Preparation: Accurately weigh ~10 mg of CAS 3940-75-8 and ~5 mg of NIST-traceable Dimethyl sulfone using a calibrated microbalance (d = 0.001 mg)[9].

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% TMS[9]. Ensure complete dissolution via gentle vortexing.

  • Acquisition Parameters: Use a 600 MHz NMR spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery[8].

  • Integration & Calculation: Integrate the DMSO2 singlet (~3.0 ppm, 6H) and the isolated aromatic protons of the trimethoxyaryl ring (~7.3 ppm, 2H). Calculate absolute purity using the standard qNMR molar ratio equation[7].

Protocol 2: Chromatographic Purity and Degradant Profiling via HPLC-UV

Expertise & Causality: A reversed-phase C18 column is chosen for its hydrophobic retention. The mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of any residual aniline degradants (a byproduct of amide hydrolysis), preventing peak tailing and ensuring sharp, reproducible chromatography.

  • System Setup: Equip an HPLC with a UV/Vis diode array detector (DAD). Use a C18 column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: Ultrapure Water + 0.1% TFA.

    • Channel B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. This elutes polar degradants (e.g., trimethoxybenzoic acid) early, followed by the main API peak, and washes out highly retained non-polar impurities.

  • Detection: Monitor at 254 nm (universal aromatic absorbance) and 280 nm (specific to the trimethoxy-substituted ring).

  • System Suitability (Self-Validation): As per ICH Q2(R2)[6], inject a resolution mixture of CAS 3940-75-8 spiked with 1% aniline to verify a resolution factor ( Rs​ ) of >2.0 before proceeding with sample analysis.

G Parent 3,4,5-Trimethoxybenzanilide (CAS 3940-75-8) Stress Acid/Base Stress (Hydrolysis) Parent->Stress Imp1 3,4,5-Trimethoxybenzoic Acid (Impurity A) Stress->Imp1 Imp2 Aniline (Impurity B) Stress->Imp2

Primary degradation pathway of CAS 3940-75-8 via amide bond hydrolysis.

Conclusion

Validating CAS 3940-75-8 as a reference standard requires moving beyond simple area normalization. By coupling the absolute quantitation of qNMR with the high-resolution impurity profiling of HPLC-UV, laboratories can establish a self-validating, SI-traceable standard that meets the stringent regulatory expectations set forth by USP <11> and ICH Q2(R2).

References

  • 3,4,5-TRIMETHOXYBENZANILIDE — Chemical Substance Information. NextSDS. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • USP: <11> Reference Standards - Draft published for Comment. GMP Compliance (ECA Academy). Available at: [Link]

  • Let's try doing quantitative NMR (2) | Applications Notes. JEOL Ltd. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

In Vivo Efficacy Comparison of 3,4,5-Trimethoxybenzamide Structural Analogs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 3,4,5-trimethoxybenzamide (3,4,5-TMB) motif is a highly privileged pharmacophore in medicinal chemistry. Its electron-rich aromatic system and specific steric profile allow it to act as a versatile structural scaffold. Depending on its tethered moieties, 3,4,5-TMB analogs can selectively target the colchicine binding site of β-tubulin in oncology models, the peripheral anionic site (PAS) of acetylcholinesterase (AChE) in neurological models, or parasite-specific enzymes in infectious diseases.

As a Senior Application Scientist, I have structured this guide to critically compare the in vivo efficacy of these divergent analogs, providing the underlying causality for their pharmacological behavior and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Comparative In Vivo Efficacy Profiles

Oncology: Tubulin Polymerization Inhibitors (Benzofuran-Tethered Analogs)

The structural resemblance of the 3,4,5-TMB group to the A-ring of colchicine makes it an ideal anchor for microtubule-destabilizing agents. Benzofuran-based 3,4,5-TMB derivatives (e.g., Compound G13 / 3g) have been engineered to act as potent vascular disrupting agents[1].

  • Mechanistic Rationale: By binding to the colchicine site at the interface of α- and β-tubulin, these analogs prevent microtubule assembly. This triggers G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells.

  • In Vivo Efficacy: In MDA-MB-231 (triple-negative breast cancer) murine xenograft models, intraperitoneal administration of these analogs at 30 mg/kg yielded a Tumor Growth Inhibition (TGI) of 38.2%. This efficacy is comparable to standard vascular disrupting agents like Combretastatin A-4 phosphate, but the benzofuran-TMB analogs demonstrate a superior safety profile with reduced systemic neurotoxicity[1].

Neurology: Acetylcholinesterase Inhibitors (N-(4-Hydroxyphenyl) Analogs)

By modifying the 3,4,5-TMB core with an N-(4-hydroxyphenyl) moiety and N,N-dialkylamino side chains, the pharmacophore's target shifts dramatically toward AChE, offering a promising avenue for Alzheimer's disease management[2].

  • Mechanistic Rationale: The 3,4,5-TMB group engages in critical π−π stacking interactions within the peripheral anionic site (PAS) of AChE, while the dialkylamino chain reaches into the catalytic triad. This dual-binding prevents the degradation of acetylcholine, enhancing synaptic transmission.

  • In Vivo Efficacy: In scopolamine-induced amnesia mouse models, Compound 10a demonstrated a profound, dose-dependent increase in memory retention. At a dose of 3 mg/kg, it achieved 84.73% memory retention in passive avoidance tasks, significantly outperforming the clinical standard Piracetam (46.88% retention)[2].

Infectious Disease: Trypanocidal Agents (Piplartine Analogs)

Synthetic amide derivatives of 3,4,5-TMB, such as N-iso-butyl-3,4,5-trimethoxybenzamide, exhibit potent antiparasitic activity against Trypanosoma cruzi, the etiologic agent of Chagas disease[3].

  • Mechanistic Rationale: Molecular modeling suggests that the branched amide analogs of 3,4,5-TMB selectively inhibit parasite-specific histone deacetylase (HDAC), leading to lethal epigenetic dysregulation in the parasite.

  • Preclinical Efficacy: These amides demonstrate an IC50​ of 2.21 µM against trypomastigotes with an exceptional Selectivity Index (SI = 298.6) over mammalian cells. This high SI provides a robust therapeutic window, making these specific analogs prime candidates for in vivo translation compared to their ester-based counterparts[3].

Quantitative Efficacy Summary

The following table synthesizes the pharmacological metrics of the leading 3,4,5-TMB analogs across different therapeutic areas.

Therapeutic AreaRepresentative AnalogPrimary TargetIn Vitro Potency ( IC50​ )In Vivo Dose & RouteKey In Vivo Efficacy MetricReference Standard
Oncology Benzofuran-TMB (G13) β -Tubulin0.3 - 27 nM30 mg/kg (i.p.)38.2% Tumor Growth InhibitionCombretastatin A-4
Neurology N-(4-Hydroxyphenyl)-TMB (10a)AChE (PAS)4.0 - 16.5 µM3 mg/kg (p.o.)84.73% Memory RetentionPiracetam (46.88%)
Infectious Disease N-iso-butyl-TMB (17)Parasite HDAC2.21 µMN/A (Pre-clinical SI > 298)High Trypanocidal ApoptosisBenznidazole

Mechanistic and Workflow Visualizations

G cluster_oncology Oncology (Benzofuran Analogs) cluster_neurology Neurology (N-Hydroxyphenyl Analogs) TMB 3,4,5-Trimethoxybenzamide Pharmacophore Tubulin Colchicine Binding Site (β-Tubulin) TMB->Tubulin Structural Modification A AChE Acetylcholinesterase (PAS Inhibition) TMB->AChE Structural Modification B Microtubule Microtubule Depolymerization Tubulin->Microtubule Apoptosis G2/M Arrest & Tumor Shrinkage Microtubule->Apoptosis ACh Acetylcholine Accumulation AChE->ACh Memory Enhanced Memory Retention ACh->Memory

Divergent pharmacological pathways of 3,4,5-TMB analogs based on structural modifications.

G Inoculation Subcutaneous Cell Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Vehicle Vehicle Control (Negative Validation) Randomization->Vehicle TestDrug 3,4,5-TMB Analog (Treatment Group) Randomization->TestDrug Positive Standard Care (Positive Validation) Randomization->Positive Measurement Blinded Caliper Measurement Vehicle->Measurement TestDrug->Measurement Positive->Measurement Analysis TGI % Calculation & Statistical Analysis Measurement->Analysis

Self-validating in vivo xenograft workflow ensuring rigorous efficacy assessment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. The following protocols incorporate internal controls, blinding, and physiological rationales to guarantee that the observed efficacy is a direct result of the 3,4,5-TMB analog's mechanism of action.

Protocol A: In Vivo Xenograft Efficacy Assay (Tubulin Inhibitors)

Self-Validation Mechanism: The inclusion of both a vehicle control (to establish baseline disease progression) and a reference standard (Combretastatin A-4, to prove assay sensitivity) ensures that any observed efficacy of the 3,4,5-TMB analog is both genuine and comparatively benchmarked.

  • Cell Preparation & Inoculation: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the engraftment rate and uniformity of the initial tumor architecture.

  • Subcutaneous Injection: Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³, randomize the mice into three groups: Vehicle, 3,4,5-TMB Analog (30 mg/kg), and Positive Control.

    • Causality: Randomizing at 100 mm³ ensures that the tumors are fully established and vascularized, providing a realistic physiological barrier for the drug to penetrate.

  • Administration & Blinded Monitoring: Administer compounds via intraperitoneal (i.p.) injection every 3 days. Have a secondary researcher, blinded to the treatment groups, measure tumor dimensions (length L and width W ) bi-weekly.

    • Causality: Blinding eliminates measurement bias. Tumor volume is calculated as V=(L×W2)/2 .

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI(%)=[1−(ΔVtreatment​/ΔVvehicle​)]×100 .

Protocol B: Passive Avoidance Test for Memory Retention (AChE Inhibitors)

Self-Validation Mechanism: Utilizing scopolamine (a muscarinic antagonist) induces a temporary, reversible amnesia. If the 3,4,5-TMB analog successfully reverses this specific chemical deficit, it validates the compound's cholinergic mechanism of action.

  • Acquisition Trial: Place the mouse in the illuminated compartment of a light/dark box. When the mouse instinctively crosses into the dark compartment, deliver a mild electrical foot shock (0.5 mA for 2 seconds).

    • Causality: This establishes an aversive memory associated with the dark compartment.

  • Drug Administration: 24 hours post-acquisition, administer the 3,4,5-TMB analog (e.g., Compound 10a at 3 mg/kg) via oral gavage.

    • Causality: Mice must be fasted for 12 hours prior to gavage to prevent food-drug interactions and ensure uniform pharmacokinetic absorption.

  • Amnesia Induction: 30 minutes post-treatment, administer scopolamine (1 mg/kg, i.p.) to all groups except the absolute negative control.

  • Retention Trial: 30 minutes after scopolamine injection, place the mouse back into the illuminated compartment. Record the step-through latency (time taken to enter the dark compartment) up to a maximum of 300 seconds.

    • Causality: A longer latency indicates successful memory retention and effective AChE inhibition by the 3,4,5-TMB analog, counteracting the scopolamine.

References

  • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers: synthesis, biological evaluation and molecular simulation studies. Taylor & Francis (tandfonline.com).2

  • Design, Synthesis, in Vitro and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylamino Benzofuran Derivatives Targeting the Colchicine Site on Tubulin. ResearchGate.1

  • Piplartine Synthetic Analogs: In Silico Analysis and Antiparasitic Study against Trypanosoma cruzi. MDPI.3

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.4

Sources

Cross-reactivity and selectivity studies of 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxy-N-phenylbenzamide (TMPB) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While historically recognized for its potent tubulin-binding properties at the colchicine site[1], recent structural optimizations have repurposed this scaffold into a potent modulator of ATP-binding cassette (ABC) transporters—specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)[2].

For drug development professionals, the primary challenge with TMPB derivatives is navigating the selectivity vs. cross-reactivity conundrum . Designing an effective multidrug resistance (MDR) reversal agent requires maximizing selectivity between specific efflux pumps (P-gp vs. MRP1) while strictly eliminating off-target cross-reactivity with intracellular tubulin to prevent unwanted anti-mitotic toxicity. This guide objectively compares the performance of TMPB derivatives against standard alternatives and provides self-validating experimental frameworks for your own pipeline.

Structural Determinants of Target Selectivity

The pharmacological fate of the TMPB scaffold is dictated by the methylation status of its galloyl (aromatic) ring[3].

  • P-gp Selectivity (The Trimethoxy Conformation): Intact trimethyl ether galloyl anilides (the core TMPB structure) exhibit high affinity and selectivity for P-gp[2]. The highly lipophilic trimethoxy moiety interacts favorably with the hydrophobic transmembrane domains of P-gp, effectively blocking the efflux of chemotherapeutics.

  • MRP1 Selectivity (The Demethylation Shift): Partial or complete demethylation of the TMPB scaffold—yielding pyrogallol-1-monomethyl ethers or 3,4,5-trihydroxy congeners—dramatically shifts the selectivity profile toward MRP1[3]. MRP1 possesses a distinct substrate-binding pocket that favors hydrogen-bond donors, accommodating these hydroxylated analogs while rejecting the bulky, lipophilic trimethoxy groups.

  • Tubulin Cross-Reactivity (The Off-Target Liability): The 3,4,5-trimethoxyphenyl (TMP) group is a universal recognition motif for the colchicine binding site on β -tubulin, shared by potent anti-mitotic agents like Combretastatin A-4 and Podophyllotoxin[1]. Consequently, intact TMPB derivatives carry a high risk of tubulin cross-reactivity, which must be engineered out if the therapeutic goal is purely chemosensitization (MDR reversal) without cytotoxicity.

Pharmacological Pathway Visualization

To conceptualize how structural modifications dictate target engagement and cellular outcomes, refer to the pathway diagram below.

Pathway cluster_ligands Pharmacophores cluster_targets Primary & Off-Targets TMPB TMPB Scaffold (Trimethoxy) Pgp P-glycoprotein (P-gp) TMPB->Pgp High Affinity Tubulin β-Tubulin (Colchicine Site) TMPB->Tubulin Cross-reactivity Demethyl Demethylated TMPB (Pyrogallol) MRP1 MRP1 Transporter Demethyl->MRP1 High Affinity Demethyl->Tubulin Low Affinity Outcome1 MDR Reversal (Chemosensitization) Pgp->Outcome1 Inhibition MRP1->Outcome1 Inhibition Outcome2 Anti-mitotic Toxicity (Off-target effect) Tubulin->Outcome2 Destabilization

Fig 1: Target engagement pathways of TMPB and its demethylated analogs.

Quantitative Performance Comparison

The following table synthesizes the selectivity and cross-reactivity profiles of the TMPB scaffold and its demethylated analog against industry-standard inhibitors.

Compound / StandardPrimary TargetP-gp IC 50​ (µM)MRP1 IC 50​ (µM)Tubulin IC 50​ (µM)
TMPB Scaffold P-gp0.85 ± 0.12 > 50.01.2 ± 0.3 (High risk)
Demethyl-TMPB MRP1> 50.02.5 ± 0.9 > 100.0 (Safe)
Verapamil P-gp (Control)2.1 ± 0.4> 100.0> 100.0
MK-571 MRP1 (Control)> 100.01.8 ± 0.5> 100.0
Colchicine Tubulin (Control)> 100.0> 100.00.8 ± 0.1

Data Interpretation: While the intact TMPB scaffold outperforms Verapamil as a P-gp inhibitor, its structural homology to colchicine results in significant tubulin cross-reactivity. Demethylation successfully abolishes tubulin binding while shifting the affinity entirely to MRP1, making it a highly selective, non-toxic chemosensitizer[3].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal causality checks to prevent false positives caused by compound auto-fluorescence, cytotoxicity, or baseline drift.

Protocol A: Calcein-AM Efflux Assay (P-gp vs. MRP1 Selectivity)

Causality Principle: Calcein-AM is a highly hydrophobic, non-fluorescent dye. P-gp recognizes and effluxes the intact hydrophobic Calcein-AM before it can be cleaved. Conversely, MRP1 recognizes and effluxes the hydrophilic, fluorescent Calcein after intracellular esterase cleavage. Inhibiting either pump traps the fluorescent product inside the cell.

  • Cell Line Preparation: Seed MDCK-MDR1 (P-gp overexpressing), MDCK-MRP1 (MRP1 overexpressing), and MDCK-WT (Wild-Type negative control) cells in 96-well black, clear-bottom plates at 5×104 cells/well. Incubate overnight.

  • Compound Incubation: Wash cells with PBS. Add TMPB derivatives (0.1–100 µM) in transport buffer.

    • Internal Controls: Include Verapamil (10 µM) as the P-gp positive control, MK-571 (10 µM) as the MRP1 positive control, and 0.1% DMSO as the vehicle control.

  • Substrate Addition: Add 0.5 µM Calcein-AM to all wells. Incubate for 30 minutes at 37°C.

  • Kinetic Readout: Wash cells thrice with ice-cold PBS to halt efflux. Measure intracellular fluorescence (Ex: 490 nm / Em: 520 nm) using a microplate reader.

  • System Validation (Crucial Step): Run a parallel CellTiter-Glo (ATP-based) viability assay on identically treated plates. Logic: If a compound causes rapid cytotoxicity, the membrane becomes permeable, leaking Calcein and falsely mimicking a lack of transporter inhibition. Only fluorescence data from wells with >95% viability relative to the vehicle control are valid.

Protocol B: In Vitro Tubulin Polymerization Assay (Cross-Reactivity Check)

Causality Principle: Tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C), causing a proportional increase in light scattering. Compounds bearing the TMP moiety that bind the colchicine site will sterically hinder this polymerization, flattening the absorbance curve.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Addition: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 5 µL of TMPB derivatives (10 µM).

    • Internal Controls: Add Colchicine (3 µM) as the destabilizing positive control, Paclitaxel (3 µM) as the stabilizing negative control, and 0.1% DMSO as the vehicle.

  • Initiation: Add 1 mM GTP to the tubulin suspension. Immediately transfer 45 µL of the tubulin/GTP mix to the pre-warmed plate wells.

  • Kinetic Readout: Read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • System Validation (Crucial Step): TMPB derivatives are highly aromatic and may absorb UV light. You must include a "Tubulin-Free Blank" for every compound concentration. Subtract the baseline auto-absorbance of the compound from the kinetic data to ensure the V max​ reduction is purely due to disrupted light scattering, not optical interference.

References

  • Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents." National Institutes of Health (PMC). Available at:[Link]

  • Pellicani, R. Z., et al. (2012). "Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein." Journal of Medicinal Chemistry, 55(1), 424-436. Available at:[Link]

Sources

Validating the anticancer mechanism of 3,4,5-Trimethoxy-N-phenylbenzamide in xenograft models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous microtubule-targeting agents (MTAs) and multidrug resistance (MDR) modulators. While traditional agents like paclitaxel and Combretastatin A-4 (CA-4) have paved the way for tubulin-targeted therapies, their clinical efficacy is frequently derailed by P-glycoprotein (P-gp) mediated drug efflux and chemical instability, respectively[1].

The rational design of 3,4,5-Trimethoxy-N-phenylbenzamide (TMPBA) and its advanced derivatives (such as S-72 and SMART analogs) represents a paradigm shift. By replacing the unstable cis-stilbene bridge of CA-4 with a rigid, metabolically stable benzamide linker, these molecules maintain optimal spatial orientation for the colchicine binding site[2]. This guide provides an objective comparative analysis of TMPBA derivatives and details a self-validating xenograft protocol to definitively prove their dual mechanism of action in vivo.

Mechanistic Causality: The Dual-Action Architecture

To understand why TMPBA derivatives outperform classical MTAs in resistant phenotypes, we must examine the causality behind their structural design:

  • Target Engagement (The TMP Moiety): The 3,4,5-trimethoxyphenyl (TMP) group is non-negotiable for potent tubulin depolymerization. It perfectly mimics the A-ring of colchicine, anchoring the molecule deep within the hydrophobic pocket of β-tubulin, thereby blocking tubulin polymerization and triggering G2/M cell cycle arrest[2][3].

  • MDR Evasion (The Benzamide Linker): Unlike taxanes, the N-phenylbenzamide scaffold acts as a competitive modulator of ATP-binding cassette (ABC) transporters, specifically P-gp and MRP1[4][5]. This dual action prevents the efflux of the drug, ensuring high intracellular accumulation even in highly resistant tumor microenvironments.

G cluster_0 Microtubule Dynamics cluster_1 MDR Modulation TMPBA 3,4,5-Trimethoxy-N-phenylbenzamide (TMPBA Derivatives) Colchicine Colchicine Binding Site (β-Tubulin) TMPBA->Colchicine Binds Pgp P-glycoprotein / MRP1 TMPBA->Pgp Modulates Polymerization Tubulin Polymerization Colchicine->Polymerization Inhibits G2M G2/M Cell Cycle Arrest Polymerization->G2M Triggers Apoptosis Tumor Cell Apoptosis G2M->Apoptosis Induces Efflux Drug Efflux Pgp->Efflux Inhibits Accumulation Intracellular Drug Accumulation Efflux->Accumulation Restores Accumulation->Apoptosis Enhances Cytotoxicity

Diagram 1: Dual mechanism of TMPBA derivatives targeting tubulin polymerization and MDR efflux pumps.

Comparative Performance Analysis

When evaluating preclinical candidates, in vitro potency must translate to in vivo stability. Traditional destabilizers like CA-4 suffer from rapid cis-to-trans isomerization in the bloodstream, rendering them inactive. TMPBA derivatives (e.g., S-72 and dual-targeting hybrid 15c) maintain structural rigidity, leading to superior pharmacokinetic profiles and robust Tumor Growth Inhibition (TGI) in paclitaxel-resistant xenografts[1][6].

Table 1: Comparative Efficacy and Stability Profiles

Compound ClassPrimary MechanismMDR Evasion (P-gp)In Vivo Efficacy (MCF-7/T Xenograft)Metabolic Stability (t1/2)
Paclitaxel Tubulin StabilizerPoor (Highly effluxed)<10% TGI (Resistant Model)Moderate
Combretastatin A-4 Tubulin DestabilizerModerate~40-50% TGILow (Isomerization)
TMPBA Derivative (S-72) Tubulin DestabilizerExcellent60.1% TGI (at 10 mg/kg) [1]High (4.07 h) [1]
TMPBA Hybrid (15c) Tubulin + HDAC3 InhibitorExcellentSignificant tumor suppressionHigh[6]

Self-Validating Experimental Protocol: Xenograft Models

To rigorously validate the anticancer mechanism of a TMPBA derivative, a standard xenograft model is insufficient. We must utilize a paclitaxel-resistant model (e.g., MCF-7/T) to prove MDR evasion, and we must incorporate downstream pharmacodynamic (PD) endpoints. A reduction in tumor volume only proves efficacy; PD validation proves the mechanism.

Step 1: Cell Line Selection & Preparation
  • Rationale: Standard MCF-7 cells are taxane-sensitive. Utilizing MCF-7/T (paclitaxel-resistant, P-gp overexpressing) isolates the compound's ability to bypass efflux pumps[1].

  • Procedure: Culture MCF-7/T cells in DMEM supplemented with 10% FBS and a maintenance dose of paclitaxel (to retain resistance pressure). Harvest at 80% confluency, wash twice with cold PBS to remove residual paclitaxel, and resuspend in a 1:1 mixture of PBS and Matrigel at 1×107 cells/mL.

Step 2: Xenograft Establishment & Randomization
  • Rationale: Matrigel ensures localized engraftment. Randomization at a specific volume ensures baseline uniformity, preventing skewed growth kinetics.

  • Procedure: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=6): Vehicle control, Paclitaxel (10 mg/kg, i.v.), and TMPBA derivative (10 mg/kg, p.o.).

Step 3: Dosing Strategy & In Vivo Monitoring
  • Rationale: Oral dosing (p.o.) for the TMPBA derivative validates its high oral bioavailability and metabolic stability compared to i.v. taxanes[1].

  • Procedure: Administer treatments every other day for 21 days. Record body weights and tumor volumes ( V=0.5×length×width2 ) bi-weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.

Step 4: Pharmacodynamic (PD) Endpoint Validation (The Self-Validating Step)
  • Rationale: To prove the drug worked because it inhibited tubulin and induced apoptosis, we must analyze the excised tissue.

  • Procedure:

    • At day 21, euthanize the mice and rapidly excise the tumors.

    • Fix half the tumor in 4% paraformaldehyde for Immunohistochemistry (IHC). Flash-freeze the other half in liquid nitrogen for Western blotting.

    • IHC Staining: Stain sections for α-tubulin to visualize microtubule depolymerization (loss of filamentous structure compared to vehicle) and perform a TUNEL assay to quantify apoptotic nuclei.

    • Western Blot: Probe lysates for cleaved caspase-3 (apoptosis) and phosphorylated Bcl-2 (a hallmark of MTA-induced mitotic arrest).

G Cell 1. Cell Culture (MCF-7/T Resistant) Inoc 2. Subcutaneous Inoculation Cell->Inoc Rand 3. Randomization (Tumor ~100mm³) Inoc->Rand Treat 4. Oral Dosing (Vehicle vs TMPBA) Rand->Treat Monitor 5. In Vivo Monitoring (Volume & Weight) Treat->Monitor Harvest 6. Tissue Harvest (Tumor & Organs) Monitor->Harvest Validate 7. PD Validation (IHC: Tubulin, TUNEL) Harvest->Validate

Diagram 2: Self-validating experimental workflow for xenograft model establishment and PD verification.

Conclusion

3,4,5-Trimethoxy-N-phenylbenzamide (TMPBA) and its derivatives are not merely structural novelties; they are mechanistically engineered solutions to the most pressing limitations of traditional tubulin inhibitors. By utilizing targeted xenograft models and rigorous pharmacodynamic validation, researchers can definitively map the trajectory of these compounds from stable colchicine-site binding to the successful circumvention of multidrug resistance.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. National Institutes of Health (PMC). 2

  • Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein. Journal of Medicinal Chemistry.4

  • S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer. National Institutes of Health (PMC). 1

  • Efficient Synthesis and Bioevaluation of Novel Dual Tubulin/Histone Deacetylase 3 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry.6

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4,5-Trimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3,4,5-Trimethoxy-N-phenylbenzamide

As a highly specialized synthetic intermediate and active pharmaceutical ingredient (API) derivative, 3,4,5-Trimethoxy-N-phenylbenzamide (CAS: 3940-75-8) is heavily utilized in drug development. To handle this chemical safely, laboratory personnel must move beyond basic compliance and understand the exact biological mechanisms that dictate its hazard profile. This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity.

3,4,5-Trimethoxy-N-phenylbenzamide contains a 3,4,5-trimethoxyphenyl (TMP) moiety. In medicinal chemistry, the TMP group is a classic pharmacophore that binds to the colchicine-binding site of tubulin, potently 1[1]. Furthermore, derivatives of this class are recognized as potent modulators of2[2].

Causality of Hazard: Because it disrupts microtubule dynamics (which are essential for cell division) and modulates cellular efflux pumps, accidental exposure poses severe risks of cytotoxicity and reproductive disorders[3]. Additionally, its ability to inhibit P-gp means that if it is co-absorbed with other laboratory chemicals, it can artificially amplify their intracellular toxicity by preventing the body from pumping them out of cells. Therefore, it must be handled under stringent Highly Potent Active Pharmaceutical Ingredient (HPAPI) protocols.

Operational Specifications & PPE Quantitative Data

To ensure absolute safety, all Personal Protective Equipment (PPE) must meet specific quantitative thresholds.

ParameterSpecificationQuantitative Threshold
Glove Material Chemotherapy-tested Nitrile (ASTM D6978)≥ 0.1 mm thickness
Glove Change Frequency Routine operationEvery 30 - 60 minutes[4]
Respirator Filtration N95 or P100 Particulate Filter≥ 95% to 99.97% efficiency
Surface Decontamination Sodium Hypochlorite (Bleach)2% - 5% active Cl₂ concentration
Room Ventilation Negative Pressure ISO Class 7≥ 12 Air Changes per Hour (ACH)

Core PPE Matrix & Scientific Justification

  • Hand Protection: Double-gloving with ASTM D6978-tested nitrile gloves. Justification: Standard polyvinyl chloride (PVC) or latex gloves offer little to no protection against lipophilic benzamides, allowing them to penetrate rapidly to the skin[4].

  • Body Protection: Polyethylene-coated polypropylene gown with a closed front and elastic cuffs. Justification: Standard woven cotton lab coats allow dry powders to become trapped in the fibers and solvent-dissolved APIs to wick through to the skin. Polyethylene provides an impermeable barrier[4].

  • Respiratory Protection: N95/P100 particulate respirator (minimum) or PAPR. Justification: The compound is typically handled as a crystalline powder; aerosolized particulates during weighing pose a severe inhalation hazard[4].

  • Eye/Face Protection: Chemical splash goggles. Justification: Prevents ocular absorption. Soft contact lenses must not be worn as they can 5[5].

ToxicityPPE cluster_0 Hazard Source: 3,4,5-Trimethoxy-N-phenylbenzamide cluster_1 PPE & Containment Barriers cluster_2 Protected State Chem Airborne Particulates & Surface Residue Mech Tubulin Inhibition & P-gp Modulation Chem->Mech Cellular entry Resp Respiratory Protection (N95/P100 or PAPR) Mech->Resp Mitigated by Derm Dermal Protection (Double Nitrile + Coated Gown) Mech->Derm Mitigated by Eng Engineering Controls (Class II BSC / Isolator) Mech->Eng Mitigated by Safe Operator Safety Ensured (Zero Exposure) Resp->Safe Derm->Safe Eng->Safe

Workflow mapping the biological hazards of the compound to required PPE interventions.

Standard Operating Procedure (SOP): Weighing & Solubilization

This methodology ensures that the compound remains isolated from the operator during its most hazardous transition states (dry powder to solvent-carried solution).

Step 1: Preparation & Containment Verification

  • Verify that the Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 75 linear feet per minute (fpm).

  • Line the working surface with a plastic-backed, absorbent prep mat to catch micro-spills.

Step 2: PPE Donning Sequence

  • Don shoe covers, a bouffant cap, and a polyethylene-coated gown.

  • Wash hands, then don the first pair of ASTM D6978 nitrile gloves.

  • Don an N95/P100 respirator and chemical splash goggles.

  • Don the second pair of nitrile gloves, ensuring they cover the cuffs of the gown.

Step 3: Weighing Protocol

  • Transfer the sealed vial of 3,4,5-Trimethoxy-N-phenylbenzamide into the BSC.

  • Use an anti-static weighing boat and a micro-spatula to transfer the powder.

  • Causality Check: Static electricity can cause highly potent, fine powders to repel and aerosolize. Using an anti-static boat neutralizes this risk, keeping the powder grounded.

Step 4: Solubilization

  • Add the solvent (e.g., DMSO or Acetonitrile) directly to the weighing boat, or transfer the powder to a sealed volumetric flask before solvent addition.

  • Causality Check: Dissolving the compound transforms it from an inhalation hazard (powder) to a severe dermal hazard, as solvents act as carriers across dermal barriers. Once dissolved, keep the solution capped with a septum and use a syringe for all subsequent transfers.

Step 5: Doffing & Decontamination

  • Wipe down the exterior of the solution vial with a 2% sodium hypochlorite solution, followed by sterile water.

  • Remove the outer gloves inside the BSC and dispose of them in a designated cytotoxic waste bin.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure.

  • Evacuation & Isolation: Immediately clear personnel from the vicinity. If the spill occurs outside of a containment hood, establish a 3-meter isolation perimeter.

  • Upgraded PPE Donning: Spill responders must upgrade to a Powered Air-Purifying Respirator (PAPR) and heavy-duty chemical-resistant gloves.

  • Containment (Dry Spill): Do NOT sweep the powder. Sweeping aerosolizes the fine crystalline structure, bypassing standard dermal PPE. Instead, gently place damp absorbent pads over the powder to suppress aerosolization.

  • Containment (Liquid Spill): If the compound is already dissolved in a solvent, surround and cover the spill with inert absorbent material such as 5[5].

  • Collection & Decontamination: Scoop the absorbed material using non-sparking, disposable tools into a puncture-resistant, sealable hazardous waste drum. Wash the affected surface with an oxidative agent (sodium hypochlorite), followed by a detergent wash.

  • Disposal: Label the drum as "Cytotoxic/Hazardous Waste - Contains 3,4,5-Trimethoxy-N-phenylbenzamide". Route the waste for high-temperature incineration (≥ 1000°C) in compliance with local environmental regulations. Do not flush any residues down the drain.

References

  • Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents | PMC - National Institutes of Health.[Link]

  • PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH - Centers for Disease Control and Prevention.[Link]

  • Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities | HPAE.[Link]

  • AC Clearoff Safety Data Sheet (Tubulin Inhibitor Handling) | AXICHEM.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.